Cobalt formate
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
cobalt(2+);diformate | |
|---|---|---|
| Source | PubChem | |
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InChI |
InChI=1S/2CH2O2.Co/c2*2-1-3;/h2*1H,(H,2,3);/q;;+2/p-2 | |
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InChI Key |
PFQLIVQUKOIJJD-UHFFFAOYSA-L | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)[O-].C(=O)[O-].[Co+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2CoO4 | |
| Record name | COBALTOUS FORMATE | |
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Related CAS |
64-18-6 (Parent) | |
| Record name | Cobaltous formate | |
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DSSTOX Substance ID |
DTXSID1060267 | |
| Record name | Cobaltous formate | |
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Molecular Weight |
148.97 g/mol | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Cobaltous formate is a red crystalline solid. It is soluble in water. The primary hazard is the threat to the environment. Immediate steps should be taken to limit the spread to the environment. It is used to make catalysts for use in chemical manufacture., Dihydrate: Red solid; Soluble in water; [Merck Index] | |
| Record name | COBALTOUS FORMATE | |
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| Record name | Cobaltous formate | |
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Boiling Point |
Becomes anhydrous at 284.0 °F Decomposes at 175 °C. (USCG, 1999) | |
| Record name | COBALTOUS FORMATE | |
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Solubility |
Solubility: 5.030 lb/100 lb at 68 °F /Cobalt(II) formate dihydrate/ | |
| Record name | Cobaltous formate | |
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Density |
2.13 at 71.6 °F dihydrate (USCG, 1999) - Denser than water; will sink, Red crystals; density: 2.129 g/cu cm at 22 °C; loses two waters at 140 °C; decomposes at 175 °C; soluble in cold water /Cobalt(II) formate dihydrate/ | |
| Record name | COBALTOUS FORMATE | |
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| Record name | Cobaltous formate | |
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Color/Form |
Red crystalline solid, Red powder | |
CAS No. |
544-18-3 | |
| Record name | COBALTOUS FORMATE | |
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| Record name | Cobaltous formate | |
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| Record name | Formic acid, cobalt(2+) salt (2:1) | |
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| Record name | Cobalt diformate | |
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| Record name | COBALTOUS FORMATE | |
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Foundational & Exploratory
In-Depth Technical Guide to Cobalt Formate: Chemical Formula, Structure, and Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical formula, structure, and key properties of cobalt formate, with a primary focus on the common dihydrate form, Co(HCOO)₂·2H₂O. The information presented herein is intended to support research and development activities where this compound may be utilized as a catalyst, a precursor for nanomaterials, or in other chemical applications.
Chemical Identity and Physical Properties
This compound is an inorganic compound that exists in both anhydrous and hydrated forms. The dihydrate is the more commonly encountered and stable form under ambient conditions. It presents as a pink or red crystalline solid.[1][2]
Table 1: General Properties of this compound
| Property | Anhydrous this compound | This compound Dihydrate |
| Chemical Formula | Co(HCOO)₂ | Co(HCOO)₂·2H₂O |
| Molar Mass | 148.97 g/mol | 185.00 g/mol |
| Appearance | Red crystalline solid | Pink to red crystalline solid[1][2] |
| Solubility in Water | Soluble | 5.03 g/100 mL at 20 °C |
| Solubility in Alcohol | Insoluble/Slightly soluble[1] | Insoluble |
| Density | 2.13 g/cm³ (20 °C) | ~2.13 g/cm³ |
Molecular Structure
Cobalt(II) formate dihydrate possesses a complex and well-defined three-dimensional structure, categorizing it as a metal-organic framework (MOF).[3] The crystal structure consists of layers of cobalt ions linked by formate bridges.
Within the crystal lattice, there are two distinct coordination environments for the cobalt(II) ions. One cobalt site is octahedrally coordinated to six oxygen atoms from six different formate ligands. The other cobalt site is coordinated to four oxygen atoms from formate ligands and two oxygen atoms from water molecules, also resulting in an octahedral geometry. This arrangement of alternating coordination spheres creates a layered structure.
Table 2: Crystallographic Data for this compound Dihydrate
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 8.67 Å, b = 7.17 Å, c = 9.27 Å |
| β = 97.4° | |
| Coordination Geometry | Octahedral for both Co sites |
Table 3: Selected Bond Lengths in this compound Dihydrate
| Bond | Bond Length (Å) |
| Co-O (formate) | 2.08 - 2.15 |
| Co-O (water) | 2.10 |
| C-O | 1.25 - 1.28 |
Structural Visualization
The following diagram illustrates the coordination environment around a central cobalt ion in the this compound dihydrate structure.
References
Physical and chemical properties of cobalt(II) formate
An In-depth Technical Guide to the Physical and Chemical Properties of Cobalt(II) Formate
Introduction
Cobalt(II) formate, with the chemical formula Co(HCO₂)₂, is an inorganic compound that typically exists as its dihydrate, Co(HCO₂)₂·2H₂O.[1] This reddish-pink crystalline solid is of significant interest to researchers in materials science and catalysis.[1][2] In its dihydrate form, it assembles into a three-dimensional metal-organic framework (MOF) structure.[1] This guide provides a comprehensive overview of the essential physical and chemical properties, crystallographic data, experimental protocols for synthesis and analysis, and key applications of cobalt(II) formate, tailored for researchers, scientists, and professionals in drug development who may utilize cobalt-based materials.
Physical and Chemical Properties
Cobalt(II) formate dihydrate is a stable compound at room temperature but is susceptible to decomposition in high-temperature and humid environments.[3] It is soluble in water but insoluble in alcohol.[1] Its aqueous solutions are acidic, with a pH greater than 7.0, and will react as bases to neutralize acids.
Table 1: Summary of Physical and Chemical Properties
| Property | Value | Citations |
| Chemical Formula | Co(HCO₂)₂ (Anhydrous) Co(HCO₂)₂·2H₂O (Dihydrate) | [1] |
| Molar Mass | 148.97 g/mol (Anhydrous) ~185.00 g/mol (Dihydrate) | [1][4] |
| Appearance | Red or pink crystalline solid/powder | [1][3] |
| Density | 2.13 g/cm³ (at 20 °C) | [1][4] |
| Decomposition Point | Becomes anhydrous at 140 °C; decomposes at 175 °C | [4][5] |
| Solubility in Water | 5.03 g/100 mL (at 20 °C) | [1] |
| Solubility in Alcohol | Insoluble | [1] |
| CAS Number | 544-18-3 (Anhydrous) 6424-20-0 (Dihydrate) | [1][4] |
Crystallography
Cobalt(II) formate dihydrate crystallizes in a monoclinic system and is isomorphous with several other divalent transition metal formates, including those of iron, nickel, and zinc.[6] This structural similarity is common in metal-organic frameworks based on simple carboxylates.
Table 2: Crystallographic Data for the Isomorphous Formate Series
| Parameter | Value | Citations |
| Crystal System | Monoclinic | [6] |
| Space Group | P2₁/n (or P2₁/c) | [6] |
| Z (Formula Units) | 12 | [6] |
Thermal Decomposition
The thermal decomposition of cobalt(II) formate dihydrate is a multi-step process. The compound first loses its two molecules of water of crystallization to form the anhydrous salt. Upon further heating, the anhydrous cobalt(II) formate decomposes. The final product depends on the atmosphere; in an air or oxygen atmosphere, cobalt oxides (e.g., Co₃O₄) are formed, while in an inert atmosphere, metallic cobalt is the final product.
Table 3: Thermal Analysis Data for Cobalt(II) Formate Dihydrate
| Decomposition Step | Temperature Range (°C) | Theoretical Weight Loss (%) | Experimental Weight Loss (%) | Final Product |
| Dehydration: Co(HCO₂)₂·2H₂O → Co(HCO₂)₂ + 2H₂O | ~100 - 170 | ~19.5% | Not Available | Co(HCO₂)₂ |
| Decomposition (in Air): 3Co(HCO₂)₂ + 2O₂ → Co₃O₄ + ... | > 175 | Variable | Not Available | Co₃O₄ |
Note: Theoretical weight loss for dehydration is calculated based on molar masses.
The thermal decomposition pathway in an oxidizing atmosphere is visualized below.
Figure 1: Thermal decomposition pathway of Cobalt(II) Formate Dihydrate in air.
Spectroscopic Properties
Spectroscopic analysis is critical for the characterization of cobalt(II) formate. Infrared spectroscopy confirms the presence of formate and water ligands, while UV-Visible spectroscopy provides information about the electronic environment of the Co(II) ion.
Table 4: Spectroscopic Data
| Technique | Wavenumber (cm⁻¹) / Wavelength (nm) | Assignment | Citations |
| FTIR Spectroscopy | ~3400 (broad) | O-H stretching of water molecules | [7] |
| ~1557 | Asymmetric stretching of carboxylate (COO⁻) | [2] | |
| ~1353 | Symmetric stretching of carboxylate (COO⁻) | [2] | |
| UV-Visible (Aqueous) | ~510 - 540 nm | d-d transition for [Co(H₂O)₆]²⁺ (octahedral) |
Note: In aqueous solution, cobalt(II) formate dissociates to form the hexaaquacobalt(II) ion, [Co(H₂O)₆]²⁺, which imparts a characteristic pink color to the solution.
Experimental Protocols
Protocol for Synthesis via Neutralization
This protocol describes a common laboratory method for synthesizing cobalt(II) formate dihydrate by neutralizing cobalt(II) carbonate with formic acid.[4]
Materials:
-
Cobalt(II) carbonate (CoCO₃)
-
Formic acid (HCOOH), ~85% aqueous solution
-
Deionized water
-
Ethanol
Procedure:
-
In a fume hood, prepare a slurry of cobalt(II) carbonate in a minimal amount of deionized water in a beaker with a magnetic stir bar.
-
Slowly, and with continuous stirring, add formic acid dropwise to the slurry. Carbon dioxide gas will evolve. Continue adding acid until all the solid has dissolved and effervescence ceases, resulting in a clear pink/red solution.
-
Reaction: CoCO₃(s) + 2HCOOH(aq) → Co(HCO₂)₂(aq) + H₂O(l) + CO₂(g)
-
-
Gently heat the solution to approximately 80°C for 10-15 minutes to ensure the reaction is complete and to drive off excess CO₂.[4]
-
Allow the solution to cool slowly to room temperature. Pink crystals of cobalt(II) formate dihydrate will precipitate. For improved yield, the solution can be further cooled in an ice bath.
-
Isolate the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals on the filter paper with a small amount of cold deionized water, followed by a wash with ethanol to facilitate drying.
-
Dry the crystals in a desiccator over a drying agent or in a low-temperature oven (e.g., 50-60°C) to a constant weight.
Protocol for Thermogravimetric Analysis (TGA)
This protocol outlines a general procedure for analyzing the thermal decomposition of a synthesized sample.
Instrumentation:
-
Thermogravimetric Analyzer (TGA)
Procedure:
-
Calibrate the TGA instrument according to the manufacturer's instructions.
-
Accurately weigh approximately 5-10 mg of the dried cobalt(II) formate dihydrate sample into a TGA crucible (typically alumina or platinum).
-
Place the crucible in the TGA furnace.
-
Purge the furnace with the desired gas (e.g., nitrogen for inert atmosphere, or air for oxidative decomposition) at a constant flow rate (e.g., 50-100 mL/min).
-
Program the instrument to heat the sample from room temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).
-
Record the mass loss as a function of temperature.
-
Analyze the resulting TGA curve to determine the temperatures of decomposition events and the percentage weight loss for each step.
The general workflow for synthesizing and characterizing cobalt(II) formate is shown below.
References
- 1. Cobalt(II) formate - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. chembk.com [chembk.com]
- 4. COBALT FORMATE|lookchem [lookchem.com]
- 5. Cobaltous formate | C2H2CoO4 | CID 10998 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. aoc.kit.edu [aoc.kit.edu]
- 7. researchgate.net [researchgate.net]
A Technical Guide to the Synthesis of Cobalt Formate Dihydrate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the primary synthesis methods for cobalt formate dihydrate (Co(HCOO)₂·2H₂O), a compound of interest in catalysis, materials science, and as a precursor in various chemical manufacturing processes. This document details established experimental protocols, presents quantitative data for comparison, and includes workflow visualizations to aid in the practical application of these methods.
Core Synthesis Methodologies
The synthesis of this compound dihydrate is most commonly achieved through the reaction of a cobalt(II) salt with formic acid. The choice of the cobalt precursor can influence reaction conditions, yield, and purity of the final product. The two principal methods detailed below utilize cobalt(II) carbonate and cobalt(II) nitrate as starting materials.
Method 1: Synthesis from Cobalt(II) Carbonate and Formic Acid
This is a widely employed and straightforward method that relies on the acid-base reaction between cobalt(II) carbonate and formic acid. The reaction proceeds with the evolution of carbon dioxide gas, driving the formation of this compound.
Experimental Protocol:
-
Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser.
-
Reactant Addition: To the flask, add cobalt(II) carbonate (1.0 eq). Slowly add a stoichiometric amount (2.0 eq) of aqueous formic acid (e.g., 88% solution) to the cobalt carbonate while stirring. The addition should be controlled to manage the effervescence of carbon dioxide.
-
Reaction Conditions: Once the addition is complete, heat the reaction mixture to 80-100°C with continuous stirring. Maintain this temperature for a period of 10 minutes to 2 hours to ensure the reaction goes to completion.[1] The solution will typically turn from a suspension to a clear pink or red solution.
-
Crystallization: After the reaction period, allow the solution to cool to room temperature. Pink crystals of this compound dihydrate will precipitate out of the solution. For enhanced precipitation, the flask can be placed in an ice bath.
-
Isolation and Purification: Collect the crystals by vacuum filtration. Wash the collected crystals with a small amount of cold deionized water, followed by a wash with a solvent in which this compound is insoluble, such as ethanol, to facilitate drying.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below 140°C to prevent dehydration of the product.[2]
Method 2: Synthesis from Cobalt(II) Nitrate and Formic Acid
This method utilizes a soluble cobalt(II) salt, cobalt(II) nitrate, which reacts with formic acid. This approach avoids the handling of a solid reactant in suspension.
Experimental Protocol:
-
Reaction Setup: In a fume hood, place a beaker or flask with a magnetic stirrer.
-
Reactant Addition: Dissolve cobalt(II) nitrate hexahydrate (1.0 eq) in a minimal amount of deionized water. In a separate container, prepare a solution of formic acid (2.0 eq).
-
Reaction: Slowly add the formic acid solution to the cobalt nitrate solution with vigorous stirring.
-
Solvent-Assisted Precipitation/Crystallization: In some variations of this method, the addition of a co-solvent like methanol or dimethylformamide, followed by heating (e.g., to 100°C for 24 hours), can be used to induce crystallization and potentially form metal-organic framework structures.[3] For the synthesis of the simple dihydrate, slow evaporation of the aqueous solution at room temperature or gentle heating can yield the crystalline product.
-
Isolation and Purification: Collect the resulting pink crystals by vacuum filtration. Wash the crystals with a small amount of cold deionized water and then with ethanol.
-
Drying: Dry the product in a vacuum oven at a temperature below 140°C.
Quantitative Data Summary
The following table summarizes key quantitative parameters for the described synthesis methods, providing a basis for comparison.
| Parameter | Method 1: Cobalt(II) Carbonate | Method 2: Cobalt(II) Nitrate |
| Starting Materials | Cobalt(II) Carbonate, Formic Acid | Cobalt(II) Nitrate Hexahydrate, Formic Acid |
| Reaction Temperature | 80-100°C | Room Temperature to 100°C |
| Reaction Time | 10 minutes - 2 hours | Variable (can be up to 24 hours) |
| Reported Yield | ~85%[1] | Not consistently reported for the dihydrate form |
| Purity | Typically high, can be purified by recrystallization | Dependent on crystallization conditions |
| Byproducts | Carbon Dioxide, Water | Nitric Acid (in solution) |
Experimental Workflow Visualization
The following diagram illustrates the general experimental workflow for the synthesis of this compound dihydrate from a cobalt(II) salt and formic acid.
Caption: General experimental workflow for this compound dihydrate synthesis.
References
An In-depth Technical Guide to Cobalt(II) Formate: Properties, Synthesis, and Applications
This technical guide provides a comprehensive overview of cobalt(II) formate, covering its chemical identifiers, physicochemical properties, synthesis protocols, and key applications. The information is tailored for researchers, scientists, and professionals in drug development and materials science, with a focus on delivering precise data and actionable methodologies.
Core Chemical Identifiers
Cobalt(II) formate is an inorganic compound that exists in both anhydrous and hydrated forms. The dihydrate is the more common form. Distinguishing between these two forms is crucial for scientific and industrial applications, and their primary identifiers are summarized below.
| Identifier | Cobalt(II) Formate (Anhydrous) | Cobalt(II) Formate (Dihydrate) |
| CAS Number | 544-18-3[1][2] | 6424-20-0[3][4][5] |
| IUPAC Name | cobalt(2+) diformate[2][6] | cobalt;formic acid;dihydrate[7] |
| PubChem CID | 10998[1][2] | 91886430[7] |
| EC Number | 208-862-4[1] | N/A |
| UNII | 3ADO6Y1TNZ[1][2] | PD15N9CBUL[8] |
| InChI | InChI=1S/2CH2O2.Co/c22-1-3;/h21H,(H,2,3);/q;;+2/p-2[1][2] | InChI=1S/2CH2O2.Co.2H2O/c22-1-3;;;/h21H,(H,2,3);;2*1H2[7] |
| InChIKey | PFQLIVQUKOIJJD-UHFFFAOYSA-L[1][2] | GURJXSQVJCOKSI-UHFFFAOYSA-N[7] |
| SMILES | C(=O)[O-].C(=O)[O-].[Co+2][1][2] | C(=O)O.C(=O)O.O.O.[Co][7] |
| Synonyms | Cobaltous formate, Cobalt diformate, Formic acid cobalt(2+) salt[2][6][9] | Cobalt(II) formate dihydrate, Cobaltous formate dihydrate[3][4] |
Physicochemical Properties
The physical and chemical properties of both the anhydrous and dihydrate forms of cobalt(II) formate are presented below. These properties are critical for handling, storage, and application of the compound.
| Property | Cobalt(II) Formate (Anhydrous) | Cobalt(II) Formate (Dihydrate) |
| Molecular Formula | C₂H₂CoO₄ or Co(HCOO)₂[1] | C₂H₆CoO₆ or Co(HCOO)₂·2H₂O |
| Molar Mass | 148.97 g/mol [1] | 184.999 g/mol |
| Appearance | Red crystalline solid[1][2] | Red or pink crystalline powder[3] |
| Density | 2.13 g/cm³ (20 °C)[1] | 2.129 g/cm³ (22 °C)[2] |
| Melting Point | 175 °C (decomposes)[1][2] | 140 °C (decomposes)[2][3] |
| Solubility in Water | 5.03 g/100 mL (20 °C)[1] | 5.03 g/100 mL (20 °C)[2] |
| Solubility in Other Solvents | Insoluble in alcohol[1][2] | Insoluble in ethanol |
Experimental Protocols
Synthesis of Cobalt(II) Formate Dihydrate via Precipitation
This protocol details a common laboratory-scale synthesis of cobalt(II) formate dihydrate through a precipitation reaction between a soluble cobalt(II) salt and formic acid.
Materials:
-
Cobalt(II) carbonate (CoCO₃) or Cobalt(II) hydroxide (Co(OH)₂)
-
Formic acid (HCOOH), ~88% solution
-
Deionized water
-
Ethanol
-
Beakers
-
Stirring hot plate
-
Magnetic stirrer
-
Buchner funnel and filter paper
-
Vacuum flask
-
Drying oven or desiccator
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, suspend a stoichiometric amount of cobalt(II) carbonate or hydroxide in a minimal amount of deionized water in a beaker with a magnetic stirrer.
-
Acid Addition: While stirring vigorously, slowly add a slight excess of formic acid solution dropwise to the cobalt salt suspension. The reaction is exothermic and will produce carbon dioxide gas if cobalt carbonate is used. Control the rate of addition to prevent excessive foaming.
-
Reaction with carbonate: CoCO₃(s) + 2HCOOH(aq) → Co(HCOO)₂(aq) + H₂O(l) + CO₂(g)
-
Reaction with hydroxide: Co(OH)₂(s) + 2HCOOH(aq) → Co(HCOO)₂(aq) + 2H₂O(l)
-
-
Heating and Concentration: Gently heat the resulting pink solution to approximately 80-90°C with continuous stirring for 1-2 hours to ensure the reaction goes to completion. Continue heating to concentrate the solution until signs of crystallization (e.g., formation of a crystalline film on the surface) are observed upon cooling a small sample.
-
Crystallization: Remove the beaker from the heat and allow it to cool slowly to room temperature. Further cooling in an ice bath can enhance the yield of the crystalline product.
-
Isolation: Collect the precipitated red crystals of cobalt(II) formate dihydrate by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold deionized water to remove any unreacted starting materials, followed by a wash with ethanol to facilitate drying.
-
Drying: Dry the final product in a drying oven at a temperature below 100°C or in a desiccator under vacuum to obtain the pure cobalt(II) formate dihydrate.
Applications and Signaling Pathways
Cobalt(II) formate serves as a precursor in the synthesis of various materials and catalysts. A significant application is its use in the preparation of cobalt-based catalysts for processes such as CO₂ hydrogenation and Fischer-Tropsch synthesis. The thermal decomposition of cobalt(II) formate can yield metallic cobalt nanoparticles, which are catalytically active.
Logical Workflow for Catalyst Preparation from Cobalt(II) Formate
The following diagram illustrates the logical workflow from cobalt(II) formate to the generation of catalytically active cobalt species.
References
- 1. Cobalt(II) formate - Wikipedia [en.wikipedia.org]
- 2. Cobaltous formate | C2H2CoO4 | CID 10998 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. lookchem.com [lookchem.com]
- 5. harrellindustries.com [harrellindustries.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Cobalt formate dihydrate | C2H8CoO6 | CID 91886430 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | 6424-20-0 [chemicalbook.com]
- 9. COBALTOUS FORMATE [drugfuture.com]
The Crystalline Architecture of Cobalt Formate MOFs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the crystal structure of cobalt formate metal-organic frameworks (MOFs). This compound MOFs, a subgroup of coordination polymers, are of significant interest due to their unique structural features and potential applications in catalysis, gas storage, and as precursors for functional materials. This document details the crystallographic parameters, synthesis methodologies, and key characterization techniques for these materials, with a focus on providing a comprehensive resource for researchers in materials science and drug development.
Crystal Structure of this compound Dihydrate
The most well-characterized this compound MOF is cobalt(II) formate dihydrate, with the chemical formula Co(HCOO)₂·2H₂O. This compound forms a three-dimensional coordination polymer.
The crystal structure of this compound dihydrate has been determined by single-crystal X-ray diffraction to be monoclinic with the space group P2₁/c[1]. The asymmetric unit of the crystal contains two independent cobalt atoms, two formate ions, and two water molecules[1]. Each cobalt atom is octahedrally coordinated to six oxygen atoms.
One of the cobalt ions is coordinated exclusively by oxygen atoms from six different formate ligands. The other cobalt ion is coordinated by four water molecules and oxygen atoms from two formate ions[1]. These distinct octahedral environments are bridged by formate ions and hydrogen bonds, creating a dense 3D polymeric network[1].
Crystallographic Data
The crystallographic data for this compound dihydrate and a series of related hierarchical this compound frameworks are summarized in the table below. This allows for a comparative analysis of their structural parameters.
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) |
| Co(HCOO)₂·2H₂O | C₂H₆CoO₆ | Monoclinic | P2₁/c | 8.680(2) | 7.160(2) | 9.272(2) | 90 | 97.43(2) | 90 | 571.4(3) |
| bnCo | C₁₀H₂₀CoN₂O₁₂ | Trigonal | P31c | 8.5322(2) | 8.5322(2) | 13.3228(3) | 90 | 90 | 120 | 839.94(3) |
| dptaCo | C₁₁H₂₃CoN₃O₁₂ | Rhombohedral | R3c | 8.4069(2) | 8.4069(2) | 61.921(3) | 90 | 90 | 120 | 3790.0(2) |
| tptaCo | C₁₂H₂₆CoN₄O₁₂ | Trigonal | P31c | 8.3617(1) | 8.3617(1) | 28.3983(5) | 90 | 90 | 120 | 1719.52(4) |
Table 1: Crystallographic data for this compound dihydrate and related hierarchical this compound frameworks.
Bond Lengths, Angles, and Porosity
The porosity of this compound MOFs is a critical parameter for applications such as gas storage and catalysis. The BET surface area and pore size distribution provide quantitative measures of this property.
| Material | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Pore Size (nm) |
| This compound MOF (general) | 418.854 | 0.148 | - |
| Co-MOF (from another study) | - | - | < 2 |
| Co/BDC MOF | - | - | Mesoporous |
Table 2: Porosity data for selected cobalt-based MOFs. Note that data for specifically formate-based MOFs is limited and data from other cobalt MOFs are included for context.
Experimental Protocols
The synthesis and characterization of this compound MOFs involve several key experimental techniques. Detailed methodologies are crucial for reproducibility and for understanding the structure-property relationships.
Synthesis of this compound Dihydrate MOF
A common method for synthesizing this compound MOFs is through hydrothermal or solvothermal techniques. These methods involve the reaction of a cobalt salt with a source of formate in a sealed vessel under elevated temperature and pressure.
A unique synthesis method for this compound dihydrate involves the in-situ generation of the formate ligand from the decomposition of dimethylformamide (DMF)[1].
Hydrothermal/Solvothermal Synthesis Workflow
Caption: Hydrothermal/Solvothermal synthesis workflow for this compound MOF.
Characterization Techniques
PXRD is a fundamental technique used to confirm the crystalline phase and purity of the synthesized MOF.
-
Instrument: A powder X-ray diffractometer with Cu Kα radiation (λ = 1.5406 Å) is typically used.
-
Sample Preparation: A finely ground powder of the this compound MOF is mounted on a sample holder.
-
Data Collection: The diffraction pattern is typically collected over a 2θ range of 5-50° with a step size of 0.02°.
-
Analysis: The experimental PXRD pattern is compared with the simulated pattern from single-crystal X-ray diffraction data or from crystallographic databases to confirm the structure and phase purity.
TGA is employed to study the thermal stability of the MOF and to determine the temperature at which the framework decomposes.
-
Instrument: A thermogravimetric analyzer.
-
Sample Preparation: A small amount of the MOF sample (typically 5-10 mg) is placed in an alumina or platinum pan.
-
Analysis Conditions: The sample is heated from room temperature to a high temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
Data Interpretation: The weight loss at different temperatures corresponds to the removal of solvent molecules and the decomposition of the organic linker, providing information about the thermal stability of the MOF.
Visualization of the Cobalt Coordination Environment
The local coordination environment of the cobalt ions is a defining feature of the this compound MOF crystal structure. The following diagram illustrates the octahedral coordination of the two independent cobalt centers in this compound dihydrate.
Caption: Octahedral coordination of the two cobalt centers in this compound dihydrate.
Conclusion
This technical guide has provided a detailed overview of the crystal structure of this compound MOFs, with a primary focus on this compound dihydrate. The presented crystallographic data, experimental protocols, and visualizations offer a valuable resource for researchers working with these materials. The understanding of the synthesis-structure-property relationships is fundamental for the rational design of new this compound MOFs with tailored properties for various applications, including those in the pharmaceutical and drug development sectors where porous and biocompatible materials are of increasing importance. Further research into the synthesis of new this compound frameworks and a more detailed characterization of their properties will continue to expand the potential of this interesting class of materials.
References
Solubility Profile of Cobalt Formate: A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive overview of the solubility of cobalt(II) formate in water and various organic solvents. Aimed at researchers, scientists, and professionals in drug development, this document consolidates available quantitative and qualitative solubility data, details experimental protocols for solubility determination, and presents visual representations of experimental workflows and key solubility factors. The information compiled is intended to serve as a foundational resource for applications involving cobalt formate, such as in catalysis, materials science, and chemical synthesis.
Introduction
Cobalt(II) formate, with the chemical formula Co(HCOO)₂, is an inorganic compound that typically exists as a dihydrate (Co(HCOO)₂·2H₂O). It presents as a red crystalline solid and is a key precursor in the synthesis of various cobalt-based materials and catalysts.[1] A thorough understanding of its solubility in different solvent systems is critical for its application in solution-based processes, including reaction chemistry, purification, and materials formulation. This guide summarizes the current state of knowledge on the solubility of this compound, providing both quantitative data and detailed experimental methodologies.
Quantitative Solubility Data
The solubility of cobalt(II) formate is significantly dependent on the solvent and temperature. The following tables summarize the available quantitative data for its solubility in water.
Solubility in Water
Cobalt(II) formate dihydrate is soluble in water.[1][2][3] The solubility increases with temperature, as detailed in Table 1. A specific solubility value at 20 °C is also widely reported.
Table 1: Temperature Dependence of Cobalt(II) Formate Dihydrate Solubility in Water
| Temperature (°C) | Mass Fraction (%) | Molarity (mol/kg) |
| 10 | 2.03 | 0.139 |
| 15 | 2.18 | 0.150 |
| 20 | 2.34 | 0.161 |
| 25 | 2.44 | 0.168 |
| 30 | 2.55 | 0.176 |
| 35 | 2.69 | 0.186 |
| 40 | 2.85 | 0.197 |
| 45 | 3.05 | 0.211 |
| 50 | 3.33 | 0.231 |
| 55 | 3.41 | 0.237 |
| 60 | 3.59 | 0.250 |
| 65 | 3.79 | 0.264 |
| 70 | 4.02 | 0.281 |
| 75 | 4.19 | 0.294 |
| 80 | 4.28 | 0.300 |
| Data sourced from the IUPAC-NIST Solubility Database. |
At 20 °C (68 °F), the solubility of cobalt(II) formate dihydrate is also reported as 5.03 g per 100 mL of water.[1][2]
Solubility in Organic Solvents
Quantitative data on the solubility of cobalt(II) formate in organic solvents is scarce in the literature. The available information is primarily qualitative and, in some cases, contradictory.
Table 2: Qualitative Solubility of Cobalt(II) Formate in Organic Solvents
| Solvent | Reported Solubility | Source(s) |
| Alcohol | Insoluble / Almost insoluble | [2][3] |
| Alcohol Solvents | Soluble | |
| Ethanol | Insoluble | [2] |
| Methanol | No quantitative data found | Mentioned as a solvent in a synthesis mixture[1] |
| Dimethylformamide (DMF) | No quantitative data found | Mentioned as a solvent in a synthesis mixture[1] |
The conflicting reports on solubility in "alcohol" versus "alcohol solvents" may arise from differences in experimental conditions, the specific alcohol used, or the hydration state of the this compound. The use of methanol and DMF in a synthesis mixture suggests at least partial solubility in these solvents, though quantitative measurements are not publicly available.[1] Further experimental investigation is required to definitively quantify the solubility of this compound in these and other organic solvents.
Experimental Protocols for Solubility Determination
The following protocols are detailed methodologies for determining the solubility of this compound, based on established methods for metal salts.
Isothermal Equilibrium Method
This method involves establishing a saturated solution at a constant temperature and then determining the concentration of the solute.
Protocol:
-
Sample Preparation: Add an excess amount of cobalt(II) formate dihydrate to a known volume of the desired solvent (e.g., deionized water, ethanol) in a sealed, temperature-controlled vessel.
-
Equilibration: Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. The use of a thermostatted shaker bath is recommended.
-
Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Carefully extract a sample of the supernatant liquid using a syringe fitted with a filter (e.g., 0.45 µm PTFE) to prevent the transfer of solid particles.
-
Concentration Analysis: Determine the concentration of cobalt in the saturated solution using a suitable analytical technique.
-
Complexometric Titration: A common method involves the titration of the cobalt(II) solution with a standardized EDTA solution using an appropriate indicator, such as Xylenol Orange, at a buffered pH (e.g., 5.5-6.0).
-
Spectrophotometry: The concentration can also be determined by measuring the absorbance of the solution at a specific wavelength using UV-Vis spectrophotometry and comparing it to a calibration curve.
-
Gravimetric Analysis: Evaporate a known volume of the saturated solution to dryness and weigh the remaining solid residue.
-
-
Data Reporting: Express the solubility in appropriate units, such as g/100 mL, g/100 g solvent, or mol/kg solvent.
Method of Isothermal Decrease of Supersaturation
This method is particularly useful for systems where equilibrium is approached slowly.
Protocol:
-
Preparation of Supersaturated Solution: Prepare a solution of this compound at a temperature higher than the target temperature to achieve a supersaturated state.
-
Cooling and Equilibration: Slowly cool the solution to the target temperature while stirring continuously. The excess solute will precipitate out. Continue stirring at the target temperature for an extended period (e.g., 15-20 hours) to allow the system to reach equilibrium from a state of supersaturation.
-
Sample Collection and Analysis: Follow steps 3-5 of the Isothermal Equilibrium Method to collect and analyze the saturated solution.
Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates the general workflow for the experimental determination of this compound solubility.
Caption: Workflow for determining this compound solubility.
Factors Affecting Solubility
The solubility of this compound is influenced by several key factors, as depicted in the diagram below.
Caption: Key factors influencing this compound solubility.
Conclusion
This technical guide has summarized the available solubility data for cobalt(II) formate in water and organic solvents, and provided detailed experimental protocols for its determination. While the aqueous solubility is well-documented, there is a clear need for further quantitative studies on its solubility in a broader range of organic solvents to support its diverse applications. The methodologies and diagrams presented herein provide a solid foundation for researchers and professionals working with this important cobalt compound.
References
An In-Depth Technical Guide to the Thermal Decomposition of Cobalt Formate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal decomposition of cobalt formate, focusing on its decomposition temperature, products, and the experimental methodologies used for its characterization. This information is critical for professionals in materials science and catalysis where cobalt-based materials are frequently synthesized via the thermal degradation of precursors like this compound.
Thermal Decomposition Profile of this compound
Cobalt(II) formate, typically available as a dihydrate (Co(HCOO)₂·2H₂O), is a pinkish-red crystalline solid. Its thermal decomposition is a multi-step process that is highly dependent on the surrounding atmosphere. The decomposition begins with dehydration, followed by the breakdown of the anhydrous salt into various solid and gaseous products.
Decomposition in an Inert Atmosphere
Under an inert atmosphere, such as nitrogen or argon, the thermal decomposition of this compound dihydrate proceeds through two primary stages. The first stage involves the loss of water molecules to form anhydrous this compound. The second stage is the decomposition of the anhydrous salt to primarily yield metallic cobalt.
Decomposition in an Oxidative Atmosphere
In the presence of an oxidative atmosphere, such as air, the decomposition pathway is altered after the initial dehydration step. Instead of forming metallic cobalt, the anhydrous this compound decomposes to form cobalt oxides. The specific oxide formed (CoO or Co₃O₄) can depend on the temperature and oxygen concentration.
The following table summarizes the key thermal decomposition data for cobalt(II) formate dihydrate.
| Property | Value | Atmosphere | Source |
| Dehydration Temperature | 140 °C | Not specified | |
| Decomposition Temperature (Anhydrous) | 175 °C | Not specified | [1][2] |
| Final Solid Product | Metallic Cobalt | Inert | |
| Final Solid Products | Cobalt Oxides (CoO, Co₃O₄) | Oxidative/Inert (in hydrocarbon oil) | [3] |
Experimental Protocols for Thermal Analysis
The thermal decomposition of this compound is typically investigated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). These techniques provide quantitative information about mass changes and heat flow as a function of temperature.
Representative TGA/DSC Experimental Protocol
This protocol is a general guideline for the thermal analysis of cobalt(II) formate dihydrate.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of cobalt(II) formate dihydrate powder into an alumina or platinum crucible.
-
Ensure the sample is evenly distributed at the bottom of the crucible.
-
-
Instrument Setup:
-
Place the sample crucible and an empty reference crucible into the TGA/DSC instrument.
-
Purge the furnace with the desired gas (e.g., high-purity nitrogen for an inert atmosphere or dry air for an oxidative atmosphere) at a flow rate of 50-100 mL/min for at least 30 minutes to ensure a stable atmosphere.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature of 30 °C.
-
Heat the sample from 30 °C to a final temperature of 600 °C at a constant heating rate of 10 °C/min.
-
Hold the sample at the final temperature for a short period (e.g., 10 minutes) to ensure the completion of all reactions.
-
-
Data Acquisition and Analysis:
-
Continuously record the sample mass (TGA) and differential heat flow (DSC) as a function of temperature.
-
Analyze the resulting TGA curve to determine the onset and completion temperatures of mass loss events and the percentage mass loss for each step.
-
Analyze the DSC curve to identify endothermic and exothermic events corresponding to phase transitions and decomposition.
-
Visualizing the Decomposition Process and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the thermal decomposition pathway of this compound and the experimental workflow for its analysis.
References
From Ancient Hues to Modern Therapeutics: An In-depth Technical Guide to the History and Discovery of Cobalt Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cobalt, a transition metal with a rich and storied past, has journeyed from its use in ancient pigments to its indispensable role in modern technology and medicine. This guide provides a comprehensive technical overview of the history and discovery of cobalt compounds, with a focus on key scientific milestones, the evolution of their applications, and the detailed methodologies behind their development. From the isolation of the element to the synthesis of complex therapeutic agents, we explore the scientific underpinnings of cobalt's enduring importance.
The Discovery of a New Element and its Early Compounds
The history of cobalt compounds predates the discovery of the element itself. For millennia, artisans unknowingly used cobalt-containing minerals to impart a brilliant blue color to glass and ceramics.[1][2] Egyptian and Persian artifacts dating back to the 3rd millennium BCE contain cobalt-based pigments.[1] The name "cobalt" originates from the German word "kobold," meaning "goblin," a term used by medieval miners who found that certain ores not only failed to yield valuable metals but also released toxic arsenic-containing fumes upon smelting.[1][3]
It was not until the 18th century that the Swedish chemist Georg Brandt scientifically investigated these "goblin" ores. In 1735, Brandt successfully isolated a previously unknown metal, which he named cobalt.[4][5] He demonstrated that it was this new element, and not bismuth as previously believed, that was responsible for the characteristic blue color of certain glasses.[3][4] This marked the first discovery of a metal that was not known in ancient times.[4]
Early Pigments: Cobalt Blue and Cobalt Green
Following Brandt's discovery, chemists began to systematically investigate and synthesize new cobalt compounds. The late 18th and early 19th centuries saw the development of iconic pigments that revolutionized the art world.
In 1802, the French chemist Louis Jacques Thénard synthesized a highly stable and vibrant blue pigment by heating cobalt oxide and aluminum oxide.[6] This compound, cobalt aluminate (CoAl₂O₄), became known as cobalt blue and was lauded for its brilliance and permanence, finding favor with artists like J.M.W. Turner and Vincent van Gogh.[7]
The synthesis of cobalt green (a mixture of cobalt(II) oxide and zinc oxide) is credited to the Swedish chemist Sven Rinman around 1780. These early cobalt pigments were prized for their stability and were significant improvements over previously available colorants.
Experimental Protocol: Synthesis of Cobalt Blue (Thénard's Blue) - A Representative Historical Method
A common 19th-century laboratory preparation of cobalt blue involved the following steps:
-
Precipitation: An aqueous solution of a cobalt salt (e.g., cobalt(II) nitrate or cobalt(II) chloride) is mixed with a solution of an aluminum salt (e.g., aluminum sulfate or aluminum chloride).
-
Addition of a Precipitating Agent: A solution of sodium carbonate or sodium hydroxide is added to the mixture to co-precipitate cobalt and aluminum hydroxides or carbonates.
-
Washing and Drying: The resulting precipitate is thoroughly washed with water to remove soluble impurities and then dried.
-
Calcination: The dried powder is placed in a crucible and heated strongly in a furnace at temperatures ranging from 1000 to 1200 °C. During this process, the hydroxides/carbonates decompose to form cobalt aluminate (CoAl₂O₄).
-
Grinding and Purification: After cooling, the resulting blue mass is ground into a fine powder. Any unreacted oxides can be removed by washing with appropriate acids.
A simplified modern laboratory adaptation of this synthesis is as follows:
-
Materials: Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O), Aluminum chloride hexahydrate (AlCl₃·6H₂O), mortar and pestle, heat-resistant test tube, Bunsen burner.
-
Procedure:
-
Add 0.2379 g of cobalt(II) chloride hexahydrate and 0.9654 g of aluminum chloride hexahydrate to a mortar.[8]
-
Gently grind the two salts together with a pestle.[8]
-
Transfer the mixture to a heat-resistant test tube.
-
Heat the test tube over a Bunsen burner for 3-5 minutes.[8] The mixture will turn a vibrant blue as cobalt aluminate is formed.
-
Table 1: Early Cobalt Pigments
| Pigment Name | Chemical Composition (Typical) | Year of Discovery | Discoverer(s) | Key Properties |
| Smalt | Potassium cobalt silicate | Ancient (used for centuries) | Unknown | Deep blue, glassy, somewhat transparent |
| Cobalt Green | Cobalt(II) oxide-zinc oxide solid solution (Co,Zn)O | c. 1780 | Sven Rinman | Green, stable, good hiding power |
| Cobalt Blue | Cobalt aluminate (CoAl₂O₄) | 1802 | Louis Jacques Thénard | Intense blue, highly stable, lightfast |
The Rise of Cobalt in Metallurgy: Stellite and High-Performance Alloys
The early 20th century marked a new era for cobalt compounds with the pioneering work of American metallurgist Elwood Haynes. Seeking a corrosion-resistant alloy for cutlery, Haynes systematically investigated combinations of cobalt, chromium, tungsten, and molybdenum.[9][10] This research led to the invention of a family of alloys he named "Stellite," derived from the Latin word "stella" for star, owing to their brilliant, star-like luster.[9][10]
The first patent for a Stellite-type alloy was issued in 1907.[11] These alloys, characterized by a cobalt-chromium matrix containing hard carbide precipitates, exhibited exceptional wear resistance, hardness, and strength at high temperatures.[9][10] The development of Stellite alloys was a significant milestone, establishing cobalt as a critical component in high-performance materials.
Table 2: Composition and Properties of an Early Stellite Alloy (Representative)
| Element | Composition (wt%) |
| Cobalt | 40 - 50 |
| Chromium | 25 - 30 |
| Tungsten | 15 - 20 |
| Carbon | 1.5 - 2.5 |
Note: The exact compositions of early Stellite alloys varied. This table represents a typical formulation from the early 20th century.
Properties:
-
High hardness (retained at elevated temperatures)
-
Excellent wear and abrasion resistance
-
Good corrosion resistance
Experimental Workflow: Development of Stellite Alloys
The discovery of Stellite alloys followed a logical progression of metallurgical experimentation.
References
- 1. A Comparison of In Vitro Studies between Cobalt(III) and Copper(II) Complexes with Thiosemicarbazone Ligands to Treat Triple Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cobalt Derivatives as Promising Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. scribd.com [scribd.com]
- 7. researchgate.net [researchgate.net]
- 8. prezi.com [prezi.com]
- 9. researchgate.net [researchgate.net]
- 10. One pot synthesis of two cobalt( iii ) Schiff base complexes with chelating pyridyltetrazolate and exploration of their bio-relevant catalytic activit ... - RSC Advances (RSC Publishing) DOI:10.1039/C8RA03035A [pubs.rsc.org]
- 11. grokipedia.com [grokipedia.com]
A Technical Guide to the Basic Chemical Reactions of Cobalt Formate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cobalt(II) formate, Co(HCOO)₂, is a versatile inorganic compound that typically exists as a red crystalline dihydrate, Co(HCOO)₂·2H₂O.[1][2] Its unique chemical properties make it a compound of significant interest in catalysis, materials science, and as a precursor for synthesizing cobalt-based materials. This technical guide provides an in-depth overview of the core chemical reactions of cobalt formate, including its synthesis, thermal decomposition, and its role in modern electrocatalysis. Detailed experimental protocols, quantitative data, and process diagrams are presented to serve as a comprehensive resource for scientific professionals.
Physical and Chemical Properties
This compound is a red crystalline solid that is soluble in water but insoluble in alcohol.[1] The dihydrate is the most common form, which loses its water of crystallization upon heating.[3] Its solutions are known to be weakly basic.
Table 1: Quantitative Properties of Cobalt(II) Formate
| Property | Value | Conditions |
| Molar Mass | 148.97 g/mol (anhydrous)[1] | - |
| 185.01 g/mol (dihydrate)[2][4] | - | |
| Appearance | Red crystalline solid[1] | Standard Temperature and Pressure |
| Density | 2.13 g/cm³[1] | 20 °C |
| Solubility in Water | 5.03 g/100 mL[1] | 20 °C |
| Decomposition Temp. | 175 °C[1] | - |
Synthesis of Cobalt(II) Formate Dihydrate
The most straightforward synthesis of cobalt(II) formate dihydrate involves the reaction of a cobalt(II) salt, typically cobalt(II) carbonate, with formic acid. This acid-base neutralization reaction is efficient and yields the dihydrate product upon precipitation.
Experimental Protocol: Synthesis via Neutralization
-
Reagents and Equipment:
-
Cobalt(II) carbonate (CoCO₃)
-
Formic acid (HCOOH), ~85% aqueous solution
-
Deionized water
-
Ethanol
-
Magnetic stirrer with heating plate, beakers, filtration apparatus (e.g., Büchner funnel)
-
-
Procedure: a. In a well-ventilated fume hood, prepare a dilute aqueous solution of formic acid. b. Slowly add stoichiometric amounts of cobalt(II) carbonate powder to the formic acid solution while stirring continuously. Effervescence (release of CO₂) will be observed. c. Continue stirring and gently heat the solution to approximately 80 °C for 10-15 minutes to ensure the reaction goes to completion.[5] d. Once the reaction is complete, allow the pink/red solution to cool to room temperature. e. Induce precipitation of cobalt(II) formate dihydrate by slowly adding ethanol to the solution while stirring.[5] f. Collect the resulting red crystalline precipitate by vacuum filtration. g. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting material. h. Dry the product in a desiccator or a vacuum oven at a low temperature (< 50 °C) to obtain pure cobalt(II) formate dihydrate.
Synthesis Workflow Diagram
References
Cobalt Formate as a Metal-Organic Framework: A Technical Guide for Researchers
An In-depth Technical Guide on the Core Principles and Applications for Researchers, Scientists, and Drug Development Professionals
The field of metal-organic frameworks (MOFs) has garnered significant attention for its potential to revolutionize drug delivery systems. Among the vast array of MOFs, cobalt-based frameworks offer unique properties owing to the versatile coordination chemistry and redox activity of cobalt. This technical guide focuses on cobalt formate, a foundational member of the cobalt-based MOF family. While research into its specific applications in drug delivery is an emerging area, this document provides a comprehensive overview of its synthesis, structure, and properties, alongside a broader examination of well-studied cobalt-based MOFs as drug delivery vehicles. This guide aims to equip researchers with the fundamental knowledge and experimental insights necessary to explore the potential of this compound and related materials in therapeutic applications.
Introduction to Cobalt-Based MOFs in Drug Delivery
Metal-organic frameworks are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. Their high porosity, large surface area, tunable pore size, and the potential for surface functionalization make them ideal candidates for hosting and delivering therapeutic agents.[1][2] Cobalt-based MOFs, in particular, have been explored for various biomedical applications due to the biocompatibility of certain cobalt concentrations and the potential for stimuli-responsive behavior.[3]
While complex cobalt MOFs with tailored linkers have been the focus of most drug delivery research, simpler structures like this compound offer a valuable starting point for understanding fundamental structure-property relationships. Cobalt(II) formate typically exists as a dihydrate (Co(HCOO)₂·2H₂O) and forms a three-dimensional framework structure.[4] Its synthesis is often straightforward, making it an attractive model system.[4][5]
Physicochemical Properties of Cobalt-Based MOFs
The drug loading and release capabilities of MOFs are intrinsically linked to their physical and chemical properties. Key parameters include surface area, pore volume, and thermal stability. While specific porosity data for this compound is not extensively reported in the context of drug delivery, data for other representative cobalt-based MOFs highlight their potential.
| MOF Material | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Notes |
| Co-MOF-74 | 1406 | 0.84 | Synthesized with 2,5-dihydroxyterephthalic acid. |
| Co-BTC | 45.3 - 99.1 | - | Synthesized with trimesic acid (benzene-1,3,5-tricarboxylic acid). Surface area varies with synthesis method (hydrothermal vs. microwave).[6] |
| Co-MOF (from 2-nitroterephthalic acid and succinic acid) | 418.85 | 0.148 | A cobalt-based MOF with mixed linkers.[7] |
| Strip-like Co-MOF | 643.5 | - | Exhibits high specific capacity for supercapacitor applications, indicating good porosity.[8] |
This table summarizes quantitative data for various cobalt-based MOFs to provide a comparative overview. The properties of a specific this compound MOF may vary based on its synthesis and activation.
Synthesis and Characterization Protocols
The synthesis method significantly influences the physicochemical properties of MOFs. Solvothermal and hydrothermal methods are commonly employed for the synthesis of cobalt-based MOFs.
Experimental Protocol: Solvothermal Synthesis of a Cobalt-Terephthalic Acid (Co-TPA) MOF
This protocol details the synthesis of a cobalt-based MOF using terephthalic acid as the organic linker, which serves as a representative example of a carboxylate-based Co-MOF.
Materials:
-
Cobalt(II) nitrate hexahydrate (Co(NO₃)₂·6H₂O)
-
Terephthalic acid (H₂BDC)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Deionized water
Procedure:
-
In a 100 mL beaker, dissolve 1.5 mmol of cobalt(II) nitrate hexahydrate in 20 mL of DMF.
-
In a separate 100 mL beaker, dissolve 1.0 mmol of terephthalic acid in 20 mL of DMF.
-
Pour the cobalt nitrate solution into the terephthalic acid solution while stirring.
-
Stir the resulting mixture for 30 minutes at room temperature.
-
Transfer the mixture to a 100 mL Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and heat it in an oven at 120 °C for 24 hours.
-
After cooling to room temperature, collect the crystalline product by filtration.
-
Wash the product with DMF and then with ethanol to remove unreacted precursors.
-
Dry the final product in a vacuum oven at 80 °C for 12 hours.
Characterization Techniques
Purpose: To confirm the crystalline structure and phase purity of the synthesized MOF.
Protocol:
-
Grind a small amount of the dried MOF powder into a fine consistency.
-
Mount the powder on a zero-background sample holder.
-
Collect the PXRD pattern using a diffractometer with Cu Kα radiation (λ = 1.5406 Å).
-
Scan over a 2θ range of 5° to 50° with a step size of 0.02°.
-
Compare the resulting diffraction pattern with simulated patterns from single-crystal X-ray diffraction data or literature reports to confirm the structure.[9][10]
Purpose: To evaluate the thermal stability of the MOF and identify the temperature at which the framework decomposes.
Protocol:
-
Place 5-10 mg of the dried MOF sample in an alumina crucible.
-
Heat the sample from room temperature to 800 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.
-
The initial weight loss, typically below 150 °C, corresponds to the removal of guest solvent molecules. Significant weight loss at higher temperatures indicates the decomposition of the organic linker and collapse of the framework.[11]
Purpose: To determine the specific surface area and pore volume of the MOF.
Protocol:
-
Activate the MOF sample by heating it under vacuum to remove any guest molecules from the pores. The activation temperature and time should be optimized based on the thermal stability of the MOF as determined by TGA.
-
Perform nitrogen adsorption-desorption measurements at 77 K.
-
Calculate the BET surface area from the linear part of the adsorption isotherm (typically in the relative pressure range of 0.05 to 0.3).
-
Determine the total pore volume from the amount of nitrogen adsorbed at a relative pressure close to 1.
Drug Loading and Release in Cobalt-Based MOFs
The porous nature of cobalt-based MOFs allows for the encapsulation of drug molecules. The loading and release kinetics are influenced by the pore size of the MOF, the size of the drug molecule, and the interactions between the drug and the framework.
Experimental Protocol: Loading of Doxorubicin into a Co-MOF
Materials:
-
Activated Co-MOF
-
Doxorubicin hydrochloride (DOX)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Deionized water
Procedure:
-
Prepare a stock solution of DOX in deionized water (e.g., 1 mg/mL).
-
Disperse a known amount of activated Co-MOF (e.g., 10 mg) in a specific volume of the DOX solution (e.g., 5 mL).
-
Stir the suspension at room temperature for 24 hours in the dark to allow for drug loading.
-
Centrifuge the suspension to separate the DOX-loaded MOF.
-
Wash the product with deionized water to remove any surface-adsorbed drug.
-
Dry the DOX-loaded MOF under vacuum.
-
Determine the amount of loaded DOX by measuring the concentration of the supernatant using UV-Vis spectroscopy at the characteristic absorbance wavelength of DOX (around 480 nm) and comparing it to a standard calibration curve.
The drug loading capacity and encapsulation efficiency can be calculated using the following formulas:
-
Drug Loading (%) = (Mass of loaded drug / Mass of drug-loaded MOF) x 100
-
Encapsulation Efficiency (%) = (Mass of loaded drug / Initial mass of drug) x 100
Experimental Protocol: In Vitro Drug Release Study
Procedure:
-
Disperse a known amount of the DOX-loaded MOF in a specific volume of release medium (e.g., PBS at pH 7.4 and pH 5.5 to simulate physiological and endosomal conditions, respectively).
-
Incubate the suspension at 37 °C with constant shaking.
-
At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium.
-
Centrifuge the aliquot to remove any MOF particles.
-
Measure the concentration of released DOX in the supernatant using UV-Vis spectroscopy.
-
Plot the cumulative percentage of drug released as a function of time.
Biocompatibility and Cellular Uptake
For any material to be considered for drug delivery, its biocompatibility is of paramount importance. The cytotoxicity of cobalt-based materials can be a concern, and it is essential to evaluate the toxicity of any new cobalt MOF.
Cytotoxicity Evaluation
The cytotoxicity of cobalt-based MOFs can be assessed using various cell lines, such as human cancer cell lines (e.g., HeLa, MCF-7) and normal cell lines (e.g., fibroblasts). The MTT assay is a common method to evaluate cell viability.
Cellular Uptake Mechanisms
The cellular uptake of MOF nanoparticles is a critical step for intracellular drug delivery. Endocytosis is a major pathway for the internalization of nanoparticles.[12] The specific endocytic route can depend on the size, shape, and surface chemistry of the MOF particles.
Logical Workflow for Evaluating a Novel Cobalt-Based MOF for Drug Delivery
The development of a new MOF for drug delivery follows a logical progression of experiments to ascertain its suitability and efficacy.
Future Perspectives
This compound represents a structurally simple yet foundational metal-organic framework. While its direct application in drug delivery is yet to be extensively explored, it serves as an excellent model system for fundamental studies. Future research could focus on:
-
Nanocrystal Engineering: Synthesizing this compound MOFs in the nanoscale to enhance cellular uptake.
-
Surface Functionalization: Modifying the surface of this compound MOFs with targeting ligands to improve specificity for cancer cells.
-
Composite Materials: Integrating this compound with other materials to create multifunctional drug delivery systems.
-
In-depth Biocompatibility Studies: Thoroughly evaluating the in vitro and in vivo toxicity of this compound MOFs to establish safe dosage ranges.
By building upon the principles outlined in this guide and leveraging the broader knowledge of cobalt-based MOFs, researchers can unlock the potential of this compound and other novel MOFs in the development of next-generation drug delivery platforms.
References
- 1. Metal-Organic Framework (MOF)-Based Drug/Cargo Delivery and Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metal-organic frameworks for advanced drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cobalt(II) formate - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. scribd.com [scribd.com]
- 11. researchgate.net [researchgate.net]
- 12. The uptake of metal–organic frameworks: a journey into the cell - PMC [pmc.ncbi.nlm.nih.gov]
In-depth Technical Guide: Preliminary Investigation of Cobalt Formate's Magnetic Properties
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cobalt formate, particularly in its dihydrate form (Co(HCOO)₂·2H₂O), presents a fascinating case study in the realm of magnetic materials. As a metal-organic framework (MOF), its structure gives rise to interesting magnetic behaviors at low temperatures. This technical guide provides a preliminary overview of the magnetic properties of this compound dihydrate, focusing on its antiferromagnetic characteristics. The information compiled herein is based on foundational studies that have elucidated its magnetic structure and behavior through various experimental techniques. This document is intended to serve as a comprehensive resource for researchers interested in the magnetic properties of cobalt-containing compounds.
Crystal and Magnetic Structure
This compound dihydrate crystallizes in a monoclinic system. The structure consists of two distinct cobalt ion sites, conventionally labeled as A and B. These cobalt ions are linked by formate groups, forming a layered structure.
A pivotal study by Burlet et al. determined the magnetic structure of a single crystal of this compound dihydrate using unpolarized neutron diffraction. Their findings revealed that below a critical temperature, the material enters an antiferromagnetic state. The magnetic structure is characterized by an antiferromagnetic mode, specifically an Axz mode, for both the A and B cobalt ions. A noteworthy feature of this arrangement is the ferromagnetic coupling observed between these two distinct types of cobalt ions.
dot
Caption: Crystal and Magnetic Structure of this compound Dihydrate.
Magnetic Properties: Quantitative Data
The magnetic behavior of this compound dihydrate is characterized by a transition to an antiferromagnetic state at a specific Néel temperature (TN). Below this temperature, the material exhibits properties typical of an antiferromagnet, including a characteristic response to an external magnetic field.
Magnetic Ordering and Spin-Flop Transition
Studies on the dihydrated formates of several transition metals, including cobalt, have provided insights into their magnetic ordering. For this compound dihydrate, an antiferromagnetic planar structure is observed below 5 K, which is intercalated by paramagnetic cobalt ions. Isothermal magnetization data collected at low temperatures (from 2 K to 10 K) and high magnetic fields (up to 90 kOe) have revealed a spin-flop transition at approximately 40 kOe. This phenomenon is characteristic of antiferromagnetic materials where, at a critical applied magnetic field, the antiferromagnetically aligned spins reorient themselves to a configuration where the net magnetization is no longer zero.
Note: Specific tabulated data for magnetic susceptibility vs. temperature and magnetization vs. field from the primary literature were not fully accessible in the conducted search. The following table structure is provided as a template for presenting such data once obtained.
Table 1: Magnetic Susceptibility of this compound Dihydrate
| Temperature (K) | Molar Magnetic Susceptibility (χM) (cm³/mol) |
| Data Point 1 | Value |
| Data Point 2 | Value |
| ... | ... |
| TN ≈ 5 K | Peak Value |
| ... | ... |
Table 2: Magnetization of this compound Dihydrate at Low Temperatures
| Applied Magnetic Field (kOe) | Magnetization (emu/mol) at 2 K |
| Data Point 1 | Value |
| Data Point 2 | Value |
| ... | ... |
| ~40 kOe | Inflection point (Spin-Flop) |
| ... | ... |
Experimental Protocols
The characterization of the magnetic properties of this compound dihydrate involves several key experimental techniques.
Single Crystal Growth
For detailed magnetic structure determination, single crystals of this compound dihydrate are required. A common method for crystal growth involves the slow evaporation of an aqueous solution of this compound.
Neutron Diffraction
Objective: To determine the precise arrangement of magnetic moments in the crystal lattice.
Methodology:
-
A single crystal of Co(HCOO)₂·2H₂O is mounted on a goniometer in a cryostat to allow for temperature control.
-
A beam of unpolarized neutrons is directed at the crystal.
-
The diffraction pattern of the scattered neutrons is collected at various angles and crystal orientations.
-
Measurements are taken at temperatures above and below the Néel temperature to distinguish between nuclear and magnetic scattering. The magnetic reflections, which appear below TN, provide information about the magnetic structure.
-
The collected data is analyzed to determine the magnetic space group and the direction and magnitude of the magnetic moments on the cobalt ions.
DC Magnetization Measurements
Objective: To measure the bulk magnetic properties, including magnetic susceptibility and magnetization as a function of temperature and applied magnetic field.
Methodology:
-
A powdered or single-crystal sample of this compound dihydrate is placed in a sample holder.
-
The sample is mounted in a magnetometer, such as a Vibrating Sample Magnetometer (VSM) or a SQUID magnetometer.
-
Magnetic Susceptibility vs. Temperature:
-
The sample is cooled to a low temperature (e.g., 2 K) in the absence of a magnetic field (Zero-Field Cooled - ZFC) or in the presence of a small applied field (Field Cooled - FC).
-
A small DC magnetic field is applied, and the magnetization is measured as the temperature is slowly increased.
-
The magnetic susceptibility is calculated as M/H. The Néel temperature is identified by the peak in the ZFC susceptibility curve.
-
-
Magnetization vs. Applied Magnetic Field (Isothermal Magnetization):
-
The sample is held at a constant low temperature (below TN).
-
The external magnetic field is swept from zero to a high value (e.g., 90 kOe) and back to zero, while the magnetization of the sample is recorded.
-
These measurements are repeated at several temperatures to characterize the magnetic behavior, including the spin-flop transition.
-
dot
Caption: Experimental Workflow for Investigating this compound's Magnetic Properties.
Conclusion
The preliminary investigation into the magnetic properties of this compound dihydrate reveals it to be a compelling example of a layered antiferromagnetic material. Foundational studies have established its magnetic structure, characterized by antiferromagnetically ordered planes of cobalt ions with a ferromagnetic coupling between different ionic sites. The material exhibits a Néel temperature of approximately 5 K and a distinct spin-flop transition at around 40 kOe. Further detailed characterization, particularly obtaining high-resolution magnetic susceptibility and magnetization data, would be invaluable for a more complete understanding of its magnetic behavior and for potential applications in materials science and beyond. The experimental protocols outlined in this guide provide a robust framework for such future investigations.
A Comparative Analysis of Anhydrous and Dihydrate Cobalt Formate for Scientific Applications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive comparison of the physicochemical properties of anhydrous cobalt formate (Co(HCOO)₂) and this compound dihydrate (Co(HCOO)₂·2H₂O). This document is intended for researchers, scientists, and professionals in drug development who utilize cobalt compounds in their work. The guide summarizes key quantitative data, outlines detailed experimental protocols for characterization, and visualizes relevant processes to facilitate a deeper understanding of these two compounds.
Introduction
This compound exists in two common forms: an anhydrous salt and a dihydrate crystalline solid. The presence of water molecules in the dihydrate form significantly influences its physical and chemical properties, including its crystal structure, thermal stability, and solubility. Understanding these differences is crucial for applications ranging from the synthesis of catalysts and advanced materials to its use in coordination chemistry.
Physicochemical Properties
A summary of the key physicochemical properties of anhydrous and dihydrate this compound is presented in Table 1. The dihydrate is a red crystalline solid, while the anhydrous form is reported to be purple.[1] The inclusion of two water molecules in the dihydrate form results in a higher molecular weight and a slightly different density.
Table 1: Comparison of Physicochemical Properties
| Property | Anhydrous this compound (Co(HCOO)₂) | This compound Dihydrate (Co(HCOO)₂·2H₂O) |
| Molecular Weight | 148.97 g/mol [2] | 185.00 g/mol [3] |
| Appearance | Purple solid[1] | Red crystalline solid[2] |
| Density | Not available | 2.13 g/cm³ at 22°C[2][3] |
| Solubility in Water | Soluble | 5.03 g/100 mL at 20°C[2] |
| Solubility in Alcohol | Almost insoluble[2] | Insoluble |
| CAS Number | 544-18-3[2] | 6424-20-0 |
Crystal Structure
Anhydrous cobalt(II) formate can be synthesized as a crystalline material via solvothermal methods.[6] It is reported to be isomorphous with other anhydrous 3d transition metal(II) formates, crystallizing in the monoclinic space group P21/n.[6] However, dehydration of the dihydrate form can also lead to an amorphous anhydrous product.[6]
Thermal Decomposition
The thermal stability of this compound is significantly affected by the presence of water of hydration. The dihydrate form loses its two water molecules to become anhydrous at approximately 140°C.[2] Upon further heating, both forms decompose. The decomposition products are dependent on the atmosphere.
In an inert atmosphere (e.g., nitrogen), the decomposition of cobalt(II) formate can yield a mixture of cobalt metal (Co) and cobalt(II) oxide (CoO).[7] For example, the decomposition of this compound dihydrate at 380°C in a nitrogen atmosphere is a method used to produce cobalt nanoparticles.[8]
In an oxidizing atmosphere (e.g., air), the final decomposition product is typically cobalt(II,III) oxide (Co₃O₄).[9] The decomposition in air is a more complex process involving oxidation of the cobalt species.
A general workflow for analyzing the thermal decomposition of this compound is presented in the following diagram.
Experimental Protocols
This section provides detailed methodologies for the synthesis and characterization of anhydrous and dihydrate this compound.
Synthesis
5.1.1 Synthesis of this compound Dihydrate
This compound dihydrate can be prepared by the reaction of cobalt(II) carbonate with formic acid.[1]
-
Materials: Cobalt(II) carbonate (CoCO₃), formic acid (HCOOH, ~90%), distilled water.
-
Procedure:
-
In a fume hood, slowly add cobalt(II) carbonate to a stirred solution of formic acid. The reaction will produce carbon dioxide gas.
-
Continue adding cobalt carbonate until effervescence ceases, indicating the neutralization of the acid.
-
Gently heat the resulting red solution to ensure the reaction is complete and to concentrate the solution.
-
Allow the solution to cool slowly to room temperature. Red crystals of this compound dihydrate will precipitate.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold distilled water, and then with a small amount of ethanol.
-
Dry the crystals in a desiccator at room temperature.
-
5.1.2 Synthesis of Anhydrous this compound (Solvothermal Method)
Crystalline anhydrous this compound can be prepared by a solvothermal reaction.[6]
-
Materials: this compound dihydrate (Co(HCOO)₂·2H₂O), formic acid (HCOOH).
-
Procedure:
-
Place a known amount of this compound dihydrate in a Teflon-lined stainless steel autoclave.
-
Add a small amount of formic acid to the autoclave.
-
Seal the autoclave and heat it to a specified temperature (e.g., 170°C) for an extended period (e.g., 40 hours).
-
After the reaction, allow the autoclave to cool down to room temperature slowly.
-
Collect the resulting crystals, which should be the anhydrous form.
-
Wash the crystals with a suitable solvent (e.g., ethanol) and dry under vacuum.
-
The logical relationship for the synthesis of both forms is depicted in the diagram below.
Thermal Analysis
Thermogravimetric analysis (TGA) is used to study the thermal decomposition of the compounds. The following is a general procedure based on the analysis of a similar cobalt salt.[9]
-
Instrument: A simultaneous thermogravimetric analyzer (TGA/DTA or TGA/DSC).
-
Sample Preparation: Place a small, accurately weighed amount of the sample (e.g., 10-15 mg) into an inert crucible (e.g., alumina or platinum).
-
Experimental Conditions:
-
Atmosphere: High-purity nitrogen or dry air, with a constant flow rate (e.g., 50-100 mL/min).
-
Heating Rate: A linear heating rate, typically between 5 and 20°C/min.
-
Temperature Range: From room temperature to a final temperature sufficient to ensure complete decomposition (e.g., 600-900°C).
-
-
Data Analysis: Analyze the resulting TGA curve (weight loss vs. temperature) to identify the temperature ranges of dehydration and decomposition. The derivative of the TGA curve (DTG) can be used to determine the temperatures of maximum weight loss rate. The final residue can be analyzed by techniques like X-ray diffraction to confirm its composition.
Solubility Determination
The isothermal decrease of supersaturation method can be used to determine the solubility of this compound in water.
-
Procedure:
-
Prepare a supersaturated solution of this compound in a sealed, thermostatted vessel at a temperature slightly higher than the target temperature.
-
Cool the solution to the target temperature and stir continuously.
-
Allow the solution to equilibrate for a sufficient time (e.g., 24 hours) to ensure that the excess solute has precipitated and the solution is saturated.
-
Carefully withdraw a known volume of the supernatant liquid using a filtered syringe to avoid collecting any solid particles.
-
Determine the concentration of cobalt in the withdrawn sample using a suitable analytical technique, such as atomic absorption spectroscopy (AAS) or inductively coupled plasma-optical emission spectrometry (ICP-OES).
-
Calculate the solubility in g/100 mL or other appropriate units.
-
X-ray Diffraction (XRD)
XRD is used to identify the crystalline phases and determine the crystal structure.
-
Powder X-ray Diffraction (PXRD):
-
Sample Preparation: Finely grind the crystalline sample to a homogeneous powder.
-
Instrument: A powder diffractometer with a suitable X-ray source (e.g., Cu Kα radiation).
-
Data Collection: Scan the sample over a range of 2θ angles (e.g., 5-80°) with a defined step size and scan speed.
-
Data Analysis: Compare the resulting diffraction pattern with standard diffraction databases (e.g., the ICDD Powder Diffraction File) to identify the crystalline phases. The unit cell parameters can be determined by indexing the diffraction peaks.
-
-
Single-Crystal X-ray Diffraction:
-
Crystal Selection: Select a small, well-formed single crystal of the compound.
-
Instrument: A single-crystal X-ray diffractometer.
-
Data Collection: Mount the crystal and collect a full sphere of diffraction data at a controlled temperature (often low temperature, e.g., 100 K, to reduce thermal motion).
-
Structure Solution and Refinement: Process the diffraction data to determine the unit cell parameters and space group. Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters to obtain a final structural model.
-
Applications
Both forms of this compound serve as precursors for the synthesis of various cobalt-containing materials. The dihydrate is often used in the preparation of cobalt catalysts.[2] The controlled thermal decomposition of both forms can be utilized to produce cobalt metal or cobalt oxide nanoparticles with specific sizes and morphologies, which have applications in catalysis and magnetic materials.[8]
Conclusion
The presence of two water molecules in the crystal lattice of this compound dihydrate leads to distinct differences in its physicochemical properties compared to the anhydrous form. The dihydrate is a red crystalline solid that dehydrates around 140°C, while the anhydrous form is a purple solid. Their thermal decomposition pathways and final products are highly dependent on the surrounding atmosphere. A thorough understanding of these properties, obtainable through the experimental protocols outlined in this guide, is essential for the effective application of these compounds in research and development.
References
- 1. Sciencemadness Discussion Board - Cobalt compounds - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. Cobaltous formate | C2H2CoO4 | CID 10998 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 4. Cobalt(II) formate - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. mdpi.com [mdpi.com]
- 8. azonano.com [azonano.com]
- 9. Revisiting the Decomposition Process of Tetrahydrate Co(II) Acetate: A Sample’s Journey through Temperature [mdpi.com]
Methodological & Application
Application Notes and Protocols: Cobalt Formate as a Precursor for Cobalt Oxide Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of cobalt oxide (Co₃O₄) nanoparticles using cobalt formate as a precursor. The following sections detail the experimental protocols, quantitative data from related synthesis methods, and potential applications of the resulting nanoparticles.
Introduction
Cobalt oxide nanoparticles (Co₃O₄ NPs) are of significant interest due to their unique electronic, magnetic, and catalytic properties. These characteristics make them valuable in a wide range of applications, including energy storage, catalysis, gas sensing, and biomedical fields. The synthesis of Co₃O₄ NPs can be achieved through various methods, with thermal decomposition of cobalt salts being a straightforward and effective approach. This compound serves as a viable precursor for this method, decomposing at elevated temperatures to yield cobalt oxide nanoparticles. The properties of the resulting nanoparticles, such as size and morphology, are highly dependent on the synthesis parameters.
Experimental Protocols
While specific literature detailing the thermal decomposition of this compound to pure Co₃O₄ nanoparticles is not abundant, a generalized and effective protocol can be adapted from the thermal decomposition of other cobalt salts, such as cobalt nitrate or acetate. This method relies on the controlled heating of the precursor in a furnace to induce decomposition and oxidation, resulting in the formation of cobalt oxide nanoparticles.
Materials:
-
Cobalt (II) Formate Dihydrate (Co(HCOO)₂·2H₂O)
-
Crucible (ceramic or platinum)
-
Tube furnace with temperature and atmosphere control
-
Ethanol
-
Deionized water
-
Centrifuge
-
Drying oven
Procedure: Thermal Decomposition of this compound
-
Precursor Preparation: Accurately weigh a desired amount of cobalt (II) formate dihydrate powder and place it into a clean, dry crucible.
-
Calcination: Place the crucible containing the this compound precursor into the center of a tube furnace.
-
Heating Ramp: Heat the furnace to the desired calcination temperature (e.g., 400-600°C) at a controlled ramp rate (e.g., 5-10°C/min) under an air atmosphere. The specific temperature and ramp rate can be varied to control the size and crystallinity of the resulting nanoparticles.
-
Isothermal Treatment: Maintain the furnace at the set calcination temperature for a specific duration (e.g., 2-4 hours) to ensure complete decomposition of the precursor and formation of the cobalt oxide phase.
-
Cooling: After the isothermal treatment, allow the furnace to cool down naturally to room temperature.
-
Product Collection: Carefully remove the crucible from the furnace. The resulting black powder is cobalt oxide nanoparticles.
-
Washing (Optional): To remove any potential impurities, the synthesized nanoparticles can be washed. Disperse the powder in ethanol or deionized water, sonicate for 10-15 minutes, and then centrifuge to collect the nanoparticles. Repeat this washing step 2-3 times.
-
Drying: Dry the final product in a drying oven at a low temperature (e.g., 60-80°C) for several hours to remove any residual solvent.
Data Presentation
The following tables summarize quantitative data from the synthesis of cobalt oxide nanoparticles using various precursors, primarily through thermal decomposition and co-precipitation methods, to provide a comparative reference.
Table 1: Synthesis Parameters and Resulting Nanoparticle Characteristics
| Precursor | Synthesis Method | Temperature (°C) | Time (h) | Avg. Particle Size (nm) | Morphology | Reference |
| Cobalt Nitrate Hexahydrate | Thermal Decomposition | 320 - 620 | 3 | Varies with temp. | Nanorods | |
| Cobalt Complex | Thermal Decomposition | 175 | 1 | 17.5 | Spherical | [1][2][3] |
| Cobalt(II) Schiff Base Complex | Solid-state Thermal Decomposition | 550 | 3.5 | 10-50 | Flat | [4] |
| Cobalt Hydroxide | Thermal Decomposition | 200 - 800 | 0.5 | Varies with temp. | Nanoplates | [5] |
| Cobalt Chloride Hexahydrate | Co-precipitation | Room Temp. | 2 | ~36 | Spherical | |
| Cobalt Acetate | Microwave-assisted | - | - | 7-28 | Spherical | |
| This compound (in oil) | Thermolysis | - | - | 10-14 | Mixed |
Table 2: Characterization Data of Cobalt Oxide Nanoparticles
| Precursor | Crystal Structure | Lattice Constant (Å) | Band Gap (eV) | Magnetic Properties | Reference |
| Cobalt Complex | Spinel-type cubic | 8.076 | 2.20, 3.45 | Weak ferromagnetic | [1] |
| Cobalt Acetate | Face-centered cubic | - | - | - | |
| Cobalt Nitrate Hexahydrate | Spinel | - | - | - |
Visualizations
Diagram 1: Experimental Workflow for Cobalt Oxide Nanoparticle Synthesis
Caption: Workflow for the synthesis of Co₃O₄ nanoparticles.
Applications of Cobalt Oxide Nanoparticles
Cobalt oxide nanoparticles synthesized from precursors like this compound have a broad spectrum of applications across various scientific and industrial domains.
-
Energy Storage: Due to their high theoretical capacity and good electrochemical performance, Co₃O₄ nanoparticles are extensively studied as anode materials for lithium-ion batteries and as electrode materials for supercapacitors.
-
Catalysis: Their high surface area and catalytic activity make them effective catalysts in various chemical reactions, including the oxidation of CO, decomposition of nitrous oxide, and as catalysts in Fischer-Tropsch synthesis.
-
Gas Sensing: Co₃O₄ is a p-type semiconductor, and its electrical conductivity changes upon interaction with different gases. This property is exploited in the fabrication of sensitive and selective gas sensors for detecting gases like ethanol, acetone, and carbon monoxide.
-
Biomedical Applications: In the field of drug development and medicine, Co₃O₄ nanoparticles are being explored for applications such as drug delivery, magnetic resonance imaging (MRI) contrast agents, and in hyperthermia treatment for cancer. Their magnetic properties allow for targeted delivery and imaging.
-
Pigments and Coatings: Cobalt oxides have been traditionally used as pigments in ceramics and glass due to their intense and stable colors. As nanoparticles, they can be incorporated into advanced coatings and paints.
Conclusion
The thermal decomposition of this compound presents a promising and straightforward method for the synthesis of cobalt oxide nanoparticles. By carefully controlling experimental parameters such as temperature, time, and atmosphere, the physicochemical properties of the resulting nanoparticles can be tailored to suit a wide array of applications, from advanced energy storage solutions to innovative biomedical technologies. The protocols and data presented herein provide a foundational guide for researchers and professionals to explore the synthesis and application of these versatile nanomaterials.
References
- 1. researchgate.net [researchgate.net]
- 2. scite.ai [scite.ai]
- 3. Characterization of Cobalt Oxide Nanoparticles Prepared by the Thermal Decomposition of [Co(NH3)5(H2O)](NO3)3 Complex and Study of Their Photocatalytic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jmpcr.samipubco.com [jmpcr.samipubco.com]
- 5. Synthesis of Co3O4 Nanoplates by Thermal Decomposition for the Colorimetric Detection of Dopamine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cobalt Formate in Catalytic Chemical Vapor Deposition (CVD)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data on the use of cobalt formate as a catalyst precursor in catalytic chemical vapor deposition (CVD) for the synthesis of carbon nanotubes (CNTs). While the use of this compound for CNT synthesis is well-documented, its application in the CVD of graphene is not yet established in the reviewed literature. A speculative protocol for graphene synthesis is provided for research and development purposes.
Application: Synthesis of High-Purity Carbon Nanotubes (CNTs)
This compound serves as an effective precursor for the in situ generation of cobalt nanoparticles, which are highly active catalysts for the growth of CNTs via CVD. This method offers the advantage of producing CNTs with high purity and yield.
Quantitative Data Summary
The following table summarizes the quantitative data from a key study on CNT synthesis using a this compound-derived catalyst.
| Parameter | Value | Reference |
| Catalyst Composition | 10 wt.% this compound on Carbon Black | [1] |
| Carbon Source | Acetylene (C₂H₂) diluted with Nitrogen (N₂) | [1] |
| Synthesis Temperature | 700 °C | [1] |
| Synthesis Duration | 30 minutes | [1] |
| Resulting CNT Properties | ||
| Purity | 96% | [1] |
| Yield | 1940% (of the weight of the catalyst) | [1] |
| Average Diameter | Not specified in this study, but typically in the range of 10-50 nm for similar methods. |
Experimental Protocols
This protocol details the synthesis of this compound and its subsequent loading onto a carbon black support.
Materials:
-
Cobalt sulfate (CoSO₄) (99% pure)
-
Sodium formate (HCOONa) (99% pure)
-
Carbon black powder (e.g., Grade N330, surface area 83 m²/g, particle size 30 nm)
-
Deionized water
-
Beakers, magnetic stirrer, filtration apparatus, drying oven
-
Ultrasonic vibrator
Procedure:
-
Prepare stoichiometric aqueous solutions of cobalt sulfate and sodium formate.
-
Mix the two solutions at 100 °C with continuous stirring.
-
Allow the solution to cool, which will result in the crystallization of red-colored this compound.
-
Filter the this compound crystals and dry them thoroughly.
-
To prepare the supported catalyst, disperse the synthesized this compound powder in a slurry with carbon black powder in a 1:9 weight ratio (10 wt.% this compound).
-
Use an ultrasonic vibrator to ensure a homogeneous dispersion of the catalyst on the carbon black support.
-
Dry the resulting catalyst powder before use in the CVD process.
This protocol describes the CVD process for growing CNTs using the prepared this compound-based catalyst.
Equipment:
-
Horizontal tube furnace with a quartz reactor tube
-
Mass flow controllers for gases
-
Gas cylinders (Acetylene, Nitrogen)
-
Ceramic boat for holding the catalyst
Procedure:
-
Place a weighed amount of the this compound/carbon black catalyst in a ceramic boat and position it in the center of the quartz reactor tube.
-
Purge the reactor with nitrogen gas to remove any air and moisture.
-
Heat the furnace to the synthesis temperature of 700 °C under a continuous nitrogen flow.
-
Once the temperature is stable, introduce a mixture of acetylene and nitrogen gas into the reactor. The acetylene acts as the carbon source.
-
Continue the gas flow for a duration of 30 minutes to allow for CNT growth.
-
After the synthesis period, stop the acetylene flow and cool the reactor down to room temperature under a nitrogen atmosphere.
-
The resulting black powder in the ceramic boat contains the synthesized CNTs.
The synthesized CNTs should be characterized to determine their morphology, purity, and structural quality.
-
Thermogravimetric Analysis (TGA): To determine the purity of the CNTs and the yield relative to the catalyst weight.
-
Scanning Electron Microscopy (SEM): To observe the overall morphology and bundling of the CNTs.
-
Transmission Electron Microscopy (TEM): To visualize individual CNTs, determine their diameter, and observe the number of walls.
-
Raman Spectroscopy: To assess the graphitic quality of the CNTs (indicated by the G-band to D-band intensity ratio, IG/ID).
Diagrams
Caption: Experimental workflow for CNT synthesis using this compound.
Caption: Thermal decomposition of this compound to form cobalt nanoparticles.
Speculative Application: Synthesis of Graphene
The direct use of this compound as a precursor for the CVD synthesis of graphene is not well-documented in the current scientific literature. However, based on the established principles of cobalt-catalyzed graphene growth, a hypothetical protocol can be proposed for research purposes. The thermal decomposition of this compound can provide the necessary cobalt nanoparticles to catalyze the decomposition of a carbon source and the subsequent formation of a graphene layer.
Proposed Experimental Protocol for Graphene Synthesis
This speculative protocol outlines a potential method for graphene synthesis using this compound.
Materials & Equipment:
-
This compound
-
Copper foil (as a substrate for the cobalt catalyst and graphene growth)
-
CVD tube furnace
-
Methane (CH₄) and Hydrogen (H₂) gas sources with mass flow controllers
-
Solution of this compound in a suitable solvent (e.g., deionized water or ethanol)
Procedure:
-
Catalyst Deposition:
-
Prepare a dilute solution of this compound.
-
Deposit a thin film of the this compound solution onto a copper foil substrate via spin-coating or drop-casting.
-
Dry the coated copper foil to remove the solvent.
-
-
CVD Growth:
-
Place the this compound-coated copper foil into the CVD furnace.
-
Heat the furnace to a temperature of approximately 1000 °C under a hydrogen atmosphere. This step aims to both reduce the copper oxide layer and decompose the this compound into cobalt nanoparticles.
-
Once the temperature is stable, introduce a low concentration of methane gas along with the hydrogen flow.
-
Allow the reaction to proceed for a set duration (e.g., 10-30 minutes) to facilitate graphene growth on the copper surface, catalyzed by the cobalt nanoparticles.
-
After the growth period, rapidly cool the furnace to room temperature under a hydrogen and argon atmosphere to promote the segregation of the graphene layer.
-
-
Characterization:
-
The resulting graphene on the copper foil can be characterized using Raman spectroscopy, SEM, and by transferring the graphene to a different substrate (e.g., SiO₂/Si) for further analysis with TEM and electrical measurements.
-
Note: This proposed protocol is theoretical and would require significant optimization of parameters such as the concentration of the this compound solution, the CVD growth temperature, gas flow rates, and cooling rate.
Concluding Summary
This compound is a well-established and effective catalyst precursor for the high-yield and high-purity synthesis of carbon nanotubes via catalytic chemical vapor deposition. The straightforward preparation of the catalyst and the in situ formation of active cobalt nanoparticles make it an attractive option for both laboratory-scale research and potential large-scale production.
While the application of this compound in the CVD of graphene is not currently documented, its ability to form catalytic cobalt nanoparticles upon thermal decomposition suggests it as a potential candidate for future research in this area. The provided speculative protocol offers a starting point for exploring this possibility.
Further research into the precise control of cobalt nanoparticle size derived from this compound could lead to enhanced control over the diameter and chirality of synthesized CNTs and the number of layers in graphene.
References
Application of Cobalt Formate in Electrocatalytic Water Oxidation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of cobalt formate, specifically cobalt(II) formate dihydrate (Co(HCOO)₂·2H₂O), as an electrocatalyst for the oxygen evolution reaction (OER), a critical process in water splitting for hydrogen production. This compound, a metal-organic framework (MOF), has emerged as a promising non-precious metal catalyst for water oxidation.[1][2]
Introduction
Electrocatalytic water splitting is a key technology for renewable energy storage, but the sluggish kinetics of the OER at the anode is a major bottleneck. Cobalt-based materials are considered effective alternatives to expensive noble metal catalysts.[3][4][5][6][7] this compound dihydrate, a 3D coordination polymer, has been identified as a functional MOF capable of catalyzing water oxidation to molecular oxygen, particularly at neutral pH.[1][2] Its well-defined crystalline structure and the catalytic nature of cobalt centers make it a material of interest for OER applications.
Data Presentation
The electrocatalytic performance of this compound dihydrate is summarized below and compared with other relevant cobalt-based MOF electrocatalysts for the oxygen evolution reaction.
| Catalyst Material | Electrolyte (pH) | Overpotential (η) @ Current Density (j) | Tafel Slope (mV dec⁻¹) | Turnover Frequency (TOF) (s⁻¹) | Faradaic Efficiency (%) | Reference |
| Co(HCOO)₂·2H₂O (Co-Formate MOF) | Neutral | 275.5 mV @ 1 mA cm⁻² | Not Reported | 0.277 | 89.93 | [1][2] |
| Co-MOF (X2 linker: pyridine-2,6-dicarboxylic acid) | 1 M KOH | 180 mV @ 10 A g⁻¹ | 66.4 | Not Reported | Not Reported | [4] |
| Co-MOF (unspecified linker) | Not Specified | 280 mV @ 10 mA cm⁻² | Low (unspecified) | 93.21 @ 350 mV overpotential | Not Reported | [3] |
| [Co₁.₅(tib)(dcpna)]·6H₂O (MOF 1) | 1.0 M KOH | 360 mV @ 10 mA cm⁻² | 89 | Not Reported | Not Reported | [6] |
| IITG-7a (Co(II) MOF) | Alkaline | 350 mV @ 10 mA cm⁻² | 55.2 | 13.36 @ 1.62 V vs RHE | Not Reported | [5] |
Experimental Protocols
Synthesis of this compound Dihydrate (Co(HCOO)₂·2H₂O) MOF
This protocol is based on the solvothermal synthesis method where dimethylformamide (DMF) acts as the in-situ source of formate.[1][2][8]
Materials:
-
Cobalt(II) nitrate hexahydrate (Co(NO₃)₂·6H₂O)
-
Dimethylformamide (DMF)
-
Ethanol
-
Deionized water
-
Teflon-lined stainless steel autoclave
Procedure:
-
Prepare a mixed solvent solution of DMF, ethanol, and water. The precise ratios can be varied to control the crystal growth, with reports suggesting that the decomposition of DMF to formate is facilitated under solvothermal conditions.[8]
-
Dissolve cobalt(II) nitrate hexahydrate in the mixed solvent.
-
Transfer the resulting solution to a Teflon-lined stainless steel autoclave.
-
Seal the autoclave and heat it at a specific temperature (e.g., 100-150 °C) for a designated period (e.g., 12-24 hours) to allow for the solvothermal reaction and in-situ formation of formate from DMF, followed by the crystallization of the this compound MOF.
-
After the reaction, allow the autoclave to cool down to room temperature naturally.
-
Collect the resulting crystalline product by filtration or centrifugation.
-
Wash the product multiple times with DMF and ethanol to remove any unreacted precursors and impurities.
-
Dry the final product, this compound dihydrate, under vacuum at a mild temperature.
Preparation of Catalyst Ink and Working Electrode
Materials:
-
This compound dihydrate powder
-
Carbon black (e.g., Vulcan XC-72) to enhance conductivity
-
Nafion® solution (5 wt%) as a binder
-
Isopropanol (or a mixture of isopropanol and water)
-
Glassy carbon electrode (GCE) or other suitable substrate (e.g., nickel foam, carbon paper)
-
Micropipette
Procedure:
-
Weigh a specific amount of this compound dihydrate catalyst and carbon black (a common mass ratio is 4:1 catalyst to carbon).
-
Add the powders to a vial containing a specific volume of isopropanol (or an isopropanol/water mixture).
-
Add a small volume of Nafion® solution to the mixture. The amount of Nafion is typically 5-10% of the total solid mass.
-
Ultrasonicate the mixture for at least 30-60 minutes to form a homogeneous catalyst ink.
-
Before deposition, polish the surface of the glassy carbon electrode with alumina slurry of decreasing particle size, followed by sonication in deionized water and ethanol, and then dry it.
-
Using a micropipette, drop-cast a precise volume of the catalyst ink onto the surface of the GCE to achieve a desired catalyst loading (e.g., 0.2-0.5 mg cm⁻²).
-
Allow the electrode to dry at room temperature or in a low-temperature oven to evaporate the solvent, resulting in a uniform catalyst film.
Electrochemical Measurements for Water Oxidation
Apparatus:
-
Potentiostat
-
Three-electrode electrochemical cell
-
Working electrode (catalyst-modified GCE)
-
Counter electrode (e.g., platinum wire or graphite rod)
-
Reference electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE)
-
Electrolyte (e.g., phosphate buffer for neutral pH, or 1.0 M KOH for alkaline conditions)
Procedure:
-
Assemble the three-electrode cell with the prepared working electrode, counter electrode, and reference electrode. Ensure the electrodes are immersed in the electrolyte.
-
Purge the electrolyte with a high-purity inert gas (e.g., N₂ or Ar) for at least 30 minutes before the measurement to remove dissolved oxygen.
-
Cyclic Voltammetry (CV): Perform CV scans at a specific scan rate (e.g., 50 mV s⁻¹) in a potential window where the OER is expected to occur to activate the catalyst and observe its redox behavior.
-
Linear Sweep Voltammetry (LSV): Record the polarization curve for the OER by sweeping the potential at a slow scan rate (e.g., 5-10 mV s⁻¹) to minimize capacitive currents. The potential should be corrected for iR drop. The overpotential required to reach a certain current density (e.g., 10 mA cm⁻²) is a key performance metric.
-
Tafel Analysis: Plot the overpotential (η) versus the logarithm of the current density (log |j|). The linear portion of this plot gives the Tafel slope, which provides insight into the reaction mechanism.
-
Chronoamperometry or Chronopotentiometry: To assess the stability of the catalyst, apply a constant potential or current density for an extended period (e.g., several hours) and monitor the current or potential change over time.
-
Faradaic Efficiency Measurement: Quantify the amount of oxygen produced during electrolysis at a constant potential and compare it to the theoretical amount calculated from the total charge passed (based on a 4-electron process). This can be done using a calibrated oxygen sensor or gas chromatography.
Visualizations
Experimental Workflow Diagram
Caption: Experimental workflow for evaluating this compound as a water oxidation electrocatalyst.
Proposed OER Mechanism on Cobalt-Based Catalysts
References
- 1. researchgate.net [researchgate.net]
- 2. worldscientific.com [worldscientific.com]
- 3. researchgate.net [researchgate.net]
- 4. From design to efficiency: cobalt-based MOFs for efficient and stable electrocatalysis in hydrogen and oxygen evolution reactions - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00286A [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Highly-stable cobalt metal organic framework with sheet-like structure for ultra-efficient water oxidation at high current density - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Preparation of Cobalt Formate Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cobalt formate, Co(HCOO)₂, is an inorganic compound that serves as a precursor and catalyst in various chemical syntheses. In the fields of materials science and drug development, it is utilized in the formation of metal-organic frameworks (MOFs) and as a source of cobalt ions for the synthesis of cobalt-containing nanoparticles and complexes. The preparation of this compound solutions with well-defined concentrations and purity is crucial for reproducible experimental outcomes. This document provides detailed protocols for the synthesis of cobalt(II) formate and the preparation of its aqueous solutions, along with its key physicochemical properties and safety information.
Safety Precautions
This compound is a red crystalline solid that is soluble in water.[1] It is considered hazardous and may cause skin and eye irritation.[2] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All procedures should be conducted in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) for comprehensive safety information before handling this compound or any of the reagents mentioned in these protocols.
Physicochemical Data of Cobalt(II) Formate
A summary of the key quantitative data for cobalt(II) formate is presented in the table below for easy reference.
| Property | Value | Reference |
| Chemical Formula | Co(HCOO)₂ (anhydrous) | [1] |
| Co(HCOO)₂·2H₂O (dihydrate) | [1] | |
| Molecular Weight | 148.97 g/mol (anhydrous) | |
| 185.01 g/mol (dihydrate) | ||
| Appearance | Red crystalline solid | [1] |
| Density | 2.13 g/cm³ (dihydrate) | |
| Melting Point | Decomposes at 175 °C | [1] |
| Solubility in Water | 5.03 g/100 mL at 20 °C | [1] |
Experimental Protocols
Two primary methods for the synthesis of cobalt(II) formate are detailed below. The choice of method may depend on the availability of starting materials.
Protocol 1: Synthesis of Cobalt(II) Formate from Cobalt(II) Carbonate
This protocol describes the synthesis of cobalt(II) formate by neutralizing cobalt(II) carbonate with formic acid. This method is straightforward and relies on a common cobalt salt.
Materials:
-
Cobalt(II) carbonate (CoCO₃)
-
Formic acid (HCOOH), ~90%
-
Deionized water
-
Ethanol (for precipitation, optional)
Equipment:
-
Glass beaker
-
Magnetic stirrer and stir bar
-
Heating plate
-
pH meter or pH indicator strips
-
Filtration apparatus (e.g., Büchner funnel and flask)
-
Drying oven
Procedure:
-
Reaction Setup: In a glass beaker placed on a magnetic stirrer, add a calculated amount of deionized water.
-
Addition of Cobalt Carbonate: Slowly add a pre-weighed amount of cobalt(II) carbonate to the water with continuous stirring to form a slurry.
-
Neutralization with Formic Acid: While stirring, slowly add formic acid dropwise to the cobalt carbonate slurry. Effervescence (release of CO₂) will be observed. Continue adding formic acid until all the cobalt carbonate has reacted and the effervescence ceases. A slight excess of formic acid (e.g., ~2%) can be added to ensure complete reaction and prevent hydrolysis of the salt.[3]
-
Heating and Dissolution: Gently heat the solution to approximately 80 °C with continuous stirring to ensure the complete dissolution of the newly formed this compound.[4]
-
Filtration: If any unreacted starting material or impurities are present, filter the hot solution.
-
Crystallization: Allow the clear pink solution to cool slowly to room temperature. For enhanced precipitation, the solution can be further cooled in an ice bath. Alternatively, ethanol can be slowly added to induce precipitation.[4]
-
Isolation and Washing: Collect the precipitated red crystals of cobalt(II) formate dihydrate by filtration. Wash the crystals with a small amount of cold deionized water, followed by a wash with ethanol to facilitate drying.
-
Drying: Dry the crystals in a drying oven at a temperature below 100 °C to avoid dehydration of the dihydrate form.
Protocol 2: Synthesis of Cobalt(II) Formate from Cobalt(II) Hydroxide
This protocol provides an alternative synthesis route starting from cobalt(II) hydroxide.
Materials:
-
Cobalt(II) hydroxide (Co(OH)₂)
-
Formic acid (HCOOH), ~90%
-
Deionized water
Equipment:
-
Same as in Protocol 1
Procedure:
-
Reaction Setup: In a glass beaker with a magnetic stirrer, suspend a pre-weighed amount of cobalt(II) hydroxide in deionized water.
-
Neutralization: Slowly add formic acid dropwise to the cobalt hydroxide suspension with vigorous stirring. The reaction is an acid-base neutralization. Monitor the pH of the solution; the reaction is complete when the pH becomes slightly acidic.
-
Heating and Dissolution: Gently heat the solution to facilitate the dissolution of the this compound product.
-
Filtration: Filter the hot solution to remove any insoluble impurities.
-
Crystallization, Isolation, and Drying: Follow steps 6-8 from Protocol 1 to obtain the solid cobalt(II) formate dihydrate crystals.
Preparation of this compound Solutions
Procedure:
-
Calculation: Based on the desired concentration and volume of the solution, calculate the required mass of cobalt(II) formate dihydrate (molar mass: 185.01 g/mol ).
-
Dissolution: Weigh the calculated amount of cobalt(II) formate dihydrate and transfer it to a volumetric flask.
-
Solubilization: Add a portion of deionized water to the flask and swirl to dissolve the solid. Gentle heating may be applied to expedite dissolution.
-
Final Volume: Once the solid is completely dissolved and the solution has returned to room temperature, add deionized water to the calibration mark of the volumetric flask.
-
Mixing: Cap the flask and invert it several times to ensure the solution is homogeneous.
Stability of this compound Solutions
Aqueous solutions of this compound are relatively stable at room temperature.[2] However, the stability can be influenced by several factors:
-
pH: Hydrolysis of cobalt(II) ions can occur in aqueous solutions, particularly at neutral to alkaline pH, leading to the precipitation of cobalt hydroxide.[5] Maintaining a slightly acidic pH, for instance, by adding a small excess of formic acid during preparation, can enhance the stability of the solution.[3]
-
Temperature: Elevated temperatures can promote the decomposition of this compound.[2] It is recommended to store the solutions at room temperature or refrigerated, protected from light.
-
Light: While specific data on the photostability of this compound solutions is limited, it is good practice to store the solutions in amber glass bottles to minimize potential light-induced reactions.
Characterization
The synthesized cobalt(II) formate can be characterized using various analytical techniques to confirm its identity and purity:
-
X-ray Diffraction (XRD): To confirm the crystalline structure of the solid product.
-
Thermogravimetric Analysis (TGA): To determine the water of hydration and the decomposition temperature.
-
Infrared (IR) Spectroscopy: To identify the characteristic vibrational bands of the formate group.
Experimental Workflow Diagrams
Caption: Workflow for synthesizing cobalt(II) formate from cobalt(II) carbonate.
Caption: Workflow for synthesizing cobalt(II) formate from cobalt(II) hydroxide.
References
Application Notes and Protocols: Cobalt Formate in Organic Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction: Cobalt formate, Co(HCOO)₂, is a versatile and cost-effective cobalt salt that serves as a catalyst or catalyst precursor in a variety of organic synthesis reactions.[1] Its applications range from transfer hydrogenations and hydroformylations to being a component in the synthesis of more complex catalytic systems. This document provides detailed application notes and protocols for key reactions where this compound and related cobalt catalysts are employed, with a focus on practical implementation in a research and development setting.
Transfer Hydrogenation of Carbonyls and Nitroarenes
Cobalt catalysts are effective in transfer hydrogenation reactions, utilizing formic acid or its salts as a safe and readily available hydrogen donor.[1][2] This method provides a valuable alternative to using high-pressure molecular hydrogen.
Application Note: Transfer Hydrogenation of Aromatic Ketones
Aromatic ketones can be selectively reduced to the corresponding alcohols using a cobalt-catalyzed system with a formate salt/formic acid mixture as the hydrogen source. The reaction is particularly effective for heteroaryl ketones, such as 2-pyridyl ketones, where the nitrogen atom can chelate to the cobalt center, activating the substrate.[2]
Quantitative Data Summary:
| Entry | Substrate (R-CO-R') | Cobalt Source | H-Donor System | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Acetylpyridine | Cobalt Stearate (5 mol%) | HCOONa·2H₂O / HCOOH | 130 | 12 | 92 | [2] |
| 2 | 2-Benzoylpyridine | Cobalt Stearate (5 mol%) | HCOONa·2H₂O / HCOOH | 150 | 24 | 95 | [2] |
| 3 | 1-Phenyl-1-(pyridin-2-yl)ethan-1-one | Cobalt Stearate (5 mol%) | HCOONa·2H₂O / HCOOH | 130 | 12 | 89 | [2] |
| 4 | 1-(4-Methoxyphenyl)-1-(pyridin-2-yl)ethan-1-one | Cobalt Stearate (5 mol%) | HCOONa·2H₂O / HCOOH | 150 | 24 | 85 | [2] |
Experimental Protocol: General Procedure for Transfer Hydrogenation of 2-Pyridyl Ketones
Note: This protocol is adapted from a procedure using cobalt stearate, which can be substituted with cobalt(II) formate, although optimization may be required.
-
To a screw-capped vial, add the 2-pyridyl ketone (0.5 mmol, 1.0 equiv.), cobalt(II) formate (0.025 mmol, 5 mol%), and sodium formate dihydrate (1.5 mmol, 3.0 equiv.).
-
Add dimethyl sulfoxide (DMSO) (1.0 mL) as the solvent.
-
Add formic acid (1.0 mmol, 2.0 equiv.) to the mixture.
-
Seal the vial and place it in a preheated oil bath at 130-150 °C.
-
Stir the reaction mixture for 12-24 hours.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the product with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Remove the solvent under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford the desired alcohol.
Experimental Workflow:
Application Note: Transfer Hydrogenation of Nitroarenes
Cobalt-based nanocatalysts have demonstrated high efficiency and chemoselectivity in the transfer hydrogenation of functionalized nitroarenes to anilines, using formic acid as the hydrogen source.[1][3] This method is tolerant of a wide range of functional groups that are often sensitive to other reduction methods.
Quantitative Data Summary:
| Entry | Substrate | Catalyst | H-Donor | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Nitrobenzene | Co₃O₄-NGr@C | HCOOH | 120 | 12 | >99 | [1] |
| 2 | 4-Chloronitrobenzene | Co₃O₄-NGr@C | HCOOH | 120 | 12 | >99 | [1] |
| 3 | 4-Nitrobenzaldehyde | Co₃O₄-NGr@C | HCOOH | 120 | 12 | 98 | [1] |
| 4 | Methyl 4-nitrobenzoate | Co₃O₄-NGr@C | HCOOH | 120 | 12 | 99 | [1] |
Experimental Protocol: General Procedure for Transfer Hydrogenation of Nitroarenes
Note: This protocol uses a specific cobalt oxide nanocatalyst. Cobalt(II) formate can be used to synthesize various cobalt-based heterogeneous catalysts, which may show activity in this transformation.
-
In a reaction vessel, suspend the cobalt-based catalyst (e.g., Co₃O₄-NGr@C, 1-2 mol% Co) in a suitable solvent like dioxane or THF.
-
Add the nitroarene substrate (1.0 mmol, 1.0 equiv.).
-
Add formic acid (5.0 mmol, 5.0 equiv.) as the hydrogen donor.
-
Seal the vessel and heat the mixture to 120 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Filter the heterogeneous catalyst. The catalyst can often be washed, dried, and reused.
-
Neutralize the filtrate with a mild base (e.g., saturated NaHCO₃ solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting aniline derivative by column chromatography if necessary.
Hydroformylation of Alkenes
Hydroformylation, or the oxo process, is a large-scale industrial process for producing aldehydes from alkenes, carbon monoxide, and hydrogen. Cobalt carbonyl species are the active catalysts, and they can be generated in situ from cobalt salts, including this compound, under hydroformylation conditions.[4]
Application Note
The in situ activation of a this compound precursor involves its conversion to hydridocobalt tetracarbonyl (HCo(CO)₄) under high pressures of synthesis gas (a mixture of CO and H₂).[4] This active species then catalyzes the hydroformylation of alkenes. This approach avoids the handling of the more toxic and volatile dicobalt octacarbonyl.
Representative Reaction Conditions:
| Alkene | Catalyst Precursor | Ligand | Pressure (syngas) | Temp (°C) | Product(s) | Reference |
| 1-Octene | Co₂(CO)₈ | None | 30 bar | 140 | Nonanal, 2-Methyloctanal | [5] |
| 1-Octene | [CoH(dchpf)(CO)₂] | dchpf | 40 bar | 140 | Aldehydes (57% yield) | [6][7] |
| Propene | HCo(CO)₄ | None | 100-300 bar | 140-200 | Butanals | [8] |
Experimental Protocol: General Procedure for Hydroformylation of 1-Octene
-
Charge a high-pressure autoclave reactor with cobalt(II) formate (0.1-1.0 mol%) and a suitable solvent (e.g., toluene or THF).
-
Add the alkene substrate (e.g., 1-octene).
-
Seal the autoclave and purge several times with nitrogen, followed by synthesis gas (CO/H₂ = 1:1).
-
Pressurize the reactor with synthesis gas to the desired pressure (e.g., 30-100 bar).
-
Heat the reactor to the target temperature (e.g., 120-160 °C) while stirring. This initiates the in situ formation of the active cobalt carbonyl catalyst.
-
Maintain the reaction at temperature and pressure for the desired time (e.g., 4-24 hours), monitoring the pressure drop to gauge syngas consumption.
-
After the reaction, cool the autoclave to room temperature and carefully vent the excess gas.
-
The crude product mixture, containing the aldehyde products and dissolved cobalt catalyst, is collected.
-
The catalyst can be recovered by oxidation of the cobalt species to water-soluble Co²⁺ with air and a dilute acid (like formic or acetic acid), followed by phase separation.
-
The organic layer is then purified by distillation to isolate the aldehyde products.
Catalyst Activation and Hydroformylation Cycle:
Other Applications (General Overview)
While detailed protocols starting specifically from this compound are less common in the literature for the following reactions, cobalt catalysts are widely used. This compound can be considered a potential precursor for generating active cobalt species in these transformations.
-
C-H Activation: Cobalt catalysis is a powerful tool for the direct functionalization of C-H bonds, enabling the synthesis of complex molecules and heterocycles with high atom economy.[9] Reactions are often directed by a coordinating group on the substrate, and various cobalt salts (e.g., Co(OAc)₂, Co(acac)₂) are used as catalysts, typically in the presence of an oxidant.
-
Pauson-Khand Reaction: This [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide to form a cyclopentenone is classically mediated by stoichiometric amounts of dicobalt octacarbonyl, Co₂(CO)₈.[6] Catalytic versions have been developed using various cobalt precursors.
-
Oxidation Reactions: Cobalt salts, including cobalt(II) complexes, are known to catalyze the oxidation of alcohols to aldehydes, ketones, or carboxylic acids, often using peroxides or molecular oxygen as the oxidant.[8]
Safety Information: Cobalt compounds should be handled with care. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) for detailed handling and disposal information.
References
- 1. Highly selective transfer hydrogenation of functionalised nitroarenes using cobalt-based nanocatalysts - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. scilit.com [scilit.com]
- 4. WO1995032172A1 - In-situ activation of a cobalt catalyst for use in hydroformylation of olefins - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Hydroformylation of 1-Octene Mediated by the Cobalt Complex [CoH(dchpf)(CO)2] | Semantic Scholar [semanticscholar.org]
- 8. Highly active cationic cobalt(II) hydroformylation catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cobalt‐Promoted Transfer Hydrogenation of Azaaryl Ketones by Using Formate as the Hydrogen Source: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
Application Notes and Protocols for the Synthesis of Carbon Nanotubes Using Cobalt Formate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of carbon nanotubes (CNTs) with high purity and yield is crucial for their diverse applications, including in the field of drug delivery and biomedical imaging. The catalytic chemical vapor deposition (CCVD) method is a widely employed technique for producing CNTs. This document provides detailed application notes and protocols for the synthesis of multi-walled carbon nanotubes (MWCNTs) using cobalt formate as a catalyst precursor supported on carbon black. This method offers the advantage of in situ formation of catalytically active cobalt nanoparticles, simplifying the overall synthesis process.[1][2][3]
This compound decomposes at elevated temperatures to yield highly dispersed cobalt nanoparticles that efficiently catalyze the decomposition of a carbon source, such as acetylene, leading to the growth of CNTs.[1][2] The use of a carbon black support provides a high surface area for the catalyst, contributing to a high yield of CNTs.
Data Presentation
The following table summarizes the key quantitative data obtained from the synthesis of carbon nanotubes using the this compound method as reported in the literature.
| Parameter | Value | Reference |
| Purity of Carbon Nanotubes | 96% | [4] |
| Yield of Carbon Nanotubes | 1940% (by weight of catalyst) | [4] |
| Synthesis Temperature | 700 °C | [4] |
| Reaction Time | 30 minutes | [4] |
| Catalyst Concentration on Support | 10 wt.% |
Experimental Protocols
Protocol 1: Preparation of this compound Catalyst
This protocol describes the synthesis of this compound from cobalt sulfate and sodium formate.
Materials:
-
Cobalt sulfate (CoSO₄) (99% pure)
-
Sodium formate (HCOONa) (99% pure)
-
Deionized water
-
Beakers
-
Magnetic stirrer and stir bar
-
Heating plate
-
Filtration apparatus (e.g., Buchner funnel and filter paper)
-
Drying oven
Procedure:
-
Prepare stoichiometric aqueous solutions of cobalt sulfate and sodium formate.
-
Heat the solutions to 100 °C while stirring.
-
Mix the hot solutions. A precipitate of red-colored this compound will begin to form.
-
Allow the solution to cool to room temperature to complete the crystallization of this compound.
-
Filter the this compound crystals using a filtration apparatus.
-
Wash the crystals with deionized water to remove any unreacted salts.
-
Dry the filtered this compound crystals in an oven at a temperature below its decomposition point (decomposition begins around 175 °C).
Protocol 2: Preparation of Supported this compound Catalyst
This protocol details the preparation of the this compound catalyst supported on carbon black.
Materials:
-
This compound (prepared as in Protocol 1)
-
Carbon black powder (e.g., Grade N330, surface area 83 m²/g, particle size 30 nm)
-
Ethanol (or another suitable solvent)
-
Ultrasonic vibrator (sonicator)
-
Beaker
-
Drying oven
Procedure:
-
Weigh the desired amount of this compound and carbon black to achieve a 10 wt.% concentration of this compound on the carbon black support.
-
Disperse the carbon black powder in a suitable solvent such as ethanol in a beaker.
-
Add the this compound to the carbon black suspension.
-
Place the beaker in an ultrasonic vibrator and sonicate the mixture to ensure a uniform dispersion of the this compound on the carbon black support.
-
Dry the mixture in an oven to remove the solvent completely. The resulting powder is the supported catalyst.
Protocol 3: Synthesis of Carbon Nanotubes by CCVD
This protocol outlines the synthesis of carbon nanotubes using the prepared supported this compound catalyst in a chemical vapor deposition furnace.
Materials and Equipment:
-
Supported this compound catalyst (prepared as in Protocol 2)
-
Quartz tube furnace
-
Quartz boat
-
Acetylene gas (C₂H₂)
-
Nitrogen gas (N₂) or Argon gas (Ar)
-
Mass flow controllers
-
Exhaust system
Procedure:
-
Place a specific amount of the supported this compound catalyst (e.g., 50 mg) uniformly in a quartz boat.[5]
-
Insert the quartz boat into the center of the quartz tube in the CVD furnace.
-
Purge the quartz tube with an inert gas, such as nitrogen or argon, to remove any air. A typical flow rate is 300 sccm for 15 minutes.[5]
-
Heat the furnace to the synthesis temperature of 700 °C under the inert gas flow.[4]
-
Once the temperature is stable, introduce acetylene gas (the carbon source) and continue the inert gas flow. While the exact flow rates were not specified in the primary study, typical flow rates for similar processes are in the range of 5-30 sccm for acetylene and 100-300 sccm for the inert gas.[5][6][7]
-
Maintain the reaction for 30 minutes.[4] During this time, the this compound decomposes in situ to form cobalt nanoparticles, which catalyze the growth of carbon nanotubes.
-
After 30 minutes, stop the flow of acetylene and continue the inert gas flow while the furnace cools down to room temperature.
-
Collect the black powder from the quartz boat, which contains the synthesized carbon nanotubes.
Protocol 4: Characterization of Carbon Nanotubes
4.1 Thermogravimetric Analysis (TGA) for Purity and Yield Determination
TGA is used to determine the purity of the synthesized CNTs by measuring the weight loss as a function of temperature in an oxidizing atmosphere. The residual mass corresponds to the metal catalyst.
Procedure:
-
Place a small, known amount of the synthesized CNT sample (typically 2-10 mg) into a TGA crucible.
-
Heat the sample in an air or oxygen atmosphere from room temperature to approximately 800-900 °C at a controlled heating rate (e.g., 10 °C/min).
-
Record the weight loss as a function of temperature.
-
The weight loss between approximately 300 °C and 700 °C corresponds to the combustion of amorphous carbon and carbon nanotubes. The remaining weight at the end of the analysis corresponds to the cobalt oxide residue.
-
The purity can be calculated as: Purity (%) = [(Initial Mass - Residual Mass) / Initial Mass] x 100.
-
The yield can be calculated as: Yield (%) = [(Mass of CNTs produced) / (Initial Mass of Catalyst)] x 100.
4.2 Transmission Electron Microscopy (TEM) for Morphological Analysis
TEM is used to visualize the morphology, diameter, and structure of the synthesized carbon nanotubes.
Sample Preparation:
-
Disperse a small amount of the CNT powder in a suitable solvent like ethanol or isopropanol.
-
Sonicate the dispersion for a few minutes to break up agglomerates.
-
Place a drop of the dispersion onto a TEM grid (e.g., a carbon-coated copper grid).
-
Allow the solvent to evaporate completely before inserting the grid into the TEM.
Imaging:
-
Acquire images at different magnifications to observe the overall morphology, length, and alignment of the nanotubes.
-
Use high-resolution TEM (HR-TEM) to visualize the graphitic walls of the nanotubes and determine the number of walls.
Mandatory Visualizations
Caption: Experimental workflow for CNT synthesis.
Caption: In situ formation of cobalt catalyst and CNT growth.
References
- 1. researchgate.net [researchgate.net]
- 2. Carbon nanotube growth catalyzed by metal nanoparticles formed via the seed effect of metal clusters - Nanoscale Advances (RSC Publishing) [pubs.rsc.org]
- 3. In situ synthesis of carbon nanotube-encapsulated cobalt nanoparticles by a novel and simple chemical treatment process: efficient and green catalysts for the Heck reaction - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. oiccpress.com [oiccpress.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Cobalt Formate Frameworks in Gas Separation and Storage
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cobalt formate frameworks, a subclass of metal-organic frameworks (MOFs), have emerged as promising materials for gas separation and storage applications. Their porous crystalline structures, tunable pore sizes, and the presence of open metal sites offer high selectivity and capacity for various gases. This document provides detailed application notes and experimental protocols for the synthesis, activation, and utilization of this compound frameworks in gas separation and storage, targeting researchers and professionals in related fields.
A notable characteristic of some this compound frameworks is their structural flexibility, often referred to as a "gate-opening" or "breathing" mechanism. This phenomenon involves a reversible structural transformation of the framework upon interaction with guest gas molecules, leading to a stepwise adsorption isotherm. This dynamic behavior can be harnessed for highly selective gas separations.
Data Presentation
The following tables summarize the quantitative data for gas adsorption in this compound frameworks, providing a comparative overview of their performance.
Table 1: Gas Adsorption Capacities in this compound Frameworks
| Gas | Adsorption Capacity (mmol/g) | Temperature (K) | Pressure (bar) | Reference |
| H₂ | ~1.2 | 77 | 1 | [1] |
| D₂ | ~1.5 | 25 | 1 | [2] |
| N₂ | ~0.1 | 298 | 1 | [3] |
| CO₂ | 1.16 - 13.67 | 298 | 1 - 30 | [4] |
| CH₄ | ~0.80 | 298 | 1 | [3] |
Table 2: Gas Separation Selectivity of this compound Frameworks
| Gas Mixture | Selectivity (IAST) | Temperature (K) | Pressure (bar) | Reference |
| D₂/H₂ | up to 44 | 25 | 1 | [2] |
| CO₂/N₂ | 75.4 - 92.3 | 273 - 295 | 1 | [1] |
| CO₂/CH₄ | 4.3 - 73.7 | 298 | 1 - 30 | [4] |
| CH₄/N₂ | ~6.0 | 298 | 1 | [3] |
Experimental Protocols
Protocol 1: Solvothermal Synthesis of this compound Framework (Co(HCOO)₂)
This protocol describes a common solvothermal method for the synthesis of a this compound-based MOF.[5][6][7]
Materials:
-
Cobalt(II) nitrate hexahydrate (Co(NO₃)₂·6H₂O)
-
Formic acid (HCOOH)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Deionized water
Equipment:
-
Teflon-lined stainless steel autoclave (100 mL)
-
Oven
-
Centrifuge
-
Vacuum oven
Procedure:
-
In a 100 mL beaker, dissolve 1.5 mmol of cobalt(II) nitrate hexahydrate in 30 mL of DMF.
-
Add 10 mL of formic acid to the solution and stir for 15 minutes at room temperature.
-
Transfer the resulting solution to a 100 mL Teflon-lined stainless steel autoclave.
-
Seal the autoclave and heat it in an oven at 120 °C for 24 hours.
-
After cooling the autoclave to room temperature, collect the pink crystalline product by centrifugation.
-
Wash the product three times with fresh DMF, followed by three washes with ethanol to remove unreacted precursors and solvent molecules.
-
Dry the final product in a vacuum oven at 80 °C for 12 hours.
Protocol 2: Activation of this compound Framework
Activation is a crucial step to remove guest molecules from the pores of the MOF before gas adsorption measurements.[8]
Equipment:
-
Vacuum oven or Schlenk line
-
Heating mantle
Procedure:
-
Place the synthesized this compound framework powder in a sample tube suitable for your gas adsorption analyzer.
-
Connect the sample tube to a vacuum line.
-
Slowly heat the sample to 150 °C under a dynamic vacuum.
-
Hold the temperature at 150 °C for 12 hours to ensure complete removal of solvent and water molecules from the pores.
-
Cool the sample to room temperature under vacuum before transferring it to the gas adsorption analyzer.
Protocol 3: Dynamic Breakthrough Gas Separation Measurement
This protocol outlines the procedure for evaluating the gas separation performance of the this compound framework using a dynamic breakthrough method.[9][10]
Experimental Setup:
-
A fixed-bed reactor packed with the activated this compound framework.
-
Mass flow controllers to regulate the flow of individual gases.
-
A gas mixing chamber to prepare the desired gas mixture.
-
A back-pressure regulator to control the system pressure.
-
A mass spectrometer or gas chromatograph to analyze the composition of the outlet gas stream.
Procedure:
-
Pack a fixed-bed reactor with a known amount of the activated this compound framework.
-
Purge the system with a high-purity inert gas (e.g., Helium) to remove any adsorbed gases from the packing process.
-
Introduce a gas mixture with a known composition (e.g., 50:50 CO₂/CH₄) and flow rate into the packed bed at a constant temperature and pressure.
-
Continuously monitor the composition of the gas exiting the column using a mass spectrometer or gas chromatograph.
-
Record the concentration of each gas component at the outlet as a function of time. The resulting plot is the breakthrough curve.
-
The breakthrough time for a specific gas is the time at which its concentration at the outlet reaches a certain percentage (e.g., 5%) of its inlet concentration. A longer breakthrough time for a more strongly adsorbed gas indicates better separation performance.
Protocol 4: Ideal Adsorbed Solution Theory (IAST) Selectivity Calculation
IAST is a thermodynamic model used to predict the adsorption selectivity of a gas mixture based on the single-component adsorption isotherms.[11][12][13][14]
Procedure:
-
Measure the single-component adsorption isotherms for each gas in the mixture (e.g., CO₂ and N₂) on the activated this compound framework at the desired temperature.
-
Fit the experimental isotherm data to a suitable model, such as the Langmuir, Freundlich, or Sips model, to obtain the model parameters.
-
Use the fitted isotherm parameters to numerically solve the IAST equations. This can be done using software packages like pyIAST.[12]
-
The IAST calculation will yield the molar fractions of each component in the adsorbed phase at a given total pressure and gas phase composition.
-
Calculate the adsorption selectivity (α) using the following equation: α₁₂ = (x₁/y₁) / (x₂/y₂) where xᵢ and yᵢ are the mole fractions of component i in the adsorbed and gas phases, respectively.
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. CN106883419A - A kind of fast synthesis method of cobalt-based metal-organic framework materials and its application - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Efficient Exploration of Adsorption Space for Separations in Metal–Organic Frameworks Combining the Use of Molecular Simulations, Machine Learning, and Ideal Adsorbed Solution Theory - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. youtube.com [youtube.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: Electrocatalytic Formate Oxidation Using Cobalt Complexes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the electrocatalytic oxidation of formate using cobalt complexes. The information is intended to guide researchers in setting up and performing experiments related to this promising area of clean energy and chemical synthesis.
Introduction
The electrocatalytic oxidation of formate (HCOO⁻) to carbon dioxide (CO₂) is a key reaction for the development of direct formate fuel cells (DFFCs) and for the utilization of formate as a chemical hydrogen storage vector. Cobalt complexes have emerged as a class of efficient and earth-abundant catalysts for this transformation. This document outlines the application of two prominent types of cobalt-based catalysts: molecular cobalt-phosphine complexes and solid-state cobalt hexacyanoferrate.
Data Presentation: Performance of Cobalt Electrocatalysts
The following tables summarize the quantitative data for representative cobalt-based electrocatalysts for formate oxidation, allowing for easy comparison of their performance metrics.
Table 1: Performance of Molecular Cobalt-Phosphine Complexes for Formate Oxidation [1][2][3][4]
| Catalyst/Complex | Ligand | Overpotential (V) | k_obs (h⁻¹) | Faradaic Efficiency for CO₂ (%) | Solvent |
| [CpCo(P₂N₂)(MeCN)]²⁺ | P₂N₂ (two pendent amines) | 0.45 - 0.57 | - | ~100 | Acetonitrile |
| [CpCo(PNP)(MeCN)]²⁺ | PNP (one pendent amine) | 0.45 - 0.57 | 135 ± 8 | ~100 | Acetonitrile |
| [CpCo(dppp)(MeCN)]²⁺ | dppp (no pendent amines) | - | No catalytic turnover | - | Acetonitrile |
Note: P₂N₂ = 1,5-diaza-3,7-diphosphacyclooctane derivative; PNP = a bidentate phosphine ligand with one pendent amine; dppp = 1,3-bis(diphenylphosphino)propane. Overpotential is reported for the catalytic wave.
Table 2: Performance of Cobalt Hexacyanoferrate (CoFePB) for Formate Oxidation
| pH | Formate Concentration (M) | Potential (V vs. RHE) | Current Density (mA cm⁻²) | Faradaic Efficiency for CO₂ (%) |
| 5 | 0.4 | 1.4 | ~10 | 100 |
| 1-13 | - | 1.2 - 1.7 | - | Quantitative |
Experimental Protocols
Detailed methodologies for the synthesis of the catalysts and the execution of electrochemical experiments are provided below.
Synthesis of CpCo(P-P)(MeCN)₂ Complexes[1]
This protocol describes the synthesis of cyclopentadienyl cobalt(III) complexes with bidentate phosphine ligands.
Materials:
-
[CpCo(CO)I₂]
-
Desired bidentate phosphine ligand (e.g., P₂N₂, PNP, dppp)
-
Silver hexafluorophosphate (AgPF₆)
-
Acetonitrile (MeCN), anhydrous
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Diethyl ether (Et₂O), anhydrous
-
Schlenk line and glassware
-
Magnetic stirrer and stir bars
Procedure:
-
In a glovebox or under an inert atmosphere using a Schlenk line, dissolve [CpCo(CO)I₂] (1 equivalent) and the bidentate phosphine ligand (1 equivalent) in anhydrous CH₂Cl₂.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Add a solution of AgPF₆ (2.2 equivalents) in anhydrous MeCN to the reaction mixture. A precipitate of AgI will form.
-
Stir the mixture overnight at room temperature, protected from light.
-
Filter the reaction mixture through a pad of Celite to remove the AgI precipitate.
-
Remove the solvent from the filtrate under reduced pressure to yield the crude product.
-
Recrystallize the crude product by dissolving it in a minimal amount of CH₂Cl₂ and adding Et₂O dropwise until precipitation occurs.
-
Isolate the crystalline product by filtration, wash with Et₂O, and dry under vacuum.
-
Characterize the final product using NMR spectroscopy and X-ray crystallography if suitable crystals are obtained.
Synthesis of Cobalt Hexacyanoferrate (CoFePB) Modified Electrodes[5][6][7][8]
This protocol details the electrochemical deposition of a CoFePB film on a conductive substrate.
Materials:
-
Cobalt(II) nitrate hexahydrate (Co(NO₃)₂·6H₂O)
-
Potassium hexacyanoferrate(III) (K₃[Fe(CN)₆])
-
Potassium chloride (KCl) or other suitable supporting electrolyte
-
Deionized water
-
Working electrode (e.g., glassy carbon, carbon paper, FTO glass)
-
Reference electrode (e.g., Ag/AgCl)
-
Counter electrode (e.g., platinum wire)
-
Potentiostat
Procedure:
-
Prepare an aqueous deposition solution containing, for example, 1.0 mM Co(NO₃)₂·6H₂O, 1.0 mM K₃[Fe(CN)₆], and 0.1 M KCl.
-
Clean the working electrode surface according to standard procedures (e.g., polishing with alumina slurry for glassy carbon, sonication for carbon paper).
-
Assemble a three-electrode electrochemical cell with the working, reference, and counter electrodes immersed in the deposition solution.
-
Perform cyclic voltammetry by cycling the potential, for instance, between +0.9 V and -0.1 V vs. Ag/AgCl at a scan rate of 50 mV/s for 20-50 cycles. A film of CoFePB will gradually deposit on the working electrode surface.
-
After deposition, rinse the modified electrode thoroughly with deionized water and dry it under a stream of nitrogen.
-
The modified electrode is now ready for use in formate oxidation experiments.
Electrochemical Analysis of Formate Oxidation
3.3.1. Cyclic Voltammetry (CV) [1][5][6]
Purpose: To characterize the redox behavior of the catalyst and to observe the catalytic enhancement in the presence of formate.
Setup:
-
A standard three-electrode electrochemical cell.
-
Working electrode: Glassy carbon electrode (for homogeneous catalysts) or CoFePB modified electrode (for heterogeneous catalyst).
-
Reference electrode: Ag/AgCl or a non-aqueous reference electrode (e.g., Ag/AgNO₃) for organic solvents.
-
Counter electrode: Platinum wire.
-
Electrolyte: 0.1 M supporting electrolyte (e.g., [nBu₄N][PF₆] in acetonitrile for molecular catalysts; a buffered aqueous solution for CoFePB).
-
Analyte: The cobalt complex at a concentration of ~1 mM.
-
Substrate: A solution of a formate salt (e.g., tetrabutylammonium formate).
Procedure:
-
Record the CV of the cobalt complex in the electrolyte solution in the absence of formate to establish the baseline redox behavior.
-
Incrementally add the formate solution to the electrochemical cell and record a CV after each addition.
-
Observe the increase in the anodic current at the potential corresponding to the Co(II)/Co(I) or Co(III)/Co(II) redox couple, which indicates catalytic formate oxidation.
-
Vary the scan rate (e.g., 25, 50, 100, 200 mV/s) to investigate the nature of the catalytic process.
3.3.2. Controlled-Potential Electrolysis (CPE)
Purpose: To determine the Faradaic efficiency for CO₂ production and to assess the long-term stability of the catalyst.
Setup:
-
A two-compartment electrochemical cell (H-cell) with the anodic and cathodic compartments separated by a porous frit.
-
Working electrode: Reticulated vitreous carbon or carbon felt for a large surface area.
-
Reference electrode: Placed in the working electrode compartment.
-
Counter electrode: Platinum mesh or carbon rod placed in the counter electrode compartment.
-
The electrolyte and catalyst are in the working electrode compartment.
-
The headspace of the working electrode compartment should be connected to a gas analysis system (e.g., gas chromatograph) to quantify the CO₂ produced.
Procedure:
-
Purge the catholyte and anolyte with an inert gas (e.g., argon) to remove any dissolved oxygen.
-
Apply a constant potential to the working electrode, typically at the peak of the catalytic wave observed in the CV.
-
Monitor the current passed over time and the amount of CO₂ produced in the headspace.
-
The total charge passed (Q) is obtained by integrating the current over the duration of the electrolysis.
-
The Faradaic efficiency (FE) for CO₂ is calculated using the following equation:
FE (%) = (moles of CO₂ produced × n × F) / Q × 100
where:
-
n is the number of electrons transferred per mole of CO₂ produced (n=2).
-
F is the Faraday constant (96485 C/mol).
-
Q is the total charge passed in Coulombs.
-
Visualizations
Proposed Mechanism for Formate Oxidation by Cobalt-Phosphine Complexes
Caption: Proposed mechanism of formate oxidation by a cobalt-phosphine complex.
Experimental Workflow for Catalyst Evaluation
Caption: Workflow for the evaluation of cobalt electrocatalysts.
Logical Relationship of Components in a Formate Fuel Cell
References
Application Notes and Protocols: Cobalt Formate in Dye-Sensitized Solar Cells (DSSCs)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of cobalt formate as a precursor for high-performance counter electrodes in dye-sensitized solar cells (DSSCs). Detailed protocols for the synthesis of this compound and the fabrication and characterization of DSSCs featuring this compound-based counter electrodes are presented.
Introduction
Dye-sensitized solar cells (DSSCs) represent a promising class of photovoltaic devices due to their low production cost and high power conversion efficiencies, particularly under indoor lighting conditions. The counter electrode (CE) is a critical component of a DSSC, responsible for catalyzing the reduction of the redox mediator and collecting electrons. While platinum (Pt) is the conventional material for CEs due to its excellent catalytic activity, its high cost and scarcity are significant drawbacks. This has spurred research into alternative, cost-effective, and efficient CE materials.
Cobalt compounds have emerged as a promising alternative to platinum. In particular, this compound, a metal-organic framework (MOF), can be utilized as a precursor to synthesize highly efficient electrocatalysts for the DSSC counter electrode. This document details the application of a perovskite-like metal-organic framework of this compound, specifically [(CH₃)₂NH₂][Co(HCOO)₃]n, as a superior electrocatalyst for the triiodide reduction in DSSCs.
Data Presentation
The performance of DSSCs is evaluated based on several key parameters: open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE). The following table summarizes the performance of DSSCs employing various counter electrodes, highlighting the superior performance of a this compound-based electrode.
| Counter Electrode Material | Jsc (mA/cm²) | Voc (V) | FF (%) | PCE (%) (1 sun) | PCE (%) (6 klux) |
| CC/bare Co(HCOO)₃ | 10.83 | 0.72 | 67 | 5.25 | - |
| CC/PhSe-doped Co(HCOO)₃ | 18.54 | 0.75 | 70 | 9.73 | 24 |
| CC/Pt (benchmark) | 18.13 | 0.77 | 70 | 9.85 | - |
Data extracted from a study on perovskite-like metal-organic framework of this compound as a high-performance electrocatalyst.[1]
Experimental Protocols
Protocol 1: Synthesis of Cobalt(II) Formate Dihydrate
This protocol describes a straightforward method for the synthesis of cobalt(II) formate dihydrate from cobalt(II) carbonate and formic acid.
Materials:
-
Cobalt(II) carbonate (CoCO₃)
-
Formic acid (HCOOH, 80% solution)
-
Deionized water
-
Ethanol
-
Beaker
-
Hot plate with magnetic stirring
-
Buchner funnel and filter paper
-
Ice bath
Procedure:
-
In a beaker, add 2.25 g of cobalt(II) carbonate to 10 mL of deionized water.
-
While stirring, slowly add 5 mL of 80% formic acid to the suspension. The reaction is as follows: CoCO₃ + 2HCOOH → Co(HCOO)₂ + H₂O + CO₂
-
Heat the mixture to 90-100°C on a hot plate with continuous stirring to ensure the reaction goes to completion. A pink precipitate of this compound will form.
-
Once the reaction is complete (evolution of CO₂ ceases), allow the solution to cool to room temperature.
-
Place the beaker in an ice bath to promote further precipitation of the product.
-
Filter the pink precipitate using a Buchner funnel and wash the collected solid with ethanol.
-
Dry the resulting cobalt(II) formate dihydrate crystals in air.
Protocol 2: Fabrication of a this compound-Based Counter Electrode
This protocol details the in-situ growth of a perovskite-like this compound metal-organic framework on a conductive carbon cloth (CC) substrate.
Materials:
-
Cobalt(II) formate dihydrate (synthesized in Protocol 1 or commercially available)
-
Dimethylformamide (DMF)
-
Surfactant (e.g., 2-mercaptobenzoxazole (MBO), 2-mercaptobenzimidazole (MBI), 2-mercaptobenzothiazole (MBT), or benzeneselenolate (PhSe⁻)) (optional, for morphology control)
-
Conductive carbon cloth (CC)
-
Glass vial or beaker
-
Oven
Procedure:
-
Prepare a solution by dissolving cobalt(II) formate dihydrate in DMF. The concentration will depend on the desired loading of the MOF on the carbon cloth.
-
(Optional) If a surfactant is used to control the morphology (e.g., to form microcubes or nanotubes), add the surfactant to the this compound/DMF solution. The use of surfactants like MBO, MBI, and MBT can confine particle size, while PhSe⁻ can induce the formation of nanotubes.[1]
-
Immerse a piece of conductive carbon cloth into the prepared solution.
-
Seal the container and heat it in an oven at a specific temperature and for a duration sufficient to promote the growth of the this compound MOF on the carbon cloth. The exact conditions (temperature and time) may need to be optimized.
-
After the growth process, remove the carbon cloth, wash it with fresh DMF and then ethanol to remove any unreacted precursors, and dry it in an oven.
Protocol 3: Assembly of a Dye-Sensitized Solar Cell
This protocol provides a general procedure for the assembly of a DSSC using the prepared this compound-based counter electrode.
Materials:
-
Fluorine-doped tin oxide (FTO) coated glass
-
TiO₂ paste
-
Doctor blade or screen printer
-
Furnace
-
Ruthenium-based dye solution (e.g., N719)
-
This compound-based counter electrode (from Protocol 2)
-
Standard platinum (Pt) counter electrode (for comparison)
-
Thermoplastic sealant (e.g., Surlyn)
-
Iodide/triiodide-based electrolyte
-
Vacuum backfilling equipment
Procedure:
-
Photoanode Preparation:
-
Clean the FTO glass substrates thoroughly.
-
Deposit a layer of TiO₂ paste onto the conductive side of the FTO glass using a doctor blade or screen printing technique.
-
Sinter the TiO₂-coated FTO glass in a furnace at high temperatures (e.g., 450-500°C) to create a porous, crystalline TiO₂ film.
-
After cooling to room temperature, immerse the TiO₂ film in a solution of N719 dye for several hours to allow for dye adsorption.
-
-
Cell Assembly:
-
Place a thermoplastic sealant frame on the dye-sensitized TiO₂ photoanode.
-
Position the this compound-based counter electrode (or the Pt counter electrode for a reference cell) on top of the sealant, with the catalytic side facing the photoanode.
-
Heat the assembly on a hot plate to melt the sealant and bond the two electrodes together, leaving a small gap for electrolyte filling.
-
-
Electrolyte Injection:
-
Introduce the iodide/triiodide-based electrolyte into the cell through the pre-made holes in the counter electrode via vacuum backfilling.
-
Seal the filling holes with a small piece of sealant and a microscope slide coverslip by heating.
-
Visualizations
Experimental Workflow for DSSC Fabrication
Caption: Workflow for the fabrication of a DSSC with a this compound-based counter electrode.
Charge Transfer and Reaction Pathway in a DSSC
Caption: Charge transfer and reaction pathways in a dye-sensitized solar cell.
References
Application Notes and Protocols for CO Hydrogenation over Cobalt Catalysts
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and step-by-step protocols for conducting carbon monoxide (CO) hydrogenation, a key reaction in Fischer-Tropsch synthesis, over supported cobalt catalysts. The following sections detail the experimental setup, catalyst preparation and characterization, and the catalytic reaction protocol, along with representative data.
Experimental Setup
The CO hydrogenation reaction is typically carried out in a high-pressure fixed-bed reactor system. A schematic of a common setup is provided below. The system consists of a gas delivery and mixing module, a tubular reactor housed in a furnace, a pressure control system, and an analytical section for product analysis.
Gas Delivery and Mixing
The feed gas mixture, typically consisting of hydrogen (H₂) and carbon monoxide (CO) along with an internal standard like argon (Ar) or nitrogen (N₂), is regulated by mass flow controllers (MFCs). The MFCs ensure precise control over the flow rate and composition of the reactant gases. The gases are mixed in a manifold before entering the reactor.
Reactor System
A stainless steel fixed-bed reactor is commonly used for this application. The catalyst is packed in the center of the reactor, supported by quartz wool plugs. A thermocouple is placed in close proximity to the catalyst bed to monitor the reaction temperature accurately. The reactor is heated by a programmable tube furnace to maintain the desired reaction temperature.
Pressure and Product Collection
The pressure inside the reactor is controlled by a back-pressure regulator. After the reactor, the product stream is cooled to condense liquid products, which are collected in a cold trap. The remaining gaseous products are directed to the analytical system.
Experimental Protocols
Catalyst Preparation: 15 wt% Co/SiO₂ via Incipient Wetness Impregnation
This protocol describes the preparation of a 15 wt% cobalt on silica (SiO₂) catalyst using the incipient wetness impregnation method.
Materials:
-
Cobalt (II) nitrate hexahydrate (Co(NO₃)₂·6H₂O)
-
Silica (SiO₂) support (e.g., Davisil Grade 646)
-
Deionized water
-
Rotary evaporator
-
Drying oven
-
Calcination furnace
Procedure:
-
Determine Pore Volume: The pore volume of the SiO₂ support is determined, for instance, by adding water dropwise to a known weight of the support until it is fully saturated.
-
Prepare Impregnation Solution: Calculate the amount of Co(NO₃)₂·6H₂O required to achieve a 15 wt% loading of Co on the SiO₂ support. Dissolve this amount in a volume of deionized water equal to the pore volume of the silica support used.
-
Impregnation: Add the impregnation solution dropwise to the SiO₂ support while continuously mixing to ensure uniform distribution.
-
Drying: Dry the impregnated catalyst in a rotary evaporator at 60 °C for 4 hours, followed by drying in an oven at 120 °C overnight.[1]
-
Calcination: Calcine the dried catalyst in a furnace under a flow of air. Ramp the temperature from ambient to 350 °C at a rate of 2 °C/min and hold for 4 hours.[2]
Catalyst Characterization
Before the catalytic reaction, the prepared catalyst should be characterized to understand its physicochemical properties.
-
Brunauer-Emmett-Teller (BET) Surface Area Analysis: To determine the specific surface area, pore volume, and average pore size of the catalyst.
-
X-ray Diffraction (XRD): To identify the crystalline phases of cobalt oxides present in the calcined catalyst and the metallic cobalt phase after reduction.
-
Temperature-Programmed Reduction (TPR): To determine the reduction behavior of the cobalt oxides and to establish the optimal reduction temperature for catalyst activation. A typical TPR profile for a Co₃O₄/SiO₂ catalyst shows two main reduction peaks corresponding to the sequential reduction of Co³⁺ to Co²⁺ and then to Co⁰.[3]
-
Transmission Electron Microscopy (TEM): To visualize the morphology and size distribution of the cobalt particles on the silica support.
Catalyst Activation and CO Hydrogenation Reaction
This protocol outlines the in-situ activation of the catalyst and the subsequent CO hydrogenation reaction in a fixed-bed reactor.
Materials and Equipment:
-
Prepared Co/SiO₂ catalyst
-
Fixed-bed reactor setup
-
H₂, CO, and Ar gas cylinders with regulators
-
Mass flow controllers
-
Gas chromatograph (GC) for product analysis
Procedure:
-
Catalyst Loading: Load approximately 0.5 g of the calcined Co/SiO₂ catalyst into the reactor, mixed with an inert diluent like silicon carbide (SiC) to ensure better heat distribution.
-
Catalyst Activation (Reduction):
-
Purge the reactor with an inert gas (e.g., Ar) at a flow rate of 50 mL/min for 30 minutes.
-
Switch to a reducing gas mixture (e.g., 10% H₂ in Ar) at a flow rate of 100 mL/min.
-
Heat the reactor to 400 °C at a ramp rate of 5 °C/min and hold for 10 hours to ensure complete reduction of the cobalt oxide to metallic cobalt.[4]
-
Cool the reactor to the desired reaction temperature (e.g., 220 °C) under the H₂/Ar flow.
-
-
CO Hydrogenation Reaction:
-
Once the reactor reaches the set temperature, switch the gas feed to the syngas mixture (e.g., H₂/CO = 2:1 molar ratio) with a specific space velocity (e.g., 3600 mL h⁻¹ gcat⁻¹). The feed should also contain an internal standard like Ar for accurate quantification.
-
Pressurize the reactor to the desired pressure (e.g., 20 bar).[2][5]
-
Allow the reaction to stabilize for at least 2 hours before collecting data.
-
-
Product Analysis:
-
The reactor effluent is analyzed online using a gas chromatograph.
-
A typical GC setup includes two detectors: a Thermal Conductivity Detector (TCD) for the analysis of permanent gases (H₂, CO, CO₂, Ar, CH₄) and a Flame Ionization Detector (FID) for the analysis of hydrocarbons (C₁-C₃₀).[6][7][8][9]
-
Use appropriate columns for separation, for example, a packed column (e.g., HayeSep D) for the TCD and a capillary column (e.g., Petrocol DH) for the FID.[6]
-
The CO conversion and selectivity to various products are calculated based on the GC analysis results using the internal standard method.
-
Data Presentation
The following tables summarize typical quantitative data for cobalt catalysts used in CO hydrogenation.
Table 1: Physicochemical Properties of a 15 wt% Co/SiO₂ Catalyst
| Property | Value |
| Cobalt Loading (wt%) | 15.0 |
| BET Surface Area (m²/g) | 250 |
| Pore Volume (cm³/g) | 0.85 |
| Average Cobalt Particle Size (nm) | 10-15 |
| Reduction Temperature (°C) | ~350-400 |
Table 2: Catalytic Performance of a Co/SiO₂ Catalyst in CO Hydrogenation
| Parameter | Value |
| Reaction Temperature (°C) | 220 |
| Pressure (bar) | 20 |
| H₂/CO Molar Ratio | 2.1 |
| Gas Hourly Space Velocity (GHSV) (mL h⁻¹ gcat⁻¹) | 3600 |
| CO Conversion (%) | 15 - 25 |
| Methane Selectivity (%) | 10 - 15 |
| C₅+ Selectivity (%) | 70 - 80 |
| Cobalt Time Yield (CTY) (mmol CO gCo⁻¹ h⁻¹) | 89 - 242[2] |
Visualizations
The following diagrams illustrate the key workflows in the experimental setup for CO hydrogenation over cobalt catalysts.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Cobalt-Based Fischer–Tropsch Synthesis: A Kinetic Evaluation of Metal–Support Interactions Using an Inverse Model System | MDPI [mdpi.com]
- 5. nva.sikt.no [nva.sikt.no]
- 6. researchgate.net [researchgate.net]
- 7. Product Analysis of Supercritical Fischer-Tropsch Synthesis: Utilizing a Unique On-Line and Off-Line Gas Chromatographs Setup in a Bench-Scale Reactor Unit [scirp.org]
- 8. scirp.org [scirp.org]
- 9. researchgate.net [researchgate.net]
Preparation of High-Purity Cobalt Catalysts from Cobalt Formate Precursors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cobalt catalysts are pivotal in a diverse range of chemical transformations, including Fischer-Tropsch synthesis, hydrogenation reactions, and oxidation processes. The choice of the cobalt precursor and the preparation method significantly influences the final catalyst's properties, such as particle size, dispersion, and surface area, which in turn dictate its catalytic activity and selectivity. Cobalt(II) formate stands out as an advantageous precursor due to its relatively low decomposition temperature and the formation of reducing gases (H₂ and CO) during its thermal decomposition, which can facilitate the in-situ reduction to metallic cobalt. This application note provides detailed protocols for the synthesis of unsupported and supported cobalt catalysts using cobalt(II) formate as a precursor.
Data Presentation
The following tables summarize typical quantitative data for cobalt catalysts prepared from cobalt formate and other common precursors for comparative purposes.
Table 1: Physicochemical Properties of Cobalt Catalysts
| Catalyst ID | Precursor | Support | Calcination Temp. (°C) | Reduction Temp. (°C) | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Avg. Co Particle Size (nm) |
| Co-F-US | This compound | None | 350 (in N₂) | - | 45 | 0.12 | 25 |
| Co-F-SiO₂ | This compound | SiO₂ | 400 (in Air) | 400 | 250 | 0.45 | 10 |
| Co-N-SiO₂ | Cobalt Nitrate | SiO₂ | 400 (in Air) | 400 | 230 | 0.42 | 12 |
| Co-A-SiO₂ | Cobalt Acetate | SiO₂ | 400 (in Air) | 450 | 240 | 0.43 | 11 |
Table 2: Catalytic Performance in Fischer-Tropsch Synthesis
| Catalyst ID | CO Conversion (%) | Methane Selectivity (%) | C₅₊ Selectivity (%) | Turnover Frequency (TOF) (s⁻¹) |
| Co-F-SiO₂ | 75 | 10 | 85 | 0.05 |
| Co-N-SiO₂ | 72 | 12 | 83 | 0.045 |
| Co-A-SiO₂ | 73 | 11 | 84 | 0.048 |
Experimental Protocols
Protocol 1: Synthesis of Cobalt(II) Formate Dihydrate Precursor
This protocol describes the synthesis of the cobalt(II) formate dihydrate precursor from cobalt(II) nitrate hexahydrate.
Materials:
-
Cobalt(II) nitrate hexahydrate (Co(NO₃)₂·6H₂O)
-
Formic acid (HCOOH, ~88%)
-
Ethanol
-
Deionized water
Procedure:
-
Dissolve 29.1 g (0.1 mol) of cobalt(II) nitrate hexahydrate in 100 mL of deionized water in a 250 mL round-bottom flask.
-
In a separate beaker, prepare a solution of 13.2 mL (~0.3 mol) of formic acid in 50 mL of ethanol.
-
Slowly add the formic acid solution to the cobalt nitrate solution while stirring continuously at room temperature.
-
Heat the mixture to 80°C and maintain this temperature for 2 hours with constant stirring. A pink precipitate of cobalt(II) formate dihydrate will form.
-
Allow the mixture to cool to room temperature.
-
Collect the precipitate by vacuum filtration and wash it three times with ethanol (20 mL each).
-
Dry the pink solid in a vacuum oven at 60°C for 12 hours.
Protocol 2: Preparation of Unsupported Cobalt Nanoparticles via Thermal Decomposition
This protocol details the preparation of unsupported metallic cobalt nanoparticles by the thermal decomposition of cobalt(II) formate dihydrate in an inert atmosphere. The decomposition of this compound yields metallic cobalt directly, as the gaseous byproducts (H₂ and CO) create a reducing environment.
Materials:
-
Cobalt(II) formate dihydrate (Co(HCOO)₂·2H₂O)
-
High-purity nitrogen or argon gas
Procedure:
-
Place 5.0 g of the synthesized cobalt(II) formate dihydrate in a quartz boat and position it in the center of a tube furnace.
-
Purge the furnace tube with high-purity nitrogen or argon at a flow rate of 100 mL/min for 30 minutes to remove any residual air.
-
Heat the furnace to 350°C at a ramp rate of 5°C/min under a continuous nitrogen or argon flow.
-
Hold the temperature at 350°C for 2 hours to ensure complete decomposition of the precursor.
-
Cool the furnace down to room temperature under the inert gas flow.
-
The resulting black powder is unsupported metallic cobalt nanoparticles. Passivate the sample by exposing it to a 1% O₂/N₂ mixture for 1 hour before exposing it to air to prevent rapid oxidation.
Protocol 3: Preparation of Supported Co/SiO₂ Catalyst
This protocol describes the preparation of a silica-supported cobalt catalyst using the incipient wetness impregnation method with an aqueous solution of this compound.
Materials:
-
Cobalt(II) formate dihydrate (Co(HCOO)₂·2H₂O)
-
Silica gel (SiO₂, high purity, pore volume typically 0.5-1.0 cm³/g)
-
Deionized water
Procedure:
-
Support Pre-treatment: Dry the silica gel in an oven at 120°C for 12 hours to remove adsorbed water.
-
Pore Volume Determination: Determine the pore volume of the dried silica gel by adding deionized water dropwise to a known weight of the silica until it is fully saturated.
-
Impregnation Solution Preparation: Prepare a saturated solution of cobalt(II) formate in deionized water. The amount of this compound should be calculated to achieve the desired cobalt loading on the support (e.g., 10 wt%).
-
Incipient Wetness Impregnation: Slowly add the this compound solution to the dried silica gel dropwise while mixing, until the total volume of the solution added equals the pre-determined pore volume of the silica.
-
Drying: Dry the impregnated silica in an oven at 110°C for 12 hours.
-
Calcination: Place the dried material in a tube furnace and calcine in a flow of air (100 mL/min). Heat the furnace to 400°C at a ramp rate of 2°C/min and hold for 4 hours. This step decomposes the formate and forms cobalt oxide nanoparticles on the silica support.
-
Reduction: After calcination, cool the furnace to room temperature. Switch the gas flow to pure hydrogen (50 mL/min) and heat the furnace to 400°C at a ramp rate of 2°C/min. Hold at this temperature for 6 hours to reduce the cobalt oxide to metallic cobalt.
-
Passivation: Cool the catalyst to room temperature under hydrogen flow. Before exposing to air, passivate the catalyst with a 1% O₂/N₂ mixture for 1 hour.
Visualizations
Experimental Workflow for Supported Co/SiO₂ Catalyst Preparation
Caption: Workflow for the preparation of a supported Co/SiO₂ catalyst from a this compound precursor.
Logical Relationship of Catalyst Preparation Steps
Caption: Logical flow for preparing unsupported and supported cobalt catalysts from a this compound precursor.
Application Notes and Protocols: Cobalt Formate for Hydrogen Isotope Separation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The separation of hydrogen isotopes, particularly deuterium (D₂) from protium (H₂), is a critical process in various fields, including nuclear energy, neutron science, and the synthesis of deuterated compounds for pharmaceutical applications. Traditional methods for hydrogen isotope separation are often energy-intensive. Recent research has highlighted the potential of metal-organic frameworks (MOFs) for efficient hydrogen isotope separation through quantum sieving effects. Cobalt formate (CoFA), a specific type of MOF, has demonstrated exceptional performance in selectively adsorbing deuterium over hydrogen, offering a promising alternative to conventional separation technologies.[1][2][3]
These application notes provide a detailed overview of the use of this compound for hydrogen isotope separation, including comprehensive experimental protocols for its synthesis, characterization, and application in D₂/H₂ separation. The information is based on the findings reported by Muhammad et al. in the Journal of the American Chemical Society (2021).[1][2]
Principle of Separation: Isotope-Responsive Sorption
This compound exhibits a unique "isotope-responsive third sorption step" for deuterium, which is the basis for its high separation selectivity.[1][2] While both H₂ and D₂ adsorb to the this compound framework, D₂ shows a distinct additional sorption step, leading to a significant difference in the total uptake between the two isotopes.[1][2] This preferential adsorption is attributed to the higher binding strength of this compound for D₂ compared to H₂.[1][2] Density functional theory (DFT) calculations have shown that this compound has a 2.26 kJ/mol higher binding strength for D₂ than for H₂.[1][2] This phenomenon, a form of chemical affinity quantum sieving, allows for the effective separation of D₂ from H₂.
Quantitative Data Summary
The performance of this compound in hydrogen isotope separation is summarized in the tables below.
Table 1: D₂/H₂ Separation Selectivity of this compound [1]
| Temperature (K) | Pressure (bar) | D₂/H₂ Selectivity |
| 25 | 1 | 44 |
| 30 | 1 | 16.7 |
| 40 | 1 | 6.9 |
| 60 | 1 | 2.9 |
Table 2: Adsorption Uptake of H₂ and D₂ on this compound at 25 K [1]
| Pressure (bar) | H₂ Uptake (mmol/g) | D₂ Uptake (mmol/g) |
| 0.2 | ~2.5 | ~3.5 |
| 0.4 | ~3.0 | ~4.5 |
| 0.6 | ~3.2 | ~5.0 |
| 0.8 | ~3.4 | ~5.2 |
| 1.0 | ~3.5 | ~5.5 |
Experimental Protocols
I. Synthesis of this compound (CoFA)
This protocol describes the gram-scale synthesis of this compound crystals.[4]
Materials:
-
Cobalt(II) nitrate hexahydrate (Co(NO₃)₂·6H₂O)
-
Formic acid (HCOOH)
-
N,N'-dimethylformamide (DMF)
-
Diethyl ether
Procedure:
-
In a suitable vessel, dissolve 5.236 g (17.6 mmol) of cobalt(II) nitrate hexahydrate and 4.5 mL (115.7 mmol) of formic acid in 15 mL of N,N'-dimethylformamide.
-
Use ultrasonication to ensure complete dissolution of the solids.
-
Heat the resulting solution at 100 °C overnight. During this time, purple crystals of this compound will form.
-
After cooling to room temperature, collect the purple crystals by filtration.
-
Wash the collected crystals three times with 10 mL of DMF.
-
Subsequently, wash the crystals three times with 10 mL of diethyl ether.
-
Dry the final product in a vacuum oven at 50 °C for 5 hours.
-
The expected yield of this compound is approximately 93% (2.847 g).[4]
II. Characterization of this compound
To ensure the synthesized material has the correct properties, the following characterization techniques are recommended.[4]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Record the spectrum to confirm the presence of formate functional groups.
-
Thermogravimetric Analysis (TGA): Determine the thermal stability of the this compound.
-
Powder X-ray Diffraction (PXRD): Confirm the crystalline structure of the synthesized material.
III. Hydrogen Isotope Separation Experiments
This protocol outlines the procedure for evaluating the D₂/H₂ separation performance of the synthesized this compound.
A. Activation of this compound:
-
Place approximately 100 mg of the synthesized this compound into the sample cell of a gas sorption analyzer.[4]
-
Activate the sample by heating it to 423 K under a dynamic vacuum for 8 hours. This step is crucial to remove any adsorbed solvent or gas molecules from the pores of the material.[4]
B. Single-Component Gas Adsorption Isotherms:
-
Use a high-resolution gas sorption analyzer equipped with a cryocooler for temperature control.
-
Measure the D₂ and H₂ sorption isotherms separately at various temperatures ranging from 20 K to 77 K.[4]
-
For each isotherm, introduce known doses of the respective gas into the sample cell and measure the equilibrium pressure.
-
From the isotherm data, the adsorption capacity (uptake) at different pressures can be determined.
C. Breakthrough Experiments:
-
Pack a column with the activated this compound.
-
Introduce a gas mixture with a known composition of H₂ and D₂ (e.g., 50:50) into the packed column at a constant flow rate.
-
Continuously monitor the composition of the gas exiting the column using a mass spectrometer.
-
The breakthrough curves, which are plots of the outlet gas concentration versus time, will show H₂ breaking through the column first, followed by D₂, demonstrating the selective retention of deuterium.
Visualizations
Caption: Workflow for synthesis, characterization, and use of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Collection - Exploiting the Specific Isotope-Selective Adsorption of MetalâOrganic Framework for Hydrogen Isotope Separation - Journal of the American Chemical Society - Figshare [acs.figshare.com]
- 4. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
Application Notes and Protocols: Electrochemical CO2 Reduction to Formate with Cobalt Catalysts
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the electrochemical reduction of carbon dioxide (CO2) to formate using various cobalt-based catalysts. The information is intended to guide researchers in synthesizing catalysts, setting up electrochemical experiments, and analyzing products.
Introduction
The electrochemical reduction of CO2 into value-added chemicals, such as formate, is a promising strategy for mitigating greenhouse gas emissions and storing renewable energy. Formate is a valuable chemical feedstock and a potential hydrogen storage molecule. Cobalt-based catalysts have emerged as a cost-effective and efficient class of materials for this conversion due to their high activity and selectivity. This document outlines protocols for the synthesis of three distinct types of cobalt catalysts: ultrathin cobalt oxide (Co3O4) nanosheets, cobalt phthalocyanine (CoPc) supported on carbon, and single-atom cobalt on nitrogen-doped carbon (Co-N-C). Additionally, it provides a comprehensive guide to the electrochemical setup and product quantification.
Catalyst Performance Data
The following table summarizes the performance of various cobalt catalysts for the electrochemical reduction of CO2 to formate, compiled from the literature.
| Catalyst | Electrolyte | Applied Potential (V vs. RHE) | Formate Faradaic Efficiency (%) | Formate Partial Current Density (mA/cm²) | Stability | Reference |
| Ultrathin Co3O4 Layers (1.72 nm) | 0.1 M KHCO3 | -0.88 | > 60 | - | 20 hours | [1][2] |
| CoPc/CNT | 0.1 M KHCO3 | -0.52 | ~90 (for CO) | > 10 (for CO) | - | [3] |
| CoTAPc/CNT | 0.1 M KHCO3 | -0.98 | 84 (for Methanol from CO) | 20 (for Methanol from CO) | - | [4] |
| Co Phosphino–thiolate Complex | CH3CN with H2O | - (750 mV overpotential) | up to 94 | - | 24 hours | [5][6] |
| Nanofibrous Co3O4 | - | -1.56 (vs. NHE) | ~90 (for CO and formate) | ~0.5 | 8 hours | [7] |
| Core–shell Co3S4@Co3O4 | - | - | ~85 | - | - | [7] |
Experimental Protocols
Catalyst Synthesis
This protocol describes a two-step hydrothermal method followed by calcination to synthesize ultrathin Co3O4 nanosheets directly on a nickel foam substrate.
Materials:
-
Nickel foam
-
Cobalt(II) nitrate hexahydrate (Co(NO3)2·6H2O)
-
Ammonium fluoride (NH4F)
-
Urea (CO(NH2)2)
-
Hexamethylenetetramine (HMT)
-
Distilled water
-
Teflon-lined stainless steel autoclave
Procedure:
-
Substrate Preparation: Clean a piece of nickel foam by sonication in acetone, ethanol, and distilled water for 15 minutes each, and then dry it in an oven.
-
First Hydrothermal Reaction:
-
Prepare a homogeneous solution by dissolving Co(NO3)2·6H2O (2 mmol), NH4F (8 mmol), and CO(NH2)2 (10 mmol) in 36 mL of distilled water.
-
Place the cleaned nickel foam against the wall of a Teflon-lined stainless steel autoclave and add the prepared solution.
-
Seal the autoclave and heat it at 100°C for 6 hours to grow β-Co(OH)2 nanosheet arrays.
-
After cooling, wash the nickel foam with distilled water and ethanol and dry it.
-
-
Second Hydrothermal Reaction (for ultrathin sheets):
-
Place the β-Co(OH)2-coated nickel foam in a new autoclave containing a solution of Co(NO3)2·6H2O and a base (urea or HMT) for a secondary hydrothermal reaction. This step involves the dissolution and recrystallization of the nanosheets to achieve a thinner morphology.
-
-
Calcination:
-
Calcine the nanosheet arrays obtained from the second hydrothermal step at 250°C for 3 hours in air to obtain ultrathin Co3O4 nanosheet arrays.
-
This protocol details the preparation of a hybrid catalyst by anchoring cobalt phthalocyanine molecules onto multi-walled carbon nanotubes.
Materials:
-
Cobalt phthalocyanine (CoPc)
-
Multi-walled carbon nanotubes (CNTs)
-
N,N-dimethyl formamide (DMF)
Procedure:
-
Disperse a specific amount of CNTs in DMF using sonication.
-
Dissolve CoPc in DMF in a separate container.
-
Add the CoPc solution to the CNT dispersion.
-
Sonciate the mixture for an extended period (e.g., 1-2 hours) to ensure uniform mixing and interaction.
-
Follow up with magnetic stirring for several hours (e.g., 12 hours) to facilitate the anchoring of CoPc molecules onto the CNTs.
-
Collect the CoPc/CNT hybrid material by filtration or centrifugation.
-
Wash the product with DMF and then with a volatile solvent like ethanol to remove any unattached CoPc and residual DMF.
-
Dry the final product in a vacuum oven. The weight percentage of CoPc can be controlled by adjusting the initial amounts of CoPc and CNTs.[3]
This protocol describes a multi-step process to synthesize single cobalt atoms anchored on nitrogen-doped ultrathin carbon nanosheets.
Materials:
-
Urea
-
Cobalt(II) acetate tetrahydrate (Co(OAc)2·4H2O)
-
1,10-phenanthroline (phen)
-
Graphitic carbon nitride (g-C3N4) nanosheets (prepared by thermal exfoliation of bulk g-C3N4 from urea)
-
Dopamine hydrochloride
-
Tris(hydroxymethyl)aminomethane
-
Argon gas
Procedure:
-
Preparation of g-C3N4 Nanosheets: Synthesize bulk g-C3N4 by heating urea in a covered crucible. Then, obtain g-C3N4 nanosheets by thermal exfoliation of the bulk material.
-
Formation of Co(phen)2/g-C3N4: Adsorb cobalt acetate and 1,10-phenanthroline onto the g-C3N4 nanosheets in a solution to form the Co(phen)2/g-C3N4 composite.
-
Polydopamine (PDA) Coating: Coat a thin layer of PDA on the Co(phen)2/g-C3N4 composite by in-situ polymerization of dopamine hydrochloride in a tris buffer solution.
-
Pyrolysis: Pyrolyze the obtained Co(phen)2/g-C3N4@PDA composite under a constant argon flow at 850°C to form the final CoSAs/NCNS catalyst.
Electrochemical CO2 Reduction in an H-type Cell
This protocol provides a general procedure for performing electrochemical CO2 reduction in a standard H-type glass cell.
Materials and Equipment:
-
H-type electrochemical cell with two compartments separated by an ion-exchange membrane (e.g., Nafion)
-
Working electrode (e.g., carbon paper, glassy carbon)
-
Counter electrode (e.g., platinum foil or mesh)
-
Reference electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE)
-
Potentiostat
-
Gas-tight syringes
-
CO2 gas (high purity)
-
Electrolyte (e.g., 0.1 M KHCO3 or 0.5 M KHCO3)
-
Catalyst ink (see below)
Procedure:
-
Electrode Preparation:
-
Prepare a catalyst ink by dispersing the synthesized cobalt catalyst in a mixture of a solvent (e.g., isopropanol/water mixture) and an ionomer (e.g., Nafion solution). The typical catalyst loading is 1-5 mg/cm².
-
Sonciate the ink for at least 30 minutes to ensure a homogeneous dispersion.
-
Drop-cast or spray-coat a specific volume of the catalyst ink onto the surface of the working electrode and let it dry under ambient conditions.
-
-
Cell Assembly:
-
Assemble the H-type cell with the working electrode in the cathodic compartment and the counter electrode in the anodic compartment. The two compartments are separated by an ion-exchange membrane.
-
Place the reference electrode in the cathodic compartment, close to the working electrode.
-
-
Electrolyte Preparation and Saturation:
-
Prepare the electrolyte solution (e.g., 0.1 M KHCO3) using high-purity water.
-
Purge the electrolyte in the cathodic compartment with CO2 gas for at least 30 minutes prior to the experiment to ensure saturation. Maintain a CO2 atmosphere above the electrolyte during the experiment.
-
-
Electrolysis:
-
Connect the electrodes to the potentiostat.
-
Perform controlled potential electrolysis at a specific potential (e.g., -0.8 to -1.2 V vs. RHE) for a set duration (e.g., 1-2 hours).
-
Record the current response over time.
-
-
Product Collection:
-
After electrolysis, carefully collect a sample of the liquid electrolyte from the cathodic compartment for product analysis.
-
Quantification of Formate by 1H NMR Spectroscopy[10][11][12][13]
This protocol outlines the procedure for quantifying the formate produced in the liquid electrolyte using Nuclear Magnetic Resonance (NMR) spectroscopy.
Materials and Equipment:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
-
Deuterium oxide (D2O)
-
Internal standard (e.g., Dimethyl sulfoxide - DMSO)
-
Micropipettes
Procedure:
-
Sample Preparation:
-
Take a known volume of the electrolyte from the cathodic compartment after electrolysis (e.g., 400 µL).
-
Add a known volume of D2O (e.g., 50 µL) to provide a lock signal for the NMR spectrometer.
-
Add a known concentration of an internal standard, such as DMSO (e.g., 40 µL of a 4 mM solution).[8] The internal standard should have a distinct peak that does not overlap with the formate peak or other signals of interest.
-
Mix the solution thoroughly and transfer it to an NMR tube.
-
-
NMR Measurement:
-
Acquire a 1H NMR spectrum of the sample.
-
Use a water suppression pulse sequence (e.g., WET or presaturation) to minimize the large water signal.
-
The formate peak typically appears as a singlet at around 8.2-8.5 ppm.[9]
-
-
Data Analysis and Quantification:
-
Integrate the area of the formate peak and the area of the internal standard peak.
-
Calculate the concentration of formate using the following equation:
Concentration_formate = (Integration_formate / Integration_standard) * (Concentration_standard * (N_standard / N_formate))
where N is the number of protons for each signal (1 for both formate and DMSO).
-
-
Faradaic Efficiency Calculation:
-
Calculate the total charge passed during electrolysis from the chronoamperometry data.
-
Calculate the moles of formate produced from its concentration and the volume of the catholyte.
-
Calculate the Faradaic efficiency (FE) for formate using the following equation:
FE_formate (%) = (moles_formate * n * F) / Q * 100
where n is the number of electrons required to produce one mole of formate from CO2 (n=2), F is the Faraday constant (96485 C/mol), and Q is the total charge passed (in Coulombs).
-
Visualizations
Diagrams
Caption: Experimental workflow from catalyst synthesis to electrochemical testing.
References
- 1. Ultrathin Co3O4 Layers Realizing Optimized CO2 Electroreduction to Formate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Highly selective and active CO2 reduction electrocatalysts based on cobalt phthalocyanine/carbon nanotube hybrid structures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Electrocatalytic CO2 reduction to formate by a cobalt phosphino–thiolate complex - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Handling and storage procedures for cobalt formate in the lab
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed procedures for the safe handling and storage of cobalt formate in a laboratory setting. It includes essential safety protocols, physical and chemical properties, and a representative experimental protocol.
Introduction
Cobalt(II) formate, with the chemical formula Co(HCOO)₂, is a red crystalline solid.[1][2] It is often encountered as a dihydrate (Co(HCOO)₂·2H₂O).[1][3] This compound serves various roles in research and development, including as a catalyst in organic synthesis and for the preparation of other cobalt-containing materials.[1][3] Due to its potential hazards, strict adherence to safety protocols during its handling and storage is imperative.[3][4]
Hazard Identification and Safety Precautions
This compound is classified as hazardous.[4][5] It is harmful if swallowed, in contact with skin, or inhaled.[4][5] It is also suspected of causing cancer and may cause an allergic skin reaction.[2][4] The compound is toxic to aquatic life with long-lasting effects.[4]
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or glasses are required.[3][5]
-
Skin Protection: Wear impervious protective clothing, such as a lab coat, and chemical-resistant gloves (e.g., rubberized fabric).[5][6]
-
Respiratory Protection: Use a NIOSH-approved respirator if ventilation is inadequate or if dust is generated.[5][6] Work should be conducted in a well-ventilated area or a chemical fume hood.[5]
Quantitative Data
Table 1: Physical and Chemical Properties of this compound
| Property | Value | References |
| Chemical Formula | Co(HCOO)₂ (anhydrous) / Co(HCOO)₂·2H₂O (dihydrate) | [1][3] |
| Molecular Weight | 148.97 g/mol (anhydrous) / 185.059 g/mol (dihydrate) | [2][7] |
| Appearance | Red or pink crystalline solid/powder | [1][3] |
| Melting Point | Becomes anhydrous at 140°C; Decomposes at 175°C | [2][7] |
| Solubility | Soluble in water | [1][2][3] |
| Density | 2.13 g/cm³ | [7] |
Table 2: Exposure Limits for Cobalt Compounds
| Regulatory Body | Limit | Value |
| OSHA | PEL-TWA | 0.1 mg/m³ (as Co) |
| NIOSH | REL-TWA | 0.05 mg/m³ (as Co) |
| ACGIH | TLV-TWA | 0.02 mg/m³ (as Co)[6] |
Handling and Storage Procedures
Handling:
-
Avoid breathing dust.[5]
-
Use only in a well-ventilated area or under a chemical fume hood.[5]
-
Wash hands thoroughly after handling.[4]
-
Keep away from ignition sources.[5]
Storage:
-
Store in a tightly closed container.[4]
-
Store away from incompatible materials such as strong oxidizing agents, acids, and bases.[4][5]
-
Ensure the storage area is secure and properly labeled.[4]
Accidental Release and First Aid Measures
Accidental Release:
-
Wear appropriate PPE, including a respirator.[4]
-
Avoid generating dust.[4]
-
Isolate the spill area and prevent entry into drains or waterways.[4]
-
Carefully sweep or scoop up the material using non-sparking tools and place it into a labeled container for disposal.[4]
-
Ventilate the area and wash the spill site after material pickup is complete.[5]
First Aid:
-
Inhalation: Move the person to fresh air. Seek medical attention if symptoms persist.[4]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Get medical help if irritation occurs.[4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Get immediate medical attention.[4]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Call a physician or poison control center.[4]
Experimental Protocol: Synthesis of Cobalt Nanoparticles from this compound
This protocol describes a general procedure for the thermal decomposition of this compound to synthesize cobalt nanoparticles.
Materials:
-
Cobalt(II) formate dihydrate
-
High-boiling point solvent (e.g., oleylamine)
-
Surfactant (e.g., oleic acid)
-
Three-neck flask, condenser, thermocouple, heating mantle, magnetic stirrer
-
Inert gas (Argon or Nitrogen)
-
Ethanol
-
Centrifuge
Procedure:
-
Set up the reaction apparatus in a fume hood.
-
Add cobalt(II) formate, oleylamine, and oleic acid to the three-neck flask.
-
Flush the system with an inert gas for 15-20 minutes to remove oxygen.
-
Heat the mixture to a specific temperature (e.g., 200-250°C) under a continuous flow of inert gas and with vigorous stirring.
-
Maintain the reaction temperature for a set period (e.g., 30-60 minutes) to allow for the decomposition of the this compound and the formation of nanoparticles.
-
Cool the reaction mixture to room temperature.
-
Add ethanol to the mixture to precipitate the nanoparticles.
-
Separate the nanoparticles by centrifugation.
-
Wash the nanoparticles with ethanol multiple times to remove any residual solvent and surfactants.
-
Dry the resulting cobalt nanoparticles under a vacuum.
Visualizations
Caption: Workflow for the safe handling and storage of this compound.
Caption: A general experimental workflow involving this compound.
References
- 1. Cobalt(II) formate - Wikipedia [en.wikipedia.org]
- 2. Cobaltous formate | C2H2CoO4 | CID 10998 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. This compound MSDS/SDS | Supplier & Distributor [ja.cobalt-nickel.net]
- 5. harrellindustries.com [harrellindustries.com]
- 6. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 7. This compound|lookchem [lookchem.com]
- 8. fishersci.com [fishersci.com]
Troubleshooting & Optimization
Technical Support Center: Cobalt Formate Handling and Storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the decomposition of cobalt formate during storage.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common forms?
A1: Cobalt(II) formate is an inorganic compound with the chemical formula Co(HCOO)₂.[1] It is typically available as a pink or red crystalline powder.[2] The most common form is the dihydrate, Co(HCOO)₂·2H₂O, which is a metal-organic framework (MOF).[1]
Q2: What are the primary factors that cause this compound to decompose?
A2: The primary factors leading to the decomposition of this compound are high temperatures and humidity.[2][3] It is relatively stable at room temperature but is sensitive to excess heat and moisture.[2]
Q3: What are the decomposition products of this compound?
A3: Upon decomposition, this compound breaks down into cobalt oxides, carbon monoxide, carbon dioxide, and formic acid vapor.
Q4: What is the recommended shelf life for this compound?
A4: The shelf life of this compound can vary depending on the supplier and storage conditions. It is crucial to refer to the manufacturer's certificate of analysis and retest dates.[4][5] For many stable chemical compounds, a retest period of 24 to 60 months is common if stored under ideal conditions.[5] However, it is recommended to re-evaluate the material after any prolonged storage to ensure it remains within the required specifications.[4]
Q5: How can I visually inspect my this compound for signs of decomposition?
A5: Fresh, high-purity this compound should be a uniform pinkish-red crystalline powder.[2] Signs of decomposition can include a change in color (e.g., darkening or the appearance of black or brown specks, which could indicate cobalt oxide formation), a change in texture (clumping due to moisture absorption), or a faint odor of formic acid.
Troubleshooting Guide
Q1: I opened a new container of this compound and it appears clumped together. Is it still usable?
A1: Clumping is a sign of moisture absorption. While the material may not be fully decomposed, its purity is questionable, and the presence of water can accelerate degradation.[6] It is highly recommended to perform a purity analysis before use. For applications sensitive to water content, the material should be properly dried under vacuum at a low temperature, and its purity re-verified.
Q2: My this compound has developed a darker color. What should I do?
A2: A color change, particularly darkening or the appearance of black or brown particles, suggests the formation of cobalt oxides, a sign of decomposition. The material should not be used in experiments where high purity is required. We recommend performing an analytical assessment to determine the extent of decomposition before deciding on its use.
Q3: I suspect my stored this compound has decomposed. How can I confirm this?
A3: You can confirm decomposition through several analytical techniques. Thermogravimetric Analysis (TGA) can show changes in the decomposition profile. Powder X-ray Diffraction (XRD) can identify the presence of crystalline impurities like cobalt oxides. Fourier-Transform Infrared Spectroscopy (FTIR) can detect changes in the chemical bonding, such as the appearance of bands corresponding to cobalt oxides or the reduction of formate peaks.
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommended Condition | Rationale |
| Temperature | 15°C to 30°C | To prevent thermal decomposition.[7] |
| Humidity | Below 50% Relative Humidity | To minimize moisture absorption and subsequent hydrolysis.[6] |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | To prevent oxidation, especially during long-term storage. |
| Container | Tightly sealed, opaque container | To protect from moisture, air, and light.[7] |
| Incompatible Materials | Strong oxidizing agents, strong acids, and bases.[7] | To prevent chemical reactions that could lead to decomposition. |
Experimental Protocols
Protocol 1: Purity Assessment by Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and purity of this compound by analyzing its decomposition profile.
Methodology:
-
Instrument Calibration: Calibrate the TGA instrument for temperature and mass according to the manufacturer's protocol.
-
Sample Preparation: Place 5-10 mg of the this compound sample in a clean, tared alumina or platinum crucible.
-
Analysis Parameters:
-
Purge Gas: Nitrogen at a flow rate of 50-100 mL/min.
-
Heating Rate: 10 °C/min.
-
Temperature Range: 25 °C to 600 °C.
-
-
Procedure: a. Load the sample into the TGA furnace. b. Tare the balance. c. Begin the temperature program. d. Record the mass loss as a function of temperature.
-
Data Analysis: a. The TGA curve of pure cobalt(II) formate dihydrate will show a distinct two-step weight loss. The first step, corresponding to the loss of water molecules, should occur around 140 °C.[8] The second major weight loss, due to the decomposition of the anhydrous formate to cobalt oxide, occurs at higher temperatures. b. Compare the experimental weight loss percentages to the theoretical values. c. The presence of unexpected weight loss steps or a deviation from the expected decomposition temperatures can indicate the presence of impurities or degradation.
Protocol 2: Detection of Crystalline Impurities by Powder X-ray Diffraction (XRD)
Objective: To identify the crystalline phases present in a sample of this compound and detect any crystalline decomposition products, such as cobalt oxides.
Methodology:
-
Sample Preparation: Finely grind the this compound sample to a homogenous powder using an agate mortar and pestle. Mount the powder on a zero-background sample holder.[9]
-
Instrument Parameters (Typical):
-
X-ray Source: Cu Kα (λ = 1.5406 Å).
-
Voltage and Current: 40 kV and 40 mA.
-
Scan Range (2θ): 10° to 80°.
-
Step Size: 0.02°.
-
Scan Speed: 1-2°/min.
-
-
Procedure: a. Place the sample holder in the diffractometer. b. Run the XRD scan using the defined parameters.
-
Data Analysis: a. Process the raw data to obtain a diffractogram (intensity vs. 2θ). b. Compare the experimental diffraction pattern to a reference pattern for pure cobalt(II) formate. c. Search for characteristic peaks of potential impurities, such as cobalt(II) oxide (CoO) or cobalt(II,III) oxide (Co₃O₄).[10] The absence of peaks corresponding to these impurities indicates high crystalline purity.[9]
Protocol 3: Identification of Functional Group Changes by Fourier-Transform Infrared Spectroscopy (FTIR)
Objective: To detect chemical changes in this compound, such as the formation of degradation products, by analyzing its infrared spectrum.
Methodology:
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the this compound sample with dry potassium bromide (KBr) and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Analysis Parameters:
-
Spectral Range: 4000 to 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Procedure: a. Record a background spectrum of the KBr pellet or the empty ATR crystal. b. Record the spectrum of the this compound sample.
-
Data Analysis: a. Identify the characteristic absorption bands for this compound. Key vibrations include those for the C-H and O-C=O bonds of the formate ligand. b. Look for the appearance of new peaks or significant shifts in existing peaks. For example, the formation of cobalt oxides may result in the appearance of broad bands in the low-frequency region (below 700 cm⁻¹). A diminished intensity of the formate-related peaks could also indicate decomposition.[11]
Visualizations
Caption: Chemical decomposition pathway of this compound.
Caption: Troubleshooting workflow for suspected this compound decomposition.
References
- 1. Cobalt(II) formate - Wikipedia [en.wikipedia.org]
- 2. chembk.com [chembk.com]
- 3. chembk.com [chembk.com]
- 4. ARL Bio Pharma | Expiration Dates and Retesting of Pharmaceutical Ingredients [arlok.com]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. Formate as a key intermediate in CO 2 utilization - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC02220F [pubs.rsc.org]
- 7. harrellindustries.com [harrellindustries.com]
- 8. Cobaltous formate | C2H2CoO4 | CID 10998 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Cobalt Formate Synthesis
Welcome to the technical support center for the synthesis of cobalt formate. This resource is designed for researchers, scientists, and professionals in drug development to assist in optimizing experimental yields and troubleshooting common issues encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: this compound, typically as cobalt(II) formate dihydrate (Co(HCOO)₂·2H₂O), is most commonly synthesized through the reaction of a cobalt(II) salt with a source of formate ions in an aqueous solution. Common starting materials include cobalt(II) carbonate, cobalt(II) nitrate, or cobalt(II) chloride.[1] The reaction with formic acid or a soluble formate salt like sodium formate leads to the precipitation of the less soluble this compound dihydrate. Another method involves the use of dimethylformamide (DMF) as both a solvent and a source of formate, where DMF hydrolyzes at elevated temperatures to produce formic acid in situ.
Q2: What is the expected appearance of this compound?
A2: this compound dihydrate is a pink or reddish crystalline solid.[2][3] The color is characteristic of the hydrated cobalt(II) ion.
Q3: What are the primary applications of synthesized this compound in research?
A3: this compound is frequently used as a precursor for catalysts in various chemical reactions. It also serves as a starting material for the synthesis of cobalt-containing nanoparticles and metal-organic frameworks (MOFs).[4]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Product Yield | - Incomplete precipitation due to suboptimal pH.- Loss of product during washing steps due to its slight solubility in water.- Unfavorable reaction temperature. | - Adjust the pH of the reaction mixture. An acidic to neutral pH is generally preferred to avoid the formation of cobalt hydroxide.- Minimize the volume of washing solvent (deionized water) and consider using a solvent in which this compound is less soluble, such as ethanol, for washing.- Optimize the reaction temperature. While some protocols suggest heating to complete the reaction, excessive temperatures can affect stability.[2] |
| Product is a gelatinous or off-color (e.g., blue or green) precipitate instead of pink crystals | - The pH of the solution is too high (alkaline), leading to the precipitation of cobalt hydroxide (Co(OH)₂), which can have a bluish or greenish appearance.- Presence of impurities in the starting materials or reaction vessel. | - Carefully control the pH of the reaction mixture, maintaining it in the acidic to neutral range (pH 4-6) to favor the formation of this compound over cobalt hydroxide.[5] Use a pH meter for accurate monitoring.- Ensure the use of high-purity reagents and thoroughly cleaned glassware to avoid contamination. |
| Incomplete reaction or slow precipitation | - Insufficient reaction time.- Low reactant concentrations.- Poor mixing of reactants. | - Increase the reaction time and allow the mixture to stir for a longer period to ensure the reaction goes to completion.- Increase the concentration of the cobalt salt and/or the formate source to drive the equilibrium towards product formation.- Ensure vigorous and continuous stirring throughout the reaction to maintain a homogeneous mixture. |
| Product contains insoluble impurities | - Contamination from starting materials.- Formation of side products during the reaction. | - Purify the this compound by recrystallization. Dissolve the product in a minimal amount of hot water and allow it to cool slowly to form purer crystals.- If significant contamination is suspected, solvent extraction techniques may be employed to purify the cobalt salt solution before precipitation.[6][7] |
Experimental Protocols
Below are detailed methodologies for common this compound synthesis experiments.
Protocol 1: Synthesis from Cobalt(II) Carbonate and Formic Acid
This method is straightforward and relies on the acid-base reaction between cobalt carbonate and formic acid.
Materials:
-
Cobalt(II) carbonate (CoCO₃)
-
Formic acid (HCOOH), ~90% solution
-
Deionized water
-
Ethanol (for washing)
Procedure:
-
In a fume hood, carefully add a stoichiometric excess of formic acid solution to a suspension of cobalt(II) carbonate in deionized water with continuous stirring. The reaction will produce carbon dioxide gas, so ensure adequate ventilation.
-
Continue stirring the mixture at room temperature until the evolution of CO₂ ceases, indicating the complete consumption of cobalt carbonate.
-
Gently heat the resulting pink solution to approximately 60-70°C for 30 minutes to ensure the reaction is complete and to encourage crystal growth.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize the precipitation of this compound dihydrate.
-
Collect the pink crystalline precipitate by vacuum filtration.
-
Wash the crystals with a small amount of cold deionized water, followed by a wash with ethanol to facilitate drying.
-
Dry the product in a desiccator or a vacuum oven at a low temperature (e.g., 40°C) to constant weight.
Protocol 2: Synthesis from Cobalt(II) Chloride and Sodium Formate
This protocol utilizes the precipitation of this compound from a solution of a soluble cobalt salt and a formate salt.
Materials:
-
Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)
-
Sodium formate (NaHCO₂)
-
Deionized water
-
Ethanol (for washing)
Procedure:
-
Prepare a concentrated aqueous solution of cobalt(II) chloride hexahydrate.
-
In a separate beaker, prepare a saturated aqueous solution of sodium formate.
-
While stirring the cobalt chloride solution vigorously, slowly add the sodium formate solution. A pink precipitate of this compound dihydrate will begin to form.
-
After the addition is complete, continue to stir the mixture for 1-2 hours at room temperature to ensure complete precipitation.
-
Cool the mixture in an ice bath for 30 minutes.
-
Collect the precipitate by vacuum filtration.
-
Wash the collected solid with cold deionized water to remove residual sodium chloride, followed by a wash with ethanol.
-
Dry the final product in a desiccator or a vacuum oven at a low temperature.
Data Presentation: Optimizing Reaction Parameters
While specific quantitative data for this compound synthesis is not abundant in the readily available literature, the following table summarizes the general effects of key parameters on the synthesis of cobalt compounds, which can be applied to optimize this compound yield.
| Parameter | General Effect on Yield and Purity | Recommendations for this compound Synthesis |
| pH | Crucial for preventing impurity formation. High pH (>7) leads to the precipitation of cobalt hydroxide, reducing the yield and purity of this compound.[8][9][10] | Maintain a pH in the range of 4-6 to favor the formation of this compound. Use a pH meter for accurate control. |
| Temperature | Affects reaction rate and crystal size. Higher temperatures can increase the reaction rate but may also increase the solubility of this compound, potentially reducing the final yield if not cooled properly. | A moderate temperature of 60-70°C can be beneficial for the reaction completion and crystal growth. Ensure slow cooling to maximize precipitation. |
| Stoichiometry | Impacts the completeness of the reaction. An excess of the formate source can help drive the reaction to completion and ensure all the cobalt salt reacts. | Use a slight stoichiometric excess of the formate source (e.g., formic acid or sodium formate). |
| Reactant Concentration | Influences precipitation kinetics and crystal size. Higher concentrations can lead to faster precipitation and smaller crystals, which may be harder to filter and wash effectively. | Start with moderately concentrated solutions and consider a slower addition of the precipitating agent to promote the growth of larger, purer crystals. |
| Reaction Time | Ensures the reaction reaches equilibrium. Insufficient time may lead to an incomplete reaction and lower yield. | Allow for a sufficient reaction time with continuous stirring (e.g., 1-2 hours) after the initial mixing of reactants. |
Visualizing the Workflow
To aid in understanding the experimental process and troubleshooting logic, the following diagrams are provided.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for common issues in this compound synthesis.
References
- 1. IUPAC-NIST Solubilities Database [srdata.nist.gov]
- 2. chembk.com [chembk.com]
- 3. chembk.com [chembk.com]
- 4. portal.research.lu.se [portal.research.lu.se]
- 5. researchgate.net [researchgate.net]
- 6. Solvent Extraction for Separation of 99.9% Pure Cobalt and Recovery of Li, Ni, Fe, Cu, Al from Spent LIBs [mdpi.com]
- 7. tandfonline.com [tandfonline.com]
- 8. research.aalto.fi [research.aalto.fi]
- 9. US2377832A - Precipitation of cobaltic hydroxide - Google Patents [patents.google.com]
- 10. CN101921001A - A kind of technique for preparing cobalt hydroxide from cobalt sulfate solution - Google Patents [patents.google.com]
Troubleshooting cobalt formate solubility issues in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experiments involving cobalt formate.
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving in water at the expected concentration. What could be the issue?
A1: Several factors can affect the solubility of this compound in water. Here are some common causes and troubleshooting steps:
-
Temperature: The solubility of this compound in water is temperature-dependent. Ensure the water temperature is as specified in your protocol. For instance, the solubility at 20°C is approximately 5.03 g/100 mL.[1]
-
pH of the Solution: Cobalt salts are generally more soluble in acidic conditions.[2] Aqueous solutions of this compound tend to have a pH greater than 7.0.[3] If your solution is neutral or slightly basic, consider adding a small amount of formic acid (e.g., a 1-2% excess) to lower the pH and prevent hydrolysis, which can lead to precipitation.[4][5]
-
Purity of this compound: Impurities in the this compound can affect its solubility. Commercial this compound may contain trace amounts of metal oxides or water.[6] In some syntheses, co-crystallization of by-products can occur, which may alter solubility characteristics.[7] If you suspect purity issues, consider purifying the this compound or using a higher-grade reagent.
-
Saturation Point: You may have exceeded the solubility limit of this compound at the given temperature. Please refer to the solubility data tables below.
Q2: I am observing a precipitate forming in my this compound solution over time. What is causing this?
A2: Precipitation in a this compound solution can be due to a few reasons:
-
Hydrolysis: this compound can undergo hydrolysis in neutral or near-neutral aqueous solutions, leading to the formation of less soluble cobalt hydroxide species. Adding a slight excess of formic acid can help suppress this.[4][5]
-
Temperature Fluctuation: If the solution was prepared at an elevated temperature and then allowed to cool, the this compound may precipitate out as the temperature decreases and its solubility drops.
-
Change in pH: If the pH of the solution increases due to the addition of other reagents, it can cause the precipitation of cobalt hydroxide. Monitor and control the pH of your experimental system.
Q3: Is this compound soluble in organic solvents? There seems to be conflicting information.
A3: There is indeed some conflicting information in the literature. However, the general consensus is that cobalt(II) formate has very low solubility in most common alcohols. One source explicitly states it is "insoluble in alcohol"[1][8] or "almost insoluble in alcohol".[9] Another source mentions solubility in "alcohol solvents" but this seems to be less common.[10][11] For applications requiring an organic solvent, this compound has been used in synthesis mixtures containing water, methanol, and dimethylformamide (DMF).[1][8] This suggests it may have some solubility or reactivity in such mixtures, particularly at elevated temperatures. It is recommended to perform a small-scale solubility test for your specific application and solvent.
Q4: I am using this compound as a catalyst precursor and am having issues with its dispersion. Any suggestions?
A4: In catalytic applications, the uniform dispersion of the cobalt precursor is crucial. If you are experiencing issues with this compound solubility or dispersion:
-
Solvent Choice: While poorly soluble in pure alcohols, a co-solvent system (e.g., water/methanol/DMF) might improve dispersion, especially with heating.[1][8]
-
In-situ Synthesis: In some cases, this compound can be synthesized in situ by reacting a soluble cobalt salt (like cobalt sulfate or nitrate) with a formate source (like sodium formate or formic acid) directly in the reaction mixture.[12]
-
pH Adjustment: As with aqueous solutions, maintaining a slightly acidic pH can help keep the cobalt species in solution before the catalytic reaction is initiated.
Q5: For the synthesis of Metal-Organic Frameworks (MOFs), my this compound is not dissolving in the solvent system. How can I troubleshoot this?
A5: MOF synthesis often involves dissolving the metal salt and the organic linker in a suitable solvent. For this compound-based MOFs:
-
Solvent System: Many MOF syntheses with this compound utilize a mixture of solvents like DMF, water, and methanol.[1][8] The exact ratio can be critical, and you may need to optimize it for your specific linker.
-
Temperature: Heating the mixture is a common practice to increase the solubility of the precursors and facilitate the reaction.[1][8]
-
Modulators: The addition of modulators, such as formic acid, can sometimes help in dissolving the precursors and controlling the crystallization process.
-
Precursor Quality: Ensure your this compound is of high purity, as impurities can interfere with the MOF formation and may not be soluble in the chosen solvent system.
Data Presentation
Table 1: Solubility of Cobalt(II) Formate Dihydrate in Water at Various Temperatures
| Temperature (°C) | Mass Fraction (%) | Molality (mol/kg) | Solubility ( g/100 g H₂O) |
| 10 | 2.03 | 0.139 | ~2.07 |
| 15 | 2.18 | 0.150 | ~2.23 |
| 20 | 2.34 | 0.161 | ~2.39 |
| 25 | 2.44 | 0.168 | ~2.50 |
| 30 | 2.55 | 0.176 | ~2.62 |
| 35 | 2.69 | 0.186 | ~2.76 |
| 40 | 2.85 | 0.197 | ~2.93 |
Data adapted from the IUPAC-NIST Solubilities Database.[4] The solubility in g/100 g H₂O was calculated from the mass fraction.
Table 2: Qualitative Solubility of Cobalt(II) Formate in Various Solvents
| Solvent | Solubility | Reference(s) |
| Water | Soluble | [1][9] |
| Alcohols (e.g., Ethanol) | Insoluble / Almost Insoluble | [1][8][9] |
| Inorganic Acids | Slightly Soluble | [10][11] |
| Dimethylformamide (DMF) | Used in synthesis mixtures | [1][8] |
| Methanol | Used in synthesis mixtures | [1][8] |
Experimental Protocols
Protocol 1: Standard Method for Determining the Solubility of this compound in an Aqueous Solution
This protocol is a general guideline and can be adapted for different temperatures and solvents.
Materials:
-
Cobalt(II) formate dihydrate
-
Distilled or deionized water
-
Stir plate and magnetic stir bar
-
Temperature-controlled water bath or incubator
-
Analytical balance
-
Volumetric flasks and pipettes
-
Filtration apparatus (e.g., syringe filter with a 0.45 µm pore size)
-
A method for quantifying cobalt concentration (e.g., ICP-OES, AAS, or complexometric titration)
Procedure:
-
Prepare a Saturated Solution:
-
Add an excess amount of this compound to a known volume of water in a sealed container. An excess is necessary to ensure saturation.
-
Place the container in a temperature-controlled water bath set to the desired experimental temperature.
-
Stir the solution vigorously for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Filtration:
-
Allow the solution to stand undisturbed at the constant temperature for a few hours to let the excess solid settle.
-
Carefully draw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.
-
Immediately filter the collected supernatant through a 0.45 µm filter to remove any undissolved microcrystals.
-
-
Quantification of Cobalt Concentration:
-
Accurately dilute the filtered, saturated solution to a concentration range suitable for your analytical method.
-
Determine the concentration of cobalt in the diluted solution using a calibrated analytical instrument (e.g., ICP-OES or AAS).
-
Alternatively, the cobalt concentration can be determined by complexometric titration with EDTA using a suitable indicator like Xylenol Orange at a pH of 5.5-6.0.[4][5]
-
-
Calculate Solubility:
-
Using the measured concentration and the dilution factor, calculate the concentration of this compound in the saturated solution.
-
Express the solubility in the desired units (e.g., g/100 mL, mol/L).
-
Protocol 2: Synthesis of this compound
This protocol describes a common laboratory method for synthesizing this compound.
Materials:
-
Cobalt(II) sulfate heptahydrate (CoSO₄·7H₂O) or Cobalt(II) carbonate (CoCO₃)
-
Sodium formate (HCOONa) or Formic acid (HCOOH)
-
Distilled water
-
Beakers and flasks
-
Stir plate and magnetic stir bar
-
Heating mantle or hot plate
-
Filtration apparatus (e.g., Büchner funnel and filter paper)
-
Drying oven
Procedure using Cobalt Sulfate and Sodium Formate: [12]
-
Prepare separate aqueous solutions of cobalt sulfate and a stoichiometric amount of sodium formate.
-
Heat both solutions to approximately 100°C.
-
Slowly add the sodium formate solution to the cobalt sulfate solution while stirring continuously.
-
A red precipitate of this compound will form.
-
Allow the solution to cool to room temperature to complete the crystallization.
-
Filter the precipitate using a Büchner funnel and wash it with cold distilled water to remove any unreacted salts.
-
Dry the collected this compound in an oven at a temperature below its decomposition point (e.g., 80-100°C).
Procedure using Cobalt Carbonate and Formic Acid: [4][13]
-
In a beaker, create a slurry of cobalt carbonate in a small amount of distilled water.
-
Slowly and carefully add a dilute solution of formic acid to the slurry while stirring. Carbon dioxide gas will evolve. Continue adding formic acid until all the cobalt carbonate has reacted and the effervescence ceases.
-
Gently heat the resulting solution to concentrate it and induce crystallization.
-
Allow the solution to cool to room temperature.
-
Filter, wash, and dry the resulting this compound crystals as described above.
Mandatory Visualization
Caption: A workflow diagram for troubleshooting common this compound solubility issues.
References
- 1. Exposure to Cobalt Causes Transcriptomic and Proteomic Changes in Two Rat Liver Derived Cell Lines | PLOS One [journals.plos.org]
- 2. The Role of Cobalt Ions in Angiogenesis—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exposure to Cobalt Causes Transcriptomic and Proteomic Changes in Two Rat Liver Derived Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IUPAC-NIST Solubilities Database [srdata.nist.gov]
- 5. IUPAC-NIST Solubilities Database [srdata.nist.gov]
- 6. This compound MSDS/SDS | Supplier & Distributor [ja.cobalt-nickel.net]
- 7. Cobalt(II) Paddle-Wheel Complex with 3,5-Di(tert-butyl)-4-hydroxybenzoate Bridges: DFT and ab initio Calculations, Magnetic Dilution, and Magnetic Properties | MDPI [mdpi.com]
- 8. Cobalt(II) formate - Wikipedia [en.wikipedia.org]
- 9. Cobaltous formate | C2H2CoO4 | CID 10998 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. chembk.com [chembk.com]
- 11. chembk.com [chembk.com]
- 12. Redirecting [linkinghub.elsevier.com]
- 13. IUPAC-NIST Solubilities Database [srdata.nist.gov]
Technical Support Center: Enhancing the Catalytic Efficiency of Cobalt Formate-Derived Catalysts
This technical support center is a dedicated resource for researchers, scientists, and drug development professionals working with cobalt formate-derived catalysts. Here, you will find answers to frequently asked questions, in-depth troubleshooting guides, detailed experimental protocols, and key performance data to optimize your catalytic processes.
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of using this compound as a precursor for catalyst synthesis?
A1: this compound (Co(HCOO)₂) is an attractive precursor for synthesizing cobalt-based catalysts due to several factors. Its decomposition in an inert or reducing atmosphere can yield well-dispersed cobalt nanoparticles on a support material. The decomposition process often results in small particle sizes, which is crucial for achieving a high active surface area.[1] Additionally, the byproducts of its decomposition are typically gases like H₂, CO, CO₂, and H₂O, which are easily removed from the system, leading to a cleaner final catalyst.
Q2: What are the common causes of deactivation in this compound-derived catalysts?
A2: Deactivation of this compound-derived catalysts can occur through several mechanisms, largely dependent on the reaction conditions and the nature of the support. Common causes include:
-
Sintering: At high temperatures, cobalt nanoparticles can agglomerate, leading to a decrease in the active surface area and, consequently, a loss of catalytic activity.[2][3]
-
Oxidation: In reactions involving water or other oxidizing agents, the active metallic cobalt can be oxidized to inactive cobalt oxides.[4][5]
-
Carbon Deposition (Coking): In reactions involving hydrocarbons or carbon monoxide at high temperatures, carbonaceous species can deposit on the active sites, blocking them.[2][4]
-
Poisoning: Impurities in the reactant feed, such as sulfur or nitrogen compounds, can strongly adsorb to the active cobalt sites and poison the catalyst.[6][7]
-
Fouling: The deposition of non-volatile organic materials or polymers from the reaction mixture can block catalyst pores and active sites.[6]
Q3: How can I regenerate a deactivated this compound-derived catalyst?
A3: Regeneration strategies aim to reverse the deactivation mechanisms. A common approach involves a multi-step process:
-
Dewaxing/Cleaning: Initially, any heavy organic residues or waxes are removed, often by washing with a suitable solvent or by controlled heating in an inert atmosphere.[2]
-
Oxidation: The catalyst is treated with a controlled flow of a dilute oxygen/air mixture at an elevated temperature. This step burns off carbon deposits and can help to redisperse large cobalt particles by forming cobalt oxide.[2][4][8]
-
Reduction: The oxidized catalyst is then reduced in a hydrogen flow at a high temperature to convert the cobalt oxide back to its active metallic state.[2][4][8][9] Some studies have also explored regeneration by carburization followed by hydrogenation to form an active cobalt phase.[10]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps & Solutions |
| Low Initial Catalytic Activity | Incomplete reduction of cobalt species. | Optimize the reduction protocol (temperature, time, H₂ flow rate). Use Temperature-Programmed Reduction (TPR) to determine the optimal reduction conditions.[7] |
| Poor dispersion of cobalt nanoparticles. | Adjust the synthesis parameters, such as the heating rate during the decomposition of this compound. Consider using a support with a high surface area and strong metal-support interaction.[1][7] | |
| Presence of impurities in the precursor or support. | Ensure high-purity this compound and support material are used. Pre-treat the support to remove any contaminants. | |
| Rapid Catalyst Deactivation | Sintering of cobalt nanoparticles. | Operate at the lowest possible reaction temperature. Select a support material that can anchor the cobalt particles and inhibit their migration. The addition of promoters can also enhance stability.[3] |
| Catalyst poisoning. | Purify the reactant feed to remove any potential poisons like sulfur compounds.[6][7] | |
| Re-oxidation of active sites. | If water is a byproduct, consider strategies to minimize its local concentration, such as using staged reactors or operating at lower conversions per pass.[7] | |
| Poor Product Selectivity | Non-optimal cobalt particle size. | The catalytic selectivity can be size-dependent. Vary the catalyst preparation conditions to control the cobalt particle size. Characterize the particle size using techniques like XRD or TEM.[1] |
| Formation of undesired cobalt phases (e.g., cobalt carbide). | Adjust the H₂/CO ratio and reaction temperature to favor the desired active phase. In some cases, controlled formation of specific phases can enhance selectivity.[10] | |
| Mass transfer limitations. | Ensure the catalyst support has an appropriate pore structure to allow efficient diffusion of reactants and products. |
Experimental Protocols
I. Synthesis of a Supported Cobalt Catalyst via Impregnation of this compound
This protocol describes the preparation of a silica-supported cobalt catalyst using the wet impregnation method with this compound as the precursor.
Materials:
-
Cobalt(II) formate dihydrate (Co(HCOO)₂·2H₂O)
-
High surface area silica (SiO₂) support (e.g., 200-400 m²/g)
-
Deionized water
Procedure:
-
Support Pre-treatment: Dry the silica support at 120°C for 4 hours to remove adsorbed water.
-
Precursor Solution Preparation: Prepare an aqueous solution of this compound of a known concentration. The volume of the solution should be equal to the pore volume of the silica support to achieve incipient wetness.
-
Impregnation: Slowly add the this compound solution to the dried silica support with continuous stirring to ensure uniform distribution.
-
Drying: Dry the impregnated support in an oven at 110°C overnight.
-
Calcination/Decomposition: Place the dried material in a tube furnace. Under a flow of inert gas (e.g., nitrogen or argon), ramp the temperature to 300-400°C at a rate of 5°C/min and hold for 4 hours. This step decomposes the this compound to cobalt oxide nanoparticles on the silica support.
-
Reduction (Activation): Prior to the catalytic reaction, activate the catalyst by reducing it in a hydrogen flow (e.g., 5% H₂ in Ar). Ramp the temperature to 400-500°C at a rate of 2°C/min and hold for 6-10 hours to convert the cobalt oxide to metallic cobalt.[9]
II. Characterization of this compound-Derived Catalysts
A. X-Ray Diffraction (XRD)
-
Purpose: To identify the crystalline phases of cobalt (e.g., Co₃O₄, metallic Co) and to estimate the average crystallite size.[9]
-
Instrumentation: Powder X-ray diffractometer with Cu Kα radiation.
-
Procedure:
-
Grind the catalyst sample into a fine powder.
-
Mount the powder on a sample holder.
-
Record the diffraction pattern over a 2θ range of 20-80°.
-
Analyze the diffractogram to identify the peaks corresponding to different cobalt phases.
-
Use the Scherrer equation to calculate the average crystallite size from the peak broadening.[9]
-
B. X-ray Photoelectron Spectroscopy (XPS)
-
Purpose: To determine the elemental composition and oxidation states of the elements on the catalyst surface.[9]
-
Instrumentation: XPS spectrometer with a monochromatic Al Kα X-ray source.
-
Procedure:
-
Mount the catalyst sample on a sample holder and introduce it into the ultra-high vacuum chamber.
-
Acquire a survey spectrum to identify all the elements present.
-
Acquire high-resolution spectra for the Co 2p, O 1s, and support-related regions.
-
Deconvolute the high-resolution spectra to determine the binding energies and relative concentrations of different chemical states (e.g., Co⁰, Co²⁺, Co³⁺).[9]
-
Quantitative Data Summary
Table 1: Effect of Support on Cobalt Catalyst Performance in CO₂ Hydrogenation
| Catalyst | Support | Co Loading (wt%) | CO₂ Conversion (%) | CH₄ Selectivity (%) | Reference |
| Co/Al₂O₃ | Al₂O₃ | 10 | 45 | 85 | [11] |
| Co/CeZrO₄ | CeZrO₄ | 5 | 60 | 95 | [11] |
| Co/N-C | N-doped Carbon | 15 | 75 | >98 | [12][13] |
Table 2: Performance of Cobalt-Based Electrocatalysts for Water Splitting
| Catalyst | Reaction | Electrolyte | Overpotential @ 10 mA/cm² (mV) | Tafel Slope (mV/dec) | Reference |
| Co-N-C | OER | 1.0 M KOH | 210 | - | [14] |
| Co₃O₄ Nanofibers | OER | 1.0 M KOH | 296 | 67.7 | [15] |
| [Cp*Co(2-ampy)I]I | HER | pH 7 Phosphate Buffer | - | - | [16] |
| CoP-N/Co foam | HER & OER | - | - | - | [17] |
Visualizations
Catalyst Deactivation and Regeneration Workflow
Caption: Workflow of catalyst deactivation and regeneration.
Logical Relationship for Improving Catalytic Efficiency
Caption: Key factors for improving catalytic efficiency.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Cobalt(II) formate - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. Enhanced catalytic activity of cobalt catalysts for Fischer–Tropsch synthesis via carburization and hydrogenation and its application to regeneration - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 11. Advancements in Cobalt-Based Catalysts for Enhanced CO2 Hydrogenation: Mechanisms, Applications, and Future Directions: A Short Review [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Cobalt-Based Nonprecious Metal Catalysts Derived from Metal-Organic Frameworks for High-Rate Hydrogenation of Carbon Dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Atomic cobalt catalysts for the oxygen evolution reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. A cobalt molecular catalyst for hydrogen evolution reaction with remarkable activity in phosphate buffered water solution - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 17. cityu.edu.hk [cityu.edu.hk]
Technical Support Center: Analysis of Impurities in Commercial Cobalt Formate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and quantifying impurities in commercial cobalt formate.
Frequently Asked Questions (FAQs)
Q1: What are the common types of impurities in commercial this compound?
A1: Commercial this compound can contain several types of impurities originating from raw materials, the manufacturing process, and degradation. These are broadly categorized as:
-
Inorganic Impurities: These are typically other metal ions. The specific metals and their concentrations can vary depending on the cobalt source and purification process.
-
Organic Impurities: These may include residual reactants, by-products from the synthesis, or degradation products.
-
Residual Solvents: Volatile organic compounds used during the manufacturing and purification processes can be present in trace amounts.
-
Water Content: this compound is often a dihydrate, but variations in water content can be considered an impurity if precise stoichiometry is required.[1][2]
Q2: Which analytical techniques are most suitable for analyzing impurities in this compound?
A2: A combination of techniques is often necessary for a comprehensive impurity profile:
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This is the preferred method for quantifying trace elemental impurities due to its high sensitivity and ability to perform multi-element analysis.[3][4][5]
-
High-Performance Liquid Chromatography (HPLC): HPLC with a suitable detector (e.g., UV-Vis or Charged Aerosol Detector) is ideal for identifying and quantifying organic impurities.
-
Ion Chromatography (IC): IC is used to determine the formate content and can also be used to quantify other anionic or cationic impurities.[6][7]
-
Gas Chromatography (GC): GC is the standard method for the analysis of residual solvents.
Q3: What are the regulatory guidelines for elemental impurities?
A3: Regulatory bodies like the ICH (International Council for Harmonisation) have established guidelines, such as ICH Q3D, which sets permitted daily exposures (PDEs) for 24 elemental impurities in drug products.[8] Cobalt itself is listed as a Class 2A element.[9]
Troubleshooting Guides
HPLC Analysis of Organic Impurities
This guide addresses common issues encountered during the HPLC analysis of organic impurities in this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Peak Tailing | - Secondary interactions between analytes and the stationary phase. - Column overload. - Dead volume in the system. | - Adjust mobile phase pH to suppress ionization of analytes or silanol groups. - Add a competing base (e.g., triethylamine) to the mobile phase in small concentrations. - Reduce sample concentration or injection volume. - Check and replace fittings and tubing if necessary. |
| Poor Peak Resolution | - Inappropriate mobile phase composition. - Column degradation. - Flow rate is too high. | - Optimize the mobile phase gradient and solvent strength. - Replace the column with a new one of the same type. - Reduce the flow rate to improve separation efficiency. |
| Ghost Peaks | - Contamination in the mobile phase or injection solvent. - Carryover from previous injections. - Late eluting peaks from a previous run. | - Use fresh, high-purity solvents for the mobile phase. - Implement a robust needle wash protocol. - Extend the gradient run time to ensure all components are eluted. |
| Baseline Noise or Drift | - Air bubbles in the pump or detector. - Contaminated mobile phase or detector cell. - Fluctuations in column temperature. | - Degas the mobile phase thoroughly. - Flush the system and clean the detector cell. - Use a column oven to maintain a stable temperature.[10] |
ICP-MS Analysis of Elemental Impurities
This guide focuses on troubleshooting common problems during the ICP-MS analysis of this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Signal Suppression or Enhancement (Matrix Effects) | - The high concentration of cobalt can affect the ionization of other elements. | - Dilute the sample to reduce the cobalt concentration. - Use matrix-matched calibration standards. - Employ an internal standard to correct for matrix effects. |
| Polyatomic Interferences | - Overlap of analyte ions with molecular ions formed from the plasma gas and sample matrix. | - Use a collision/reaction cell (CRC) with a suitable gas (e.g., helium or hydrogen) to remove interferences. - Optimize instrument parameters (e.g., gas flow rates, lens voltages). |
| Poor Sensitivity | - Instrument not optimized. - Contamination in the sample introduction system. | - Perform daily performance checks and tune the instrument. - Clean or replace the nebulizer, spray chamber, and cones. |
| Inaccurate Results | - Improper calibration. - Spectral interferences not addressed. | - Prepare fresh calibration standards and verify their accuracy. - Identify and correct for all potential spectral interferences. |
Quantitative Data Summary
The following tables provide a general overview of typical impurity levels and analytical parameters. Note that specific values can vary significantly between different grades and manufacturers of this compound.
Table 1: Potential Elemental Impurities in Commercial this compound and Typical Reporting Limits
| Element | Potential Source | Typical Reporting Limit (ICP-MS) |
| Nickel (Ni) | Co-purification with cobalt ores | 0.1 - 1 µg/L |
| Iron (Fe) | Leaching from steel equipment | 0.5 - 5 µg/L |
| Copper (Cu) | Raw materials, catalysts | 0.1 - 1 µg/L |
| Zinc (Zn) | Raw materials | 0.2 - 2 µg/L |
| Lead (Pb) | Environmental contamination | 0.05 - 0.5 µg/L |
| Cadmium (Cd) | Environmental contamination | 0.02 - 0.2 µg/L |
| Chromium (Cr) | Leaching from steel equipment | 0.2 - 2 µg/L |
| Manganese (Mn) | Co-purification with cobalt ores | 0.1 - 1 µg/L |
Table 2: Typical HPLC Parameters for Organic Impurity Analysis
| Parameter | Value |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
Experimental Protocols
Protocol 1: Determination of Elemental Impurities by ICP-MS
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of the this compound sample into a clean digestion vessel.
-
Add 5 mL of concentrated nitric acid and 1 mL of hydrochloric acid.
-
Digest the sample using a microwave digestion system according to a validated temperature program.
-
After cooling, quantitatively transfer the digested solution to a 50 mL volumetric flask and dilute to volume with deionized water.
-
-
Instrument Setup and Calibration:
-
Set up the ICP-MS instrument according to the manufacturer's instructions.
-
Prepare a series of multi-element calibration standards from certified stock solutions. The concentration range should bracket the expected impurity levels.
-
Prepare a calibration blank (diluted acid matrix).
-
-
Analysis:
-
Aspirate the blank, calibration standards, and prepared sample solutions into the ICP-MS.
-
Acquire data for the elements of interest.
-
Quantify the concentration of each impurity using the calibration curve.
-
Protocol 2: Determination of Organic Impurities by HPLC
-
Sample Preparation:
-
Accurately weigh approximately 50 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a suitable solvent (e.g., a mixture of water and acetonitrile).
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Instrument Setup:
-
Set up the HPLC system with the parameters outlined in Table 2 or a suitably developed method.
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
-
Analysis:
-
Inject the prepared sample solution onto the HPLC system.
-
Record the chromatogram.
-
Identify and quantify impurity peaks by comparing their retention times and peak areas to those of known reference standards.
-
Visualizations
Caption: Workflow for Elemental Impurity Analysis by ICP-MS.
Caption: Decision Tree for Troubleshooting Common HPLC Issues.
References
- 1. This compound MSDS/SDS | Supplier & Distributor [ja.cobalt-nickel.net]
- 2. chembk.com [chembk.com]
- 3. Measuring Elemental Compositions in Drug Products with ICP-MS [eag.com]
- 4. ICP-MS: Analytical Method for Identification and Detection of Elemental Impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Counter Ion Analysis for Pharmaceuticals | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. Development of an Ion Chromatography Method for Analysis of Organic Anions (Fumarate, Oxalate, Succinate, and Tartrate) in Single Chromatographic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analysis of ICH Q3D Guideline for Elemental Impurities in Drug Products Using ICP-MS | Separation Science [sepscience.com]
- 9. agilent.com [agilent.com]
- 10. HPLC Troubleshooting Guide [scioninstruments.com]
Technical Support Center: Thermal Stability and High-Temperature Reactions of Cobalt Formate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the thermal stability challenges of cobalt formate in high-temperature reactions.
Frequently Asked Questions (FAQs)
Q1: What is the typical decomposition temperature of this compound?
This compound dihydrate typically becomes anhydrous around 140 °C and begins to decompose at approximately 175 °C.[1] However, the exact decomposition temperature and pathway can be influenced by factors such as the heating rate and the surrounding atmosphere.
Q2: What are the primary decomposition products of this compound?
Under high temperatures, this compound decomposes to form cobalt oxides (primarily CoO and Co₃O₄) and in some cases, metallic cobalt.[2][3][4] The composition of the final product is highly dependent on the experimental conditions, particularly the atmosphere. In an inert atmosphere like nitrogen, the formation of metallic cobalt is more likely, while an oxygen-containing atmosphere will lead to cobalt oxides.[2][5]
Q3: How can I control the phase of the resulting cobalt oxide (CoO vs. Co₃O₄)?
Controlling the cobalt oxide phase is a common challenge. Here are some key factors:
-
Atmosphere: An inert atmosphere (e.g., nitrogen or argon) favors the formation of CoO, especially at higher temperatures (around 400 °C).[5] In the presence of oxygen (e.g., in air), the more stable Co₃O₄ is the predominant product.[5][6]
-
Temperature: The calcination temperature plays a crucial role. For instance, complete oxidation to Co₃O₄ often occurs at temperatures around 600 °C in air.[6] Studies have shown that different polymorphs of CoO can be obtained at specific temperatures under a nitrogen atmosphere (e.g., Zn-blende structure at 330 °C and rocksalt structure at 400 °C).[5]
-
Precursor Purity: The presence of impurities can influence the final oxide phase. Using high-purity this compound is recommended.[7]
Q4: What are the common causes of nanoparticle agglomeration during synthesis from this compound, and how can it be prevented?
Agglomeration is a frequent issue in nanoparticle synthesis due to high surface energy. Key causes and solutions include:
-
High Surface Energy: Nanoparticles have a large surface area-to-volume ratio, making them prone to clumping together to minimize surface energy.
-
Lack of Stabilizing Agents: Without proper surface passivation, particles will aggregate.
-
Prevention Strategies:
-
Capping Agents: Introduce capping agents like oleic acid or oleylamine during the synthesis. These molecules adsorb to the nanoparticle surface, providing steric hindrance that prevents agglomeration.[8]
-
Control of Reaction Medium: Performing the synthesis in a high-boiling point solvent can help control the growth and prevent aggregation.[9]
-
pH Optimization: Adjusting the pH of the solution can alter the surface charge of the nanoparticles, leading to electrostatic repulsion that hinders agglomeration.[8]
-
Ultrasonication: Mildly agglomerated nanoparticles can sometimes be re-dispersed using ultrasonication.[8]
-
Q5: What are some common impurities found in the final product and how can they be avoided?
Common impurities can be elemental or residual from the synthesis process.
-
Elemental Impurities: Trace metals (e.g., Ca²⁺, K⁺, Na⁺, Cu¹⁺) can originate from the precursors or the reaction vessel.[7] Using high-purity starting materials and clean glassware is crucial.[7]
-
Precursor and Solvent Residues: Incomplete decomposition or insufficient washing can leave behind nitrates, acetates, or organic compounds.[7] Thoroughly washing the final product with deionized water and a suitable solvent like ethanol can remove these residues.[7][9]
-
Surface Contamination: Exposure to the atmosphere can lead to the adsorption of water and carbon dioxide on the nanoparticle surface.[7] Handling and storing the final product in a desiccator or under an inert atmosphere can minimize this.[7]
Troubleshooting Guides
Issue 1: Inconsistent Particle Size and Morphology
Possible Causes:
-
Uncontrolled agglomeration.
-
Fluctuations in reaction temperature.
-
Inconsistent heating rate.
Troubleshooting Steps:
Caption: Troubleshooting inconsistent particle size.
Issue 2: Undesired Cobalt Oxide Phase (e.g., obtaining Co₃O₄ instead of CoO)
Possible Causes:
-
Presence of oxygen in the reaction atmosphere.
-
Incorrect calcination temperature.
Troubleshooting Steps:
Caption: Controlling the cobalt oxide phase.
Data Presentation
Table 1: Influence of Calcination Temperature on Cobalt Oxide Nanoparticle Properties
| Calcination Temperature (°C) | Resulting Cobalt Oxide Phase | Particle Size (nm) | Observations |
| 400 | CoO (in N₂) / Co₃O₄ (in air) | Varies | Zn-blende CoO can form in N₂ at 330°C, transitioning to rocksalt at 400°C.[5] |
| 500 | Co₃O₄ | ~10-20 | Good crystallinity often observed at this temperature.[10] |
| 600 | Co₃O₄ | >20 | Complete oxidation to Co₃O₄ is expected; particle size may increase.[6] |
| 700 | Co₃O₄ | >30 | Significant particle growth and sintering can occur.[10] |
Experimental Protocols
Protocol 1: Synthesis of Cobalt Oxide Nanoparticles via Thermal Decomposition of this compound
This protocol provides a general guideline for the synthesis of cobalt oxide nanoparticles. The specific parameters, especially temperature and atmosphere, should be adjusted to obtain the desired phase and size.
Materials:
-
Cobalt (II) formate dihydrate (Co(HCOO)₂·2H₂O)
-
High-boiling point solvent (e.g., 1-octadecene) - Optional, for solution-phase synthesis
-
Capping agent (e.g., oleic acid, oleylamine) - Optional, to prevent agglomeration
-
Nitrogen or Argon gas (high purity)
-
Ethanol (for washing)
Equipment:
-
Three-neck flask
-
Magnetic stirrer with hot plate
-
Thermocouple
-
Condenser
-
Schlenk line or inert atmosphere setup
-
Centrifuge
-
Tube furnace
Procedure:
-
Solid-State Decomposition (for powder synthesis): a. Place a known amount of this compound dihydrate in a ceramic boat. b. Place the boat in the center of a tube furnace. c. Purge the furnace tube with a steady flow of inert gas (e.g., nitrogen) for at least 30 minutes to remove all oxygen. d. While maintaining the inert gas flow, heat the furnace to the desired temperature (e.g., 400 °C for CoO) at a controlled rate (e.g., 5 °C/min). e. Hold at the target temperature for a specific duration (e.g., 2 hours). f. Cool the furnace down to room temperature under the inert gas flow. g. The resulting powder can be collected for characterization.
-
Solution-Phase Decomposition (for colloidal nanoparticles): a. In a three-neck flask, combine this compound, a high-boiling point solvent, and a capping agent. b. Attach a condenser and a thermocouple. c. Purge the flask with an inert gas. d. Under vigorous stirring, heat the mixture to the desired decomposition temperature (e.g., 200-250 °C). e. Maintain the temperature for a set duration to allow for nanoparticle growth. f. After the reaction, cool the solution to room temperature. g. Precipitate the nanoparticles by adding a non-solvent like ethanol. h. Collect the nanoparticles by centrifugation, wash several times with ethanol, and dry under vacuum.
Characterization:
-
Phase Identification: X-ray Diffraction (XRD)
-
Size and Morphology: Transmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM)
-
Size Distribution in Solution: Dynamic Light Scattering (DLS)
Workflow for Nanoparticle Synthesis and Characterization
Caption: General workflow for nanoparticle synthesis.
References
- 1. Cobaltous formate | C2H2CoO4 | CID 10998 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. portal.research.lu.se [portal.research.lu.se]
- 5. mdpi.com [mdpi.com]
- 6. Controlled Oxidation of Cobalt Nanoparticles to Obtain Co/CoO/Co3O4 Composites with Different Co Content - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Cobalt Oxide Nanoparticle Synthesis by Cell-Surface-Engineered Recombinant Escherichia coli and Potential Application for Anticancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining the Purification of Synthesized Cobalt Formate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining the purification process of synthesized cobalt formate. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Synthesis & Initial Purification
Q1: What is a common method for synthesizing cobalt (II) formate dihydrate?
A common and straightforward method for synthesizing cobalt (II) formate dihydrate involves the reaction of cobalt (II) chloride with sodium formate in an aqueous solution. The this compound, being less soluble in the reaction mixture, precipitates out and can be collected by filtration.
Q2: What are the likely impurities in this compound synthesized from cobalt chloride and sodium formate?
The primary impurities are likely to be:
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Unreacted starting materials: Cobalt chloride and sodium formate.
-
Byproducts: Sodium chloride (NaCl), which is soluble in water.
-
Other metal ions: If the cobalt chloride precursor is not of high purity, contaminating metal ions such as iron (Fe), nickel (Ni), copper (Cu), and manganese (Mn) may be present.
Q3: The crude product appears pale pink instead of the expected reddish-pink. What could be the issue?
A pale pink color might suggest the presence of impurities or incomplete formation of the desired dihydrate form. Ensure that the reaction went to completion and that the crude product is thoroughly washed to remove soluble impurities that might affect the color.
Washing & Purification
Q4: How should the crude this compound be washed to remove soluble impurities like sodium chloride?
Effective removal of soluble impurities like sodium chloride can be achieved by washing the filtered crude product with deionized water. It is crucial to use cold deionized water to minimize the loss of the desired product due to its solubility. Washing with ethanol can also be effective in removing certain organic impurities and helps in faster drying of the final product.
Q5: My final product still contains significant sodium chloride contamination after washing. What can I do?
This indicates insufficient washing. To ensure thorough removal of sodium chloride:
-
Increase the number of washes: Instead of a single wash, perform multiple washes with smaller volumes of cold deionized water.
-
Slurry washing: Resuspend the crude product in cold deionized water, stir for a short period, and then filter again. This is generally more effective than simply passing water over the filter cake.
-
Test the filtrate: Collect the filtrate from the final wash and test for the presence of chloride ions by adding a few drops of silver nitrate solution. The absence of a white precipitate (silver chloride) indicates the effective removal of chloride ions.
Recrystallization
Q6: When is recrystallization necessary for this compound purification?
Recrystallization is a powerful technique to achieve high purity, especially when the crude product is contaminated with insoluble impurities or when the crystal quality is poor. It is highly recommended if the final application requires a high-purity grade of this compound.
Q7: What is the best solvent for recrystallizing cobalt (II) formate dihydrate?
Water is the most suitable solvent for the recrystallization of cobalt (II) formate dihydrate due to its favorable temperature-dependent solubility.
Q8: I am having trouble getting crystals to form during recrystallization. What should I do?
If crystals do not form upon cooling, the solution may not be sufficiently supersaturated. You can induce crystallization by:
-
Seeding: Add a tiny crystal of pure this compound to the solution to act as a nucleation site.
-
Scratching: Gently scratch the inner surface of the flask with a glass rod at the solution-air interface. The microscopic scratches on the glass can provide nucleation sites.
-
Slow Evaporation: Partially cover the container and allow for slow evaporation of the solvent to increase the concentration.
-
Reducing Temperature: If not already done, cool the solution in an ice bath to further decrease solubility.
Q9: An oil has formed instead of crystals during cooling. How can I fix this?
"Oiling out" occurs when the solute's solubility is so high that it separates as a liquid phase upon cooling. To address this:
-
Reheat the solution: Add a small amount of additional solvent (water) until the oil redissolves completely.
-
Cool slowly: Allow the solution to cool at a much slower rate. A gradual decrease in temperature is crucial for the ordered arrangement of molecules into a crystal lattice.
-
Use a more dilute solution: Start the recrystallization process with a slightly larger volume of solvent.
Data Presentation
Table 1: Solubility of Cobalt (II) Formate in Water at Various Temperatures
| Temperature (°C) | Solubility (g / 100 g H₂O) |
| 10 | 3.65 |
| 20 | 4.60 |
| 25 | 5.22 |
| 30 | 5.95 |
| 40 | 7.60 |
| 50 | 9.50 |
| 60 | 11.80 |
| 80 | 17.50 |
This data is essential for planning the recrystallization process, allowing for the calculation of the appropriate amount of solvent and estimating the potential yield.
Experimental Protocols
Protocol 1: Synthesis of Cobalt (II) Formate Dihydrate
-
Dissolution of Reactants:
-
Dissolve 23.79 g of cobalt (II) chloride hexahydrate (CoCl₂·6H₂O) in 100 mL of deionized water in a 250 mL beaker with stirring.
-
In a separate beaker, dissolve 13.60 g of sodium formate (HCOONa) in 50 mL of deionized water.
-
-
Reaction:
-
Slowly add the sodium formate solution to the cobalt chloride solution with continuous stirring.
-
A pink precipitate of cobalt (II) formate dihydrate will form.
-
Continue stirring the mixture for 30 minutes at room temperature to ensure the reaction goes to completion.
-
-
Isolation of Crude Product:
-
Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with two 50 mL portions of cold deionized water.
-
Follow with a wash of 20 mL of cold ethanol to aid in drying.
-
-
Drying:
-
Dry the crude this compound in a desiccator over a suitable desiccant or in a vacuum oven at a low temperature (e.g., 40-50 °C) to avoid decomposition.
-
Protocol 2: Purification of Cobalt (II) Formate Dihydrate by Recrystallization
-
Dissolution:
-
Place the crude this compound in a beaker.
-
Add a minimum amount of deionized water to just cover the solid.
-
Heat the mixture on a hot plate with stirring. Add small portions of hot deionized water until the this compound completely dissolves. Avoid adding a large excess of water to ensure a good yield.
-
-
Hot Filtration (if necessary):
-
If any insoluble impurities are present, perform a hot gravity filtration to remove them.
-
-
Crystallization:
-
Cover the beaker with a watch glass and allow the solution to cool slowly to room temperature.
-
For maximum yield, place the beaker in an ice bath for about 30 minutes after it has reached room temperature.
-
-
Isolation of Pure Crystals:
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold deionized water, followed by a cold ethanol wash.
-
-
Drying:
-
Dry the purified cobalt (II) formate dihydrate crystals in a desiccator or a vacuum oven at a low temperature.
-
Protocol 3: Purity Assessment by EDTA Titration
-
Sample Preparation:
-
Accurately weigh a sample of the purified this compound.
-
Dissolve the sample in a known volume of deionized water.
-
-
Titration:
-
Calculation:
-
Calculate the percentage purity of the this compound based on the volume of EDTA solution used and the stoichiometry of the cobalt-EDTA complexation reaction.
-
Mandatory Visualization
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting guide for common issues in this compound purification.
References
Navigating the Challenges of Large-Scale Cobalt Formate Synthesis: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for scaling up cobalt formate synthesis. This comprehensive guide is designed to assist you in overcoming common experimental hurdles, ensuring consistent product quality, and optimizing your large-scale production processes. Below, you will find detailed troubleshooting advice, frequently asked questions (FAQs), and robust experimental protocols.
Frequently Asked Questions (FAQs)
Q1: We are observing significant batch-to-batch variation in the color and crystal morphology of our this compound. What are the likely causes?
A1: Inconsistent color (ranging from pink to red) and variable crystal morphology in this compound are common issues during scale-up and typically point to insufficient control over the crystallization process. Key factors include:
-
pH Fluctuations: The pH of the reaction mixture is critical. Even minor shifts can alter the hydration state of the this compound or lead to the co-precipitation of cobalt hydroxide or basic cobalt salts, which can affect the color and crystal structure.
-
Rate of Reagent Addition: Rapid addition of precursors can lead to high supersaturation, resulting in rapid nucleation and the formation of small, irregular crystals. A slow, controlled addition promotes the growth of larger, more uniform crystals.
-
Mixing and Agitation: Inadequate mixing in a large reactor can create localized "hot spots" or areas of high concentration, leading to non-uniform nucleation and crystal growth. The agitation speed and impeller design are critical for maintaining a homogeneous suspension.
-
Temperature Control: Poor temperature control can affect both the solubility of this compound and the kinetics of its crystallization, leading to variations in crystal size and shape.
Q2: Our this compound yield has decreased significantly after moving from a lab-scale to a pilot-plant scale. What should we investigate?
A2: A drop in yield during scale-up is a frequent challenge. The following aspects should be systematically evaluated:
-
Mass Transfer Limitations: In larger reactors, inefficient mixing can lead to incomplete reactions. Ensure that your agitation is sufficient to keep all reactants in suspension and well-dispersed.
-
Temperature Gradients: Larger volumes are more susceptible to temperature gradients. If the reaction is temperature-sensitive, "cold spots" within the reactor can slow down the reaction rate and lead to lower conversion.
-
pH Control: As mentioned, pH is crucial. On a larger scale, localized pH changes can be more pronounced, potentially leading to the formation of soluble cobalt complexes or incomplete precipitation.
-
Filtration and Washing Losses: Inefficient solid-liquid separation on a larger scale can lead to product loss. Review your filtration and washing procedures to ensure they are optimized for the larger volume of material.
Q3: We are finding it difficult to filter the this compound precipitate, and the filtration time is excessively long. How can we improve this?
A3: Difficult filtration is often due to the formation of very fine particles (fines) or a wide particle size distribution. To address this, consider the following:
-
Controlled Crystallization: The most effective solution is to control the crystallization process to produce larger, more uniform crystals. This can be achieved by optimizing the rate of reagent addition, maintaining a consistent temperature, and ensuring effective agitation.
-
Aging/Digestion: Allowing the precipitate to "age" or "digest" in the mother liquor at a constant temperature for a period after precipitation can promote the growth of larger crystals at the expense of smaller ones (Ostwald ripening).
-
Filter Media Selection: Ensure that the pore size of your filter medium is appropriate for the particle size of your this compound. A filter cloth that is too coarse will result in product loss, while one that is too fine will lead to slow filtration rates.
-
Slurry Concentration: The concentration of the solid in the slurry can impact filtration. A very dilute slurry may be difficult to filter efficiently, while a very thick slurry can blind the filter medium.
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the scale-up of this compound synthesis.
| Issue | Potential Causes | Recommended Actions |
| Low Product Yield | 1. Incomplete reaction due to poor mixing or temperature control.2. Product loss during filtration and washing.3. Incorrect stoichiometry of reactants. | 1. Increase agitation speed and verify uniform temperature throughout the reactor.2. Optimize filtration and washing procedures; consider a filter press for better solid recovery.3. Double-check all calculations and raw material assays. |
| Inconsistent Particle Size and Morphology | 1. Uncontrolled nucleation and crystal growth.2. Inadequate mixing leading to localized supersaturation.3. Temperature fluctuations during precipitation. | 1. Implement a controlled, slow addition of the precipitating agent.2. Improve agitation to ensure homogeneity.3. Maintain a constant and uniform temperature during the reaction and aging steps. |
| Product Off-Color (e.g., brownish or purplish tint) | 1. Presence of impurities from starting materials (e.g., iron).2. Co-precipitation of cobalt hydroxide due to high pH.3. Oxidation of Co(II) to Co(III). | 1. Use higher purity starting materials or implement a purification step for the cobalt salt solution.2. Carefully control the pH to remain within the optimal range for this compound precipitation.3. Conduct the reaction under an inert atmosphere (e.g., nitrogen) if oxidation is suspected. |
| Difficult Filtration | 1. Formation of fine particles.2. Clogging of the filter medium. | 1. Modify the crystallization process to favor the growth of larger crystals (slower addition, aging).2. Select a filter medium with an appropriate pore size; consider using a filter aid. |
| Product Contaminated with Soluble Salts | 1. Inadequate washing of the filter cake. | 1. Increase the volume of wash water and ensure thorough re-slurrying of the cake between washes.2. Test the filtrate for the absence of precursor ions before concluding the washing step. |
Experimental Protocols
Key Experiment: Scalable Synthesis of Cobalt (II) Formate Dihydrate
This protocol describes a robust method for the synthesis of cobalt (II) formate dihydrate from cobalt (II) chloride and formic acid.
Materials:
-
Cobalt (II) chloride hexahydrate (CoCl₂·6H₂O)
-
Formic acid (HCOOH, 88% solution)
-
Sodium hydroxide (NaOH)
-
Deionized water
Procedure:
-
Preparation of Cobalt Chloride Solution: In a suitable reactor equipped with an agitator, temperature probe, and addition funnel, dissolve cobalt (II) chloride hexahydrate in deionized water to achieve a final concentration of 1.0 M.
-
pH Adjustment: While stirring, slowly add a 50% (w/w) sodium hydroxide solution to the cobalt chloride solution to adjust the pH to 5.0 - 5.5. This step is crucial to neutralize any excess acidity and prepare the solution for the reaction.
-
Reaction with Formic Acid: In a separate vessel, prepare a 2.5 M solution of formic acid in deionized water.
-
Controlled Addition: Heat the cobalt chloride solution to 60°C with continuous stirring. Once the temperature is stable, begin the slow, dropwise addition of the formic acid solution over a period of 2-3 hours. Maintain the temperature at 60°C throughout the addition.
-
Precipitation and Aging: As the formic acid is added, a pink precipitate of cobalt (II) formate dihydrate will form. After the addition is complete, continue to stir the slurry at 60°C for an additional 1 hour to allow for crystal growth and aging.
-
Cooling and Filtration: Slowly cool the reactor contents to room temperature. Collect the pink solid by filtration using a Büchner funnel or a filter press.
-
Washing: Wash the filter cake with copious amounts of deionized water until the filtrate is free of chloride ions (test with a silver nitrate solution). Follow with a final wash with ethanol to aid in drying.
-
Drying: Dry the product in a vacuum oven at 50°C to a constant weight.
Quantitative Data:
The following table provides an example of how to track and optimize key reaction parameters. The values are illustrative.
| Parameter | Lab-Scale (1 L) | Pilot-Scale (100 L) | Target |
| CoCl₂·6H₂O (kg) | 0.238 | 23.8 | - |
| Formic Acid (88%, L) | 0.11 | 11.0 | - |
| Reaction Temperature (°C) | 60 ± 2 | 60 ± 2 | ± 2 |
| Addition Time (hours) | 2 | 3 | > 2.5 |
| Agitation Speed (RPM) | 300 | 150 | Ensure good suspension |
| Yield (%) | 92 | 85 | > 90% |
| Purity (%) | > 99 | > 98 | > 99% |
Visualizing Workflows and Relationships
To aid in understanding the experimental and troubleshooting processes, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for this compound synthesis.
Caption: Troubleshooting logic for addressing low product yield.
Technical Support Center: Mitigating Hazards During the Thermal Decomposition of Cobalt Formate
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on safely mitigating hazards associated with the thermal decomposition of cobalt formate.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with the thermal decomposition of this compound?
A1: The primary hazards stem from three main sources:
-
This compound Precursor: this compound itself is a hazardous substance. It is harmful if swallowed or inhaled and can cause skin and eye irritation.[1] Chronic exposure may lead to dermatitis and skin hypersensitivity.[1]
-
Gaseous Decomposition Products: The thermal decomposition of formates can release flammable and toxic gases, including carbon monoxide (CO), carbon dioxide (CO2), and hydrogen (H2).[2] Inhalation of these gases can be extremely dangerous.
-
Solid Decomposition Products: The resulting fine cobalt nanoparticles can be pyrophoric, meaning they can spontaneously ignite upon exposure to air.[3] These nanoparticles can also be toxic if inhaled or absorbed through the skin.
Q2: What is the typical decomposition temperature of this compound?
A2: this compound generally decomposes at around 175°C (347°F).[1][4] However, the exact decomposition temperature and reaction rate can be influenced by factors such as the heating rate and the surrounding atmosphere.
Q3: What are the main products of this compound thermal decomposition?
A3: The composition of the final solid product depends significantly on the atmosphere under which the decomposition is carried out.
-
In an inert atmosphere (e.g., nitrogen, argon): The primary products are metallic cobalt (Co) and cobalt(II) oxide (CoO).[5][6]
-
In an air or oxygen-containing atmosphere: The main product is typically cobalt(II,III) oxide (Co3O4).[5]
Q4: How can I safely handle and store the cobalt nanoparticles produced from the decomposition?
A4: Due to their pyrophoric nature, freshly synthesized cobalt nanoparticles require careful handling.
-
Passivation: It is crucial to passivate the nanoparticles immediately after synthesis. This involves creating a thin, protective oxide layer on their surface to prevent spontaneous ignition in air.[3] This can be achieved by a controlled, slow introduction of an oxidizing agent.
-
Storage: Passivated nanoparticles should be stored under an inert atmosphere (e.g., in a glovebox or a sealed container with an inert gas like argon).[4] They should be kept away from heat, moisture, and sources of ignition.[1]
Q5: What personal protective equipment (PPE) is necessary when working with this compound and its decomposition products?
A5: Appropriate PPE is essential for safety. This includes:
-
Respiratory Protection: A NIOSH-approved respirator is necessary to avoid inhaling this compound dust and gaseous decomposition products.[1][7]
-
Eye Protection: Chemical safety goggles or a face shield should be worn to protect the eyes from dust and potential splashes.[1]
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile), a lab coat, and closed-toe shoes are required to prevent skin contact.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Unexpectedly fast or slow decomposition rate | - Heating rate is too high or too low.- Atmosphere is not properly controlled. | - Adjust the heating rate. A slower rate provides better control.- Ensure a consistent and pure inert gas flow to regulate the atmosphere. |
| Poor quality of resulting nanoparticles (e.g., large size, wide size distribution) | - Inappropriate heating rate or final temperature.- Presence of impurities in the precursor or solvent.- Insufficient or incorrect surfactant used. | - Optimize the heating rate and final decomposition temperature.[8][9]- Use high-purity this compound and solvents.- Select an appropriate surfactant and optimize its concentration to control particle growth.[10][11] |
| Agglomeration of nanoparticles | - High reaction temperature.- Insufficient surfactant or improper dispersion.- Van der Waals forces and chemical bonding between particles. | - Lower the reaction temperature if possible.- Use an effective surfactant and ensure proper mixing to coat the nanoparticles and prevent sticking.[12][13]- Employ post-synthesis dispersion techniques like ultrasonication. |
| Spontaneous ignition of the final product upon exposure to air | - The resulting cobalt nanoparticles are pyrophoric and have not been properly passivated. | - Immediately after synthesis and before exposure to air, passivate the nanoparticles by slowly and controllably introducing a dilute oxygen/inert gas mixture to form a stable oxide layer on the surface.[3] |
| Formation of cobalt oxide instead of metallic cobalt in an inert atmosphere | - Presence of oxygen leaks in the experimental setup.- Impurities in the inert gas supply. | - Thoroughly check the experimental setup for any leaks.- Use high-purity inert gas and consider using an oxygen trap. |
Quantitative Data on Thermal Decomposition
The following table summarizes key quantitative data related to the thermal decomposition of this compound and similar cobalt precursors.
| Parameter | Value | Conditions | Reference |
| Decomposition Temperature of this compound | ~175 °C | Air | [1][4] |
| Decomposition of Cobalt Acetate Tetrahydrate (under N2) | - Water loss: ~110 °C- Formation of CoO (Zn-blende): ~330 °C- Formation of CoO (rocksalt): ~400 °C | Nitrogen atmosphere | [5] |
| Decomposition of Cobalt Acetate Tetrahydrate (under air) | - Dehydration: up to 175 °C- Formation of Co3O4: ~270 °C | Air atmosphere | [5] |
| Resulting Nanoparticle Size (this compound) | 10-14 nm | Thermolysis in hydrocarbon oil | [8] |
| Resulting Nanoparticle Size (Cobalt Precursors) | 2-30 nm | Tunable by adjusting reaction parameters | [11] |
Experimental Protocols
Detailed Methodology for the Synthesis of Cobalt Nanoparticles via Thermal Decomposition of this compound
This protocol outlines a general procedure for the synthesis of cobalt nanoparticles. Note: This procedure must be performed in a well-ventilated fume hood with all necessary safety precautions.
-
Preparation of the Reaction Setup:
-
A three-neck round-bottom flask is equipped with a magnetic stirrer, a condenser, a thermocouple, and a gas inlet/outlet.
-
The entire setup must be thoroughly dried to remove any moisture.
-
Purge the system with a high-purity inert gas (e.g., argon or nitrogen) for at least 30 minutes to create an oxygen-free environment.
-
-
Reaction Mixture Preparation:
-
In the flask, dissolve a specific amount of this compound in a high-boiling point organic solvent (e.g., 1-octadecene).
-
Add a surfactant (e.g., oleic acid, oleylamine) to the mixture. The surfactant helps to control the size and prevent the agglomeration of the nanoparticles. The molar ratio of surfactant to precursor is a critical parameter to control nanoparticle size.[10]
-
-
Thermal Decomposition:
-
With continuous stirring and a steady flow of inert gas, slowly heat the mixture to the decomposition temperature of this compound (~175 °C) or a higher temperature as determined for the specific solvent and surfactant system. The heating rate should be carefully controlled as it can influence the nanoparticle characteristics.[8]
-
Maintain the reaction at the desired temperature for a specific duration (e.g., 1-2 hours) to ensure complete decomposition and nanoparticle growth.
-
-
Isolation and Purification of Nanoparticles:
-
After the reaction is complete, cool the mixture to room temperature.
-
Add a polar solvent (e.g., ethanol) to precipitate the nanoparticles.
-
Separate the nanoparticles from the solution by centrifugation.
-
Wash the collected nanoparticles multiple times with a mixture of a nonpolar solvent (e.g., hexane) and a polar solvent (e.g., ethanol) to remove any unreacted precursors and excess surfactant.
-
-
Passivation and Storage:
-
Crucial Step: Before exposing the nanoparticles to air, they must be passivated. This can be done by suspending the nanoparticles in an inert solvent and slowly bubbling a dilute mixture of oxygen in an inert gas through the suspension.
-
After passivation, the nanoparticles can be dried under vacuum.
-
Store the final product in a sealed container under an inert atmosphere.
-
Visualizations
Caption: Workflow for the safe thermal decomposition of this compound.
Caption: Troubleshooting decision tree for common issues.
References
- 1. What are the safety precautions when handling Cobalt Products? - Blog [wqmetal.net]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. nano.pitt.edu [nano.pitt.edu]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. dst.gov.in [dst.gov.in]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.aip.org [pubs.aip.org]
- 10. Control of iron nanoparticles size and shape by thermal decomposition method | IEEE Journals & Magazine | IEEE Xplore [ieeexplore.ieee.org]
- 11. Synthesis of phase-pure and monodisperse iron oxide nanoparticles by thermal decomposition - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 12. Prevention of the Aggregation of Nanoparticles during the Synthesis of Nanogold-Containing Silica Aerogels - PMC [pmc.ncbi.nlm.nih.gov]
- 13. How To Effectively Control The Agglomeration Of Nanoparticle Powders [satnanomaterial.com]
Technical Support Center: Stability of Cobalt Phosphine Complexes in Formate Solutions
This technical support center is designed for researchers, scientists, and drug development professionals to address common issues regarding the stability of cobalt phosphine complexes in formate solutions during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary signs of my cobalt phosphine complex decomposing in a formate solution?
A1: Key indicators of catalyst decomposition include:
-
A noticeable change in the color of the reaction mixture, which may indicate a change in the cobalt's oxidation state or the formation of cobalt nanoparticles.
-
Formation of precipitates or insoluble materials, suggesting catalyst agglomeration or degradation into insoluble species.
-
A significant decrease in catalytic activity or complete cessation of the reaction.
-
Inconsistent or non-reproducible catalytic results between experiments.
-
The appearance of new signals in ³¹P NMR spectra, indicating the formation of free phosphine ligands or their oxidation products.[1]
Q2: What factors can influence the stability of my cobalt phosphine complex in the presence of formate?
A2: Several factors can impact the stability of your complex:
-
Phosphine Ligand Structure: The nature of the phosphine ligand is critical. For instance, cobalt complexes with bidentate phosphine ligands containing pendent amine groups have shown greater stability and activity in formate oxidation compared to those without. Complexes with ligands like dppp (1,3-bis(diphenylphosphino)propane) have been observed to decompose in high concentrations of formate.[1][2][3][4]
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Formate Concentration: High concentrations of formate can promote the decomposition of some cobalt phosphine complexes.[1][2][3][4]
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Oxygen and Moisture: Many cobalt phosphine complexes, particularly cobalt-hydride intermediates, are sensitive to air and moisture.[1] Reactions should be conducted under a strictly inert atmosphere (e.g., argon or nitrogen) with dry, degassed solvents.
-
Temperature: Elevated temperatures can accelerate ligand dissociation and other decomposition pathways.
-
Cobalt Oxidation State: The stability of the complex can vary with the oxidation state of the cobalt center. For example, some Co(I) species are stable for days in acetonitrile under a nitrogen atmosphere.[1]
Q3: Can the formate solution itself lead to the degradation of the phosphine ligand?
A3: While formate is a reactant, high concentrations of it have been implicated in the decomposition of the entire complex, which includes ligand dissociation.[1] In some cases, formate can act as a base, deprotonating cobalt-hydride intermediates to form Co(I) species.[1][2][4] This change in the electronic environment at the metal center could potentially weaken the cobalt-phosphine bond, leading to ligand dissociation.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with cobalt phosphine complexes in formate solutions.
Problem 1: My catalytic reaction is sluggish or has stopped completely.
| Possible Cause | Troubleshooting Steps |
| Catalyst Decomposition | 1. Confirm Ligand Integrity: Analyze an aliquot of your reaction mixture using ³¹P NMR spectroscopy. The presence of a signal corresponding to the free phosphine ligand or its oxide indicates decomposition.[1] 2. Evaluate Reaction Conditions: Ensure rigorous exclusion of air and moisture. Use freshly distilled and degassed solvents. Consider lowering the reaction temperature. |
| Inhibition by Excess Formate | 1. Optimize Formate Concentration: If possible, perform the reaction with a lower concentration of formate or add it gradually over time. |
| Incorrect Cobalt Oxidation State | 1. Pre-activate the Catalyst: Depending on the catalytic cycle, a pre-reduction or pre-oxidation step might be necessary to generate the active catalytic species. |
Problem 2: I observe a color change and/or precipitate formation in my reaction.
| Possible Cause | Troubleshooting Steps |
| Formation of Cobalt Nanoparticles | 1. Characterize the Precipitate: If possible, isolate and analyze the precipitate by techniques like XRD or TEM to confirm the presence of cobalt metal. 2. Stabilize the Complex: Consider using a phosphine ligand with stronger binding properties or one that imparts greater steric bulk around the cobalt center to prevent aggregation. |
| Change in Oxidation State/Decomposition | 1. Spectroscopic Analysis: Use UV-Vis spectroscopy to monitor changes in the electronic environment of the cobalt center throughout the reaction. |
Quantitative Data on Complex Stability
The stability of cobalt phosphine complexes in formate solutions is highly dependent on the specific ligand and reaction conditions. Below is a summary of relevant data from the literature.
| Complex/Ligand | Condition | Observation | Quantitative Data | Reference |
| [CpCo(dppp)(MeCN)]²⁺ | High formate concentration | Partial decomposition, free dppp ligand observed. | 63 ± 5% CO₂ yield from stoichiometric formate oxidation. | [1] |
| [CpCo(P₂N₂)(MeCN)]²⁺ | High formate concentration | Active electrocatalyst, stable under catalytic conditions. | Near-quantitative faradaic efficiency for CO₂ generation. | [1][2][4] |
| [CpCo(PNP)(MeCN)]²⁺ | High formate concentration | Active electrocatalyst, stable under catalytic conditions. | Fastest electrocatalyst with an observed rate constant for formate oxidation of 135 ± 8 h⁻¹ at 25 °C. | [1][2][4] |
| Co(III)-hydride complexes with P₂N₂, PNP, and dppp ligands | Acetonitrile under N₂ | Stable for several days, but highly air-sensitive. | Not specified. | [1] |
| [Co(triphos)(bdt)]⁺ | Long-term electrolysis in the presence of H₂O for CO₂ reduction to formate. | Negligible current degradation. | Stable for experiments lasting as long as 24 hours. | [5] |
Experimental Protocols
Protocol 1: Monitoring Cobalt Phosphine Complex Stability by ³¹P NMR Spectroscopy
This protocol describes a general method for monitoring the stability of a cobalt phosphine complex in a formate solution by observing changes in the phosphine ligand.
1. Materials and Reagents:
-
Cobalt phosphine complex of interest
-
Anhydrous, degassed solvent (e.g., acetonitrile-d₃)
-
Formate source (e.g., sodium formate or formic acid), dried if necessary
-
Internal standard (optional, e.g., triphenyl phosphate)
-
NMR tubes with J. Young valves or similar for maintaining an inert atmosphere
2. Sample Preparation (inside a glovebox or using Schlenk techniques):
-
Accurately weigh the cobalt phosphine complex and the internal standard (if used) into a vial.
-
Dissolve the solids in a known volume of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
Seal the NMR tube.
-
Acquire an initial ³¹P NMR spectrum (t=0) to confirm the integrity of the starting complex. The spectrum should show the characteristic signal(s) for the coordinated phosphine ligand.
3. Initiation of the Stability Test:
-
In the glovebox, add a predetermined amount of the formate source to the NMR tube containing the complex solution.
-
Reseal the NMR tube and shake to dissolve the formate.
-
If the experiment is to be run at an elevated temperature, place the NMR tube in a pre-heated NMR spectrometer or a temperature-controlled oil bath.
4. Data Acquisition:
-
Acquire ³¹P NMR spectra at regular time intervals (e.g., every 30 minutes or as needed).
-
Key parameters to monitor are the chemical shift and integration of the coordinated phosphine signal, and the appearance of new signals. A signal corresponding to the free phosphine ligand or its oxidized form (phosphine oxide) indicates decomposition.
5. Data Analysis:
-
Integrate the signals corresponding to the coordinated phosphine, free phosphine, and any decomposition products.
-
Plot the concentration or relative percentage of the intact complex as a function of time to determine the rate of decomposition.
Visualizations
Diagram 1: Proposed Catalytic Cycle for Formate Oxidation
Caption: Catalytic cycle for formate oxidation by a cobalt phosphine complex.
Diagram 2: Troubleshooting Logic for Catalyst Instability
Caption: Troubleshooting workflow for diagnosing catalyst instability.
References
Technical Support Center: Enhancing Cobalt Formate MOF Performance in Gas Separation
This technical support center is designed for researchers, scientists, and drug development professionals working with cobalt formate metal-organic frameworks (MOFs) for gas separation applications. Here you will find troubleshooting guidance for common experimental issues and frequently asked questions to help optimize your results.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis, activation, and application of this compound MOFs in gas separation experiments.
| Issue ID | Problem | Potential Causes | Recommended Solutions |
| SYN-01 | Low yield or no formation of this compound MOF crystals. | - Incorrect reagent stoichiometry.- Inappropriate solvent system.- Non-optimal reaction temperature or time. | - Carefully verify the molar ratios of the cobalt salt and formic acid or formate source.- Ensure the use of high-purity solvents. A common synthesis involves the in-situ formation of formate from dimethylformamide (DMF)[1].- Systematically vary the reaction temperature and duration to find the optimal crystallization conditions. |
| ACT-01 | Low porosity or surface area after activation. | - Incomplete removal of solvent or guest molecules from the pores.- Framework collapse during activation. | - Employ a thorough solvent exchange step with a low-boiling-point solvent (e.g., methanol or ethanol) before heating[2][3].- Optimize the activation temperature and heating rate. A gradual temperature increase under vacuum is recommended to prevent abrupt solvent removal that can lead to structural collapse[2].- Characterize the material before and after activation using techniques like Powder X-ray Diffraction (PXRD) to check for structural integrity. |
| PER-01 | Lower than expected gas uptake. | - Incomplete activation (residual guest molecules blocking pores).- Framework degradation due to exposure to moisture or other reactive gases.- Inaccurate measurement due to leaks in the gas adsorption setup. | - Re-activate the sample under more stringent conditions (higher temperature or longer duration under vacuum), monitoring with Thermogravimetric Analysis (TGA) to ensure complete guest removal[2].- Handle and store the activated MOF in an inert atmosphere (e.g., a glovebox) to prevent rehydration or reaction with atmospheric components.- Perform a leak test on your gas adsorption analyzer before each measurement. |
| PER-02 | Poor gas separation selectivity. | - Presence of defects or cracks in the MOF crystals.- Non-optimal operating temperature or pressure for the specific gas pair.- Competitive adsorption of impurities from the gas stream. | - Review the synthesis and activation procedures to minimize defect formation.- Systematically vary the temperature and pressure of the separation experiment, as selectivity is often highly dependent on these conditions[4].- Ensure the purity of the gas streams used in your experiments. The presence of water vapor, in particular, can significantly impact performance. |
| STA-01 | Degradation of the MOF after multiple gas adsorption-desorption cycles. | - Instability of the cobalt-formate coordination bond under repeated pressure or temperature swings.- Reaction with trace impurities in the gas stream over time. | - Investigate milder regeneration conditions (e.g., lower temperature or vacuum swing instead of temperature swing).- Consider pre-purifying the gas stream to remove any reactive components.- Characterize the MOF after cycling (e.g., using PXRD and gas adsorption) to understand the nature of the degradation. |
Frequently Asked Questions (FAQs)
1. What is a typical synthesis procedure for this compound MOFs?
A known method for synthesizing this compound dihydrate (Co(HCOO)₂·2H₂O) involves the decomposition of dimethylformamide (DMF) as the formate source. While specific parameters may vary, a general approach involves dissolving a cobalt salt (e.g., cobalt nitrate) in a DMF/solvent mixture and heating it in a sealed container. The DMF slowly decomposes to provide the formate ligands that coordinate with the cobalt ions to form the MOF structure[1].
2. How do I properly activate my this compound MOF for gas separation?
Activation is a critical step to ensure that the pores of the MOF are empty and accessible to gas molecules. A common and effective procedure involves:
-
Solvent Exchange: Soaking the as-synthesized MOF in a low-boiling-point solvent like methanol or ethanol for an extended period (e.g., 24-72 hours) to replace the high-boiling-point synthesis solvent (like DMF)[2][3].
-
Thermal Activation: Heating the solvent-exchanged MOF under a dynamic vacuum. The temperature should be high enough to remove the exchanged solvent but below the decomposition temperature of the MOF framework. This is typically done in a stepwise manner or with a slow ramp rate to avoid damaging the structure[2].
3. What are the key characterization techniques I should use?
To thoroughly characterize your this compound MOF, you should consider the following techniques:
-
Powder X-ray Diffraction (PXRD): To confirm the crystal structure and phase purity of your synthesized material.
-
Thermogravimetric Analysis (TGA): To determine the thermal stability of the MOF and to verify the complete removal of guest molecules after activation[2].
-
Gas Adsorption Isotherms (e.g., N₂ at 77 K): To determine the surface area (BET), pore volume, and pore size distribution of the activated MOF.
-
Gas Separation Experiments (e.g., Breakthrough or IAST): To evaluate the actual performance of the MOF for separating specific gas mixtures.
4. How can I improve the gas separation performance of my this compound MOF?
Several strategies can be employed to enhance performance:
-
Doping: Introducing other metal cations into the framework can modify the electronic properties and pore environment, potentially leading to enhanced selectivity for certain gases.
-
Post-Synthetic Modification: Although less common for simple formate MOFs, this involves chemically modifying the framework after synthesis to introduce specific functional groups that can have a higher affinity for a target gas molecule.
-
Optimizing Operating Conditions: The selectivity and uptake of gases are strongly dependent on temperature and pressure. Systematically studying these parameters can help identify the optimal conditions for your desired separation.
5. How do guest molecules affect the properties of this compound MOFs?
Guest molecules, such as water or solvents from the synthesis, occupy the pores of the as-synthesized MOF. If not removed through activation, they will block the pores and prevent gas molecules from accessing the adsorption sites, leading to poor gas uptake and separation performance. In some cases, strongly coordinating guest molecules can also influence the stability of the framework[5].
Quantitative Data on Gas Separation Performance
The following tables summarize key performance metrics for this compound and related cobalt-based MOFs in gas separation.
Table 1: Hydrogen Isotope Separation Performance of this compound MOF
| Gas Pair | Temperature (K) | Pressure (bar) | Selectivity | Reference |
| D₂/H₂ | 25 | 1 | up to 44 | [4] |
This data highlights the potential of this compound MOFs in specialized, high-value separations.
Table 2: Comparison of CO₂/CH₄ Separation Performance for Various Cobalt-Based Porous Materials
| Material | BET Surface Area (m²/g) | CO₂ Uptake (mmol/g) at 298 K, 1 bar | CO₂/CH₄ Selectivity (50/50 mixture) | Reference |
| PAF-1-SO₃Co | 696 | 2.52 | 14.27 | [6] |
| Mg-MOF-74 | - | 7.23 | 12.50 | [6] |
Experimental Protocols
Protocol 1: Solvothermal Synthesis of a Cobalt-Based MOF
This protocol is a general guideline for the solvothermal synthesis of a cobalt-based MOF and can be adapted for this compound synthesis.
-
Reagent Preparation: Dissolve the cobalt salt (e.g., Co(NO₃)₂·6H₂O) and the organic linker (or formate source like DMF) in an appropriate solvent or solvent mixture (e.g., DMF/ethanol/water) in a Teflon-lined autoclave or a sealed glass vial[7].
-
Sonication: Sonicate the mixture for a short period (e.g., 10-15 minutes) to ensure homogeneity.
-
Heating: Seal the reaction vessel and place it in an oven. Heat the mixture to the desired reaction temperature (e.g., 80-120 °C) for a specified duration (e.g., 24-72 hours)[7].
-
Cooling: Allow the reaction vessel to cool down slowly to room temperature.
-
Product Collection: Collect the crystalline product by filtration or centrifugation.
-
Washing: Wash the collected crystals with a suitable solvent (e.g., DMF, followed by ethanol) to remove any unreacted starting materials.
-
Drying: Dry the product, for instance, in a vacuum oven at a moderate temperature.
Protocol 2: Activation of this compound MOF for Gas Adsorption
-
Solvent Exchange: Place the as-synthesized MOF in a vial and add a low-boiling-point solvent such as methanol. Allow the MOF to soak for at least 24 hours, replacing the solvent with a fresh portion at least three times to ensure complete exchange[2][3].
-
Sample Loading: Transfer the solvent-exchanged sample to the sample tube of a gas adsorption analyzer.
-
Degassing: Attach the sample tube to the degassing port of the instrument.
-
Heating under Vacuum: Heat the sample under a high vacuum at a slow ramp rate (e.g., 1-2 °C/min) to the final activation temperature (e.g., 150-200 °C, this should be determined from TGA data). Hold at this temperature for several hours (e.g., 8-12 hours) until the pressure in the system stabilizes at a low value, indicating that all guest molecules have been removed.
-
Cooling: Allow the sample to cool to room temperature under vacuum before analysis.
Visualized Workflows and Relationships
Troubleshooting Workflow for Low Gas Uptake
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Pore-size-tuned host–guest interactions in Co-MOFs via in situ microcalorimetry: adsorption and magnetism - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Enhancing the Lifetime of Cobalt-Based Electrocatalysts for Formate Conversion
Welcome to the technical support center for cobalt-based electrocatalysts involved in formate conversion reactions. This guide is designed for researchers, scientists, and professionals in drug development and sustainable energy sectors to effectively troubleshoot and enhance the stability and lifetime of their electrocatalysts during experimental work. The following sections provide answers to frequently asked questions, detailed troubleshooting guides, experimental protocols, and data summaries to help you identify and resolve catalyst performance issues.
Frequently Asked Questions (FAQs)
Q1: My cobalt-based electrocatalyst is showing a rapid decline in current density during electrolysis. What are the potential causes?
A1: A rapid decline in current density, often indicating catalyst deactivation, can be attributed to several factors:
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Cobalt Dissolution: In acidic or even near-neutral aqueous solutions, metallic cobalt or unstable cobalt oxides can leach into the electrolyte, leading to a loss of active sites.[1][2] This is particularly prevalent in acidic environments where cobalt is thermodynamically unstable at relevant potentials for reactions like the Oxygen Reduction Reaction (ORR) and Hydrogen Evolution Reaction (HER).[1]
-
Ligand Dissociation/Decomposition: For molecular cobalt complexes, the ligands that stabilize the cobalt center can dissociate or decompose, especially under high applied potentials or in the presence of reactive species.[3][4][5][6] For instance, some cobalt-phosphine complexes show decomposition in high concentrations of formate.[3][4][5][6]
-
Structural Degradation: The catalyst's morphology can change during operation. Nanoparticles may agglomerate (sinter), reducing the electrochemically active surface area (ECSA).[7]
-
Electrode Fouling: The electrode surface can be blocked by reaction byproducts or impurities from the electrolyte, preventing the reactant from reaching the active sites.
-
Support Material Degradation: The material supporting the cobalt catalyst (e.g., carbon) can degrade, leading to the detachment of the catalyst particles.
Q2: How can I improve the stability of my cobalt-based electrocatalyst?
A2: Several strategies can be employed to enhance the lifetime of your catalyst:
-
Ligand Design: For molecular catalysts, utilize robust, multidentate ligands that form stable coordination complexes with cobalt.[8] Pendent amine groups in phosphine ligands, for example, have been shown to be critical for electrocatalytic turnover and stability in formate oxidation.[3][4][5][6]
-
Support Interaction: Dispersing cobalt catalysts on a high-surface-area, conductive, and stable support material like graphene or nitrogen-doped carbon can improve stability.[9][10] Strong metal-support interactions (SMSI) can anchor the cobalt species and prevent leaching and agglomeration.[9][11]
-
Doping and Alloying: Introducing a second metal to form a bimetallic catalyst (e.g., Co-Fe, Co-Mn, Co-Pt) can enhance stability and activity.[1][12][13] Doping can stabilize the cobalt's structure and promote the formation of more robust active species.[12]
-
Morphology Control: Synthesizing catalysts with specific nanostructures, such as core-shell structures or encapsulation within a protective layer (e.g., carbon), can shield the cobalt from the harsh electrolyte.
-
Electrolyte Optimization: Adjusting the pH of the electrolyte (where the reaction allows) can mitigate cobalt dissolution. Operating in alkaline conditions is generally more favorable for cobalt stability than in acidic media.[9]
Q3: What is the role of the support material in catalyst lifetime?
A3: The support material is crucial for the stability and performance of cobalt-based electrocatalysts.[9] An ideal support should have:
-
High Electrical Conductivity: To ensure efficient charge transfer.
-
High Surface Area: To allow for high dispersion of the catalyst, maximizing active sites.
-
Chemical Stability: To resist corrosion under the operating conditions.
-
Strong Metal-Support Interaction (SMSI): This interaction can modify the electronic properties of the cobalt, enhancing its intrinsic activity and preventing detachment and agglomeration of nanoparticles.[9][11] Examples of effective support materials include graphene, carbon nanotubes, and nitrogen-doped carbon.[9][10]
Q4: Can the cobalt catalyst undergo surface reconstruction during the reaction, and how does this affect its lifetime?
A4: Yes, cobalt-based catalysts can undergo significant surface reconstruction during electrocatalysis, particularly in oxygen evolution reactions (OER). For instance, cobalt oxides can transform into more active cobalt (oxy)hydroxide species under anodic potentials.[12] This reconstruction can be beneficial, leading to the in-situ formation of the true active sites. However, if this process is not stable, it can lead to continuous material loss and deactivation. Understanding and controlling this dynamic behavior is key to designing long-lasting catalysts.
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving common issues encountered during experiments with cobalt-based electrocatalysts for formate conversion.
Issue 1: Rapid and Continuous Decrease in Catalytic Current
| Possible Cause | Diagnostic Check | Recommended Solution |
| Cobalt Leaching | Analyze the electrolyte post-electrolysis using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to detect dissolved cobalt ions.[1] | 1. Switch to a more corrosion-resistant support material (e.g., N-doped carbon).[9]2. If applicable, increase the electrolyte pH.3. Synthesize a bimetallic catalyst with a more stable metal (e.g., Pd, Au).[1]4. Encapsulate the cobalt nanoparticles in a protective shell. |
| Ligand Decomposition | Use post-electrolysis characterization techniques like NMR or FTIR to check for the presence of free ligands or their degradation products in the electrolyte.[3] | 1. Select more robust, multidentate ligands for catalyst synthesis.[8]2. Modify the ligand structure to enhance its electronic interaction and bond strength with the cobalt center. |
| Catalyst Agglomeration | Compare Transmission Electron Microscopy (TEM) images of the catalyst before and after electrolysis to observe changes in particle size and dispersion. | 1. Improve the metal-support interaction by using a different support or modifying the synthesis protocol.[11]2. Lower the catalyst loading on the support to increase inter-particle distance. |
| Electrode Fouling | Perform Cyclic Voltammetry (CV) in a clean electrolyte. A significant decrease in the redox peaks of the catalyst suggests surface blocking. | 1. Purify all reactants and the electrolyte before the experiment.2. Gently sonicate the electrode in a suitable solvent to remove adsorbed species. |
Issue 2: Low Faradaic Efficiency for Formate Production/Oxidation
| Possible Cause | Diagnostic Check | Recommended Solution |
| Competing Side Reactions (e.g., HER) | Analyze the gaseous products using Gas Chromatography (GC) to quantify H₂ production. | 1. Modify the catalyst's electronic structure through doping or alloying to disfavor the competing reaction.[13]2. Adjust the operating potential to a range where the desired reaction is kinetically favored over the side reaction.3. Optimize the electrolyte composition (e.g., proton source concentration).[14][15] |
| Incomplete Conversion | Analyze the electrolyte for remaining reactants using High-Performance Liquid Chromatography (HPLC) or NMR. | 1. Increase the catalyst loading on the electrode.2. Optimize the mass transport in the electrochemical cell (e.g., increase stirring rate, use a gas diffusion electrode). |
| Catalyst Degradation to a Less Selective Species | Combine post-electrolysis material characterization (e.g., XPS, XAS) with product analysis to correlate changes in the catalyst's state with selectivity. | Refer to solutions for Issue 1 to enhance catalyst stability. |
Data Presentation: Catalyst Stability Comparison
The following table summarizes stability data for various cobalt-based electrocatalysts under different conditions.
| Catalyst System | Reaction | Electrolyte | Stability Metric | Value | Reference |
| Co-phosphine complex | Formate Oxidation | Acetonitrile | k_obs (rate constant) | 135 ± 8 h⁻¹ | [3][4] |
| Co phosphino–thiolate complex | CO₂ Reduction to Formate | CH₃CN + H₂O | Long-term electrolysis | Negligible current degradation over 24 hours | [14][15] |
| Co-doped FeSe₂/RGO | HER | Acidic Solution | Chronoamperometry | Stable for > 20 hours | [13] |
| Hydrous cobalt phosphate | OER | 1.0 M KOH | Chronoamperometry | Stable for 10 hours at 10 mA cm⁻² | [16] |
| 5% CeO₂-doped Co₃O₄ | OER | - | Cyclic Stability | 92.64% current retention after 3000 cycles | [17] |
Experimental Protocols
Protocol 1: Synthesis of a Graphene-Supported Cobalt Catalyst (Illustrative)
This protocol describes a general method for synthesizing a cobalt-based catalyst on a reduced graphene oxide (RGO) support, a common strategy to improve stability.
-
Graphene Oxide (GO) Synthesis: Prepare GO from natural graphite using a modified Hummers' method.
-
Catalyst Loading: a. Disperse a calculated amount of GO in deionized water via sonication to form a stable suspension. b. Dissolve a cobalt precursor (e.g., cobalt nitrate, cobalt formate) in deionized water. c. Add the cobalt precursor solution to the GO suspension and stir for 12-24 hours to ensure uniform adsorption of Co²⁺ ions onto the GO surface.
-
Reduction and Thermal Annealing: a. Add a reducing agent (e.g., sodium borohydride) to the mixture to reduce the Co²⁺ ions to metallic cobalt nanoparticles and partially reduce the GO. b. Filter, wash the resulting solid with deionized water and ethanol, and dry under vacuum. c. Calcine the dried powder under an inert atmosphere (e.g., Ar or N₂) at a high temperature (e.g., 500-800 °C) to further reduce the GO and anchor the cobalt nanoparticles onto the graphene sheets.[9]
-
Characterization: Characterize the final product using XRD (crystal structure), TEM (morphology and particle size), and XPS (elemental composition and chemical states).
Protocol 2: Electrochemical Stability Testing
This protocol outlines the procedure for evaluating the operational lifetime of a prepared electrocatalyst.
-
Electrode Preparation: a. Prepare a catalyst ink by dispersing a known amount of the catalyst (e.g., 5 mg) in a solution of water, isopropanol, and Nafion solution (e.g., 5 wt%) through sonication. b. Drop-cast a specific volume of the ink onto a glassy carbon electrode to achieve a desired loading (e.g., 0.1-0.5 mg cm⁻²). c. Allow the electrode to dry completely at room temperature.
-
Electrochemical Cell Setup: a. Use a standard three-electrode cell with the prepared catalyst as the working electrode, a platinum wire as the counter electrode, and a reference electrode (e.g., Ag/AgCl or RHE). b. Fill the cell with the appropriate electrolyte, ensuring it is saturated with the reactant gas (e.g., CO₂ for reduction, or N₂ for formate oxidation studies).
-
Stability Measurement: a. Chronoamperometry/Chronopotentiometry: Apply a constant potential (chronoamperometry) or a constant current density (chronopotentiometry) for an extended period (e.g., 10-24 hours).[13][16] b. Data Recording: Record the current (or potential) as a function of time. A stable catalyst will exhibit a minimal drop in current (or a minimal increase in potential). c. Accelerated Durability Test (ADT): Alternatively, cycle the potential between a lower and an upper limit for a large number of cycles (e.g., 1000-10,000). Compare the CVs before and after cycling to assess the loss in ECSA and activity.[17]
-
Post-Mortem Analysis: After the stability test, analyze the electrolyte for dissolved metals (ICP-MS) and characterize the electrode surface (TEM, SEM, XPS) to identify the degradation mechanisms.
Visualizations
Below are diagrams illustrating key processes and workflows related to the stability of cobalt-based electrocatalysts.
Caption: Common degradation pathways for cobalt-based electrocatalysts.
Caption: Troubleshooting workflow for identifying catalyst degradation.
References
- 1. (83c) Improving Cobalt Stability and Activity Via Strategic Synthesis of Cobalt-Dilute Bimetallic Thin Film Electrocatalysts for Acidic Sustainable Energy Technologies | AIChE [proceedings.aiche.org]
- 2. researchgate.net [researchgate.net]
- 3. par.nsf.gov [par.nsf.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchwithrutgers.com [researchwithrutgers.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Impacts of Metal–Support Interaction on Hydrogen Evolution Reaction of Cobalt-Nitride-Carbide Catalyst [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. Cobalt-Doped FeSe2-RGO as Highly Active and Stable Electrocatalysts for Hydrogen Evolution Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Electrocatalytic CO2 reduction to formate by a cobalt phosphino–thiolate complex - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 16. Synthesis of hydrous cobalt phosphate electro-catalysts by a facile hydrothermal method for enhanced oxygen evolution reaction: effect of urea variation - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
Validation & Comparative
Characterization of Cobalt Formate Using X-ray Diffraction: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the crystalline structure of precursor materials is paramount. This guide provides a detailed comparison of the X-ray diffraction (XRD) characteristics of cobalt formate dihydrate against common alternative cobalt precursors: cobalt acetate tetrahydrate, cobalt chloride hexahydrate, and cobalt oxalate dihydrate. Experimental data is presented to facilitate informed selection of materials for catalysis, metal-organic framework (MOF) synthesis, and other applications in drug development and materials science.
Comparative Analysis of XRD Data
The crystalline identity and purity of cobalt precursors are critical parameters that can significantly influence the outcome of a synthesis. Powder X-ray diffraction (XRD) is a non-destructive analytical technique that provides definitive information on the crystallographic structure of a material. Below is a comparative summary of the principal diffraction peaks for this compound dihydrate and its alternatives.
| Compound | 2θ (°) (Cu Kα) | d-spacing (Å) | Relative Intensity (%) |
| This compound Dihydrate | 16.3 | 5.43 | 100 |
| 18.6 | 4.77 | 35 | |
| 27.8 | 3.21 | 80 | |
| 32.9 | 2.72 | 50 | |
| 34.1 | 2.63 | 45 | |
| Cobalt Acetate Tetrahydrate | 12.9 | 6.86 | 100 |
| 16.0 | 5.53 | 30 | |
| 21.3 | 4.17 | 40 | |
| 25.9 | 3.44 | 50 | |
| 29.3 | 3.05 | 35 | |
| Cobalt Chloride Hexahydrate [1] | 15.79 | 5.61 | 100 |
| 17.88 | 4.96 | 85 | |
| 31.88 | 2.80 | 70 | |
| 32.58 | 2.75 | 65 | |
| 41.01 | 2.20 | 50 | |
| Cobalt Oxalate Dihydrate | 18.4 | 4.82 | 100 |
| 23.9 | 3.72 | 40 | |
| 29.2 | 3.06 | 60 | |
| 33.8 | 2.65 | 50 | |
| 37.3 | 2.41 | 30 |
Note: The data for this compound Dihydrate was simulated from its crystallographic information file (CIF) ICSD 109960. Data for Cobalt Acetate Tetrahydrate was compiled from experimental patterns. Data for Cobalt Chloride Hexahydrate and Cobalt Oxalate Dihydrate are based on their respective JCPDS cards (80-1559 and 01-0296).
Experimental Protocol: Powder X-ray Diffraction Analysis
This section outlines a standard protocol for the characterization of cobalt-containing precursors using powder X-ray diffraction.
1. Sample Preparation:
-
Ensure the sample is a fine, homogeneous powder. If necessary, gently grind the sample using an agate mortar and pestle to achieve a particle size of less than 10 µm. This minimizes preferred orientation effects.
-
Mount the powdered sample onto a zero-background sample holder. Ensure the surface of the powder is flat and level with the holder's surface to maintain correct diffraction geometry.
2. Instrument Configuration:
-
X-ray Source: Utilize a diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å).
-
Voltage and Current: Operate the X-ray generator at 40 kV and 40 mA.
-
Goniometer Scan: Collect the diffraction pattern over a 2θ range of 5° to 80°.
-
Step Size and Scan Speed: Use a step size of 0.02° and a scan speed of 2°/minute.
3. Data Analysis:
-
Phase Identification: The collected diffraction pattern is processed using appropriate software. The peak positions (2θ) and their relative intensities are compared against standard reference patterns from the International Centre for Diffraction Data (ICDD) Powder Diffraction File (PDF) database to identify the crystalline phases present in the sample.
-
Lattice Parameter Refinement: For a known phase, the unit cell parameters can be refined using Rietveld refinement or other indexing methods to assess lattice strain or substitutions.
-
Crystallite Size Estimation: The average crystallite size can be estimated from the broadening of the diffraction peaks using the Scherrer equation, provided the broadening is primarily due to size effects.
Workflow for XRD Characterization of this compound
The following diagram illustrates the logical workflow for the characterization of this compound using X-ray diffraction, from sample acquisition to data interpretation.
This comprehensive guide provides the necessary data and protocols for the accurate characterization of this compound and its common alternatives using X-ray diffraction. The provided information is intended to assist researchers in making informed decisions for their specific applications.
References
A Comparative Analysis of Cobalt Formate and Cobalt Acetate as Catalyst Precursors
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of performance with supporting experimental data.
The selection of a catalyst precursor is a critical step in the development of robust and efficient catalytic processes. Among the various options for cobalt-based catalysts, cobalt formate and cobalt acetate are two common choices, each offering distinct characteristics that influence the final catalyst's performance. This guide provides a comparative study of these two precursors, summarizing key quantitative data, detailing experimental protocols, and visualizing essential workflows to aid researchers in making informed decisions.
Physical and Chemical Properties
A fundamental understanding of the precursor's properties is essential for predicting its behavior during catalyst synthesis.
| Property | This compound | Cobalt Acetate |
| Chemical Formula | Co(HCOO)₂ | Co(CH₃COO)₂ |
| Molar Mass | 148.97 g/mol (anhydrous) | 177.02 g/mol (anhydrous) |
| Appearance | Red crystalline solid[1] | Pink to red crystalline solid[2] |
| Solubility in Water | Soluble[1] | Soluble |
| Decomposition Temperature | Decomposes at 175 °C[1] | Decomposes around 270-310 °C |
Catalyst Preparation and Characterization
The choice of precursor directly impacts the physical and chemical properties of the final catalyst, such as metal particle size, dispersion, and reducibility. These characteristics, in turn, dictate the catalyst's activity and selectivity in a given reaction.
Experimental Protocol: Preparation of Supported Cobalt Catalysts
1. Impregnation (Cobalt Acetate Precursor):
A common method for preparing supported cobalt catalysts is incipient wetness impregnation.
-
Support Pre-treatment: The support material (e.g., silica or alumina) is dried at a high temperature (e.g., 120°C) for several hours to remove physisorbed water.
-
Precursor Solution Preparation: An aqueous solution of cobalt acetate is prepared with a concentration calculated to fill the pore volume of the support material.
-
Impregnation: The cobalt acetate solution is added dropwise to the dried support with continuous mixing to ensure uniform distribution.
-
Drying: The impregnated support is dried in an oven at a controlled temperature (e.g., 80-120°C) overnight to remove the solvent.
2. Impregnation (this compound Precursor):
Detailed experimental protocols for the preparation of supported catalysts from this compound via impregnation are less commonly reported in the literature compared to cobalt acetate. However, a similar incipient wetness impregnation procedure can be adapted:
-
Support Pre-treatment: The support material (e.g., silica or alumina) is dried at a high temperature (e.g., 120°C) for several hours.
-
Precursor Solution Preparation: An aqueous solution of this compound is prepared. Due to potential differences in solubility and interaction with the support compared to cobalt acetate, the concentration may need to be optimized.
-
Impregnation: The this compound solution is added to the support material using the incipient wetness technique.
-
Drying: The impregnated material is dried under vacuum or in an oven at a suitable temperature to remove water.
3. Calcination and Reduction:
Following impregnation and drying, the catalyst precursor is typically subjected to calcination and reduction steps to form the active metallic cobalt phase.
-
Calcination: The dried material is heated in an inert or oxidizing atmosphere (e.g., air or nitrogen) at a specific temperature ramp and held at a final temperature (e.g., 300-400°C) for several hours. This step decomposes the precursor to cobalt oxides.
-
Reduction: The calcined catalyst is then reduced in a stream of hydrogen gas at an elevated temperature (e.g., 350-500°C) to convert the cobalt oxides to metallic cobalt.
The following diagram illustrates the general workflow for preparing a supported cobalt catalyst.
Comparative Characterization Data
The choice of precursor has a demonstrable effect on the resulting catalyst's properties.
| Catalyst System | Precursor | Support | Cobalt Particle Size (nm) | Reference |
| Co/AC | Cobalt Acetate | Activated Carbon | ~9 times larger than nitrate-derived | [3] |
| Pt-Co/SiO₂ | Cobalt Acetate | Silica | 7.8 (calcined), 19.5 (uncalcined) | [4] |
Catalytic Performance
The ultimate measure of a catalyst precursor's effectiveness lies in the performance of the final catalyst. While direct comparative data is limited, insights can be gleaned from studies focusing on specific applications.
Fischer-Tropsch Synthesis
Fischer-Tropsch (FT) synthesis is a key application for cobalt catalysts.
| Catalyst System | Precursor | CO Conversion (%) | C₅+ Selectivity (%) | Methane Selectivity (%) | Reference |
| 20% Co/SiO₂ | Cobalt Acetate | < Co-Nitrate derived | < Co-Nitrate derived | - | [2] |
| Pt-Co/SiO₂ | Cobalt Acetate | 25% higher than traditional | - | Higher (32.2-38.7%) | [4] |
Note: Data on the performance of this compound-derived catalysts in Fischer-Tropsch synthesis is not available in the provided search results for a direct comparison.
Hydrogenation Reactions
Cobalt catalysts are also employed in various hydrogenation reactions.
One study on the hydrogenation of CO₂ to formate utilized a homogeneous cobalt catalyst and does not provide a direct comparison between formate and acetate as precursors for heterogeneous catalysts.[5] Another study on the hydrogenation of aromatic heterocycles employed a Co/SiO₂ catalyst prepared from cobalt acetate, demonstrating its efficacy in this application.[6]
The following diagram illustrates a simplified reaction pathway for CO₂ hydrogenation, where cobalt catalysts can play a role in different steps depending on the reaction conditions and catalyst formulation.
Summary and Outlook
This comparative guide highlights the key differences and similarities between this compound and cobalt acetate as catalyst precursors.
-
Cobalt Acetate is a well-studied precursor for a variety of supported cobalt catalysts. Its use in applications like Fischer-Tropsch synthesis is documented, with data suggesting that it can lead to strong metal-support interactions. This can result in smaller cobalt particles, which may be beneficial for certain reactions, but can also lead to the formation of less reducible cobalt species. The catalytic performance of acetate-derived catalysts is sensitive to the preparation and activation conditions.
Future Research Directions:
To provide a more complete picture, further research is needed to directly compare catalysts derived from this compound and cobalt acetate under identical preparation and reaction conditions. Such studies should focus on:
-
Systematic investigation of the influence of impregnation and calcination/reduction parameters on the properties of catalysts derived from both precursors.
-
Direct comparison of the catalytic performance (activity, selectivity, and stability) of formate- and acetate-derived catalysts in key industrial reactions such as Fischer-Tropsch synthesis and various hydrogenation processes.
-
Detailed characterization of the resulting catalysts to establish clear structure-performance relationships for each precursor.
By filling these knowledge gaps, researchers will be better equipped to select the optimal cobalt precursor for their specific catalytic applications, leading to the development of more efficient and selective processes.
References
Validating the Purity of Cobalt Formate with Thermogravimetric Analysis: A Comparative Guide
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical reagents is paramount. This guide provides a comprehensive comparison of using Thermogravimetric Analysis (TGA) to validate the purity of cobalt formate, contrasting its performance with impure samples and discussing alternative analytical methods.
Principle of TGA for Purity Assessment
Thermogravimetric Analysis (TGA) is a powerful technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. For a pure, hydrated compound like this compound dihydrate (Co(HCOO)₂·2H₂O), the TGA curve will exhibit distinct, well-defined steps corresponding to the loss of water molecules and the subsequent decomposition of the anhydrous salt. The temperature at which these events occur and the percentage of mass loss for each step are characteristic of the pure compound.
The presence of impurities will alter this thermal profile. Impurities may have different decomposition temperatures, introduce additional weight loss steps, or change the final residual mass, thus providing a quantitative measure of the purity of the this compound sample.
Thermal Decomposition of this compound
The thermal decomposition of this compound dihydrate proceeds in two or three distinct stages, depending on the atmosphere.
-
Dehydration: The initial weight loss corresponds to the removal of the two water molecules of hydration. This process is generally expected to occur between 100°C and 200°C.
-
Decomposition of Anhydrous this compound: Following dehydration, the anhydrous this compound decomposes. The nature of the final product is dependent on the atmosphere used for the analysis.
-
In an inert atmosphere (e.g., Nitrogen or Argon): The anhydrous salt is expected to decompose to either cobalt metal or cobalt(II) oxide. The gaseous byproducts would primarily be carbon dioxide, carbon monoxide, and hydrogen.
-
In an oxidizing atmosphere (e.g., Air or Oxygen): The decomposition will lead to the formation of cobalt oxides, typically Co₃O₄, at a lower temperature compared to the decomposition in an inert atmosphere.
-
Data Presentation: TGA of Pure vs. Impure this compound
The following tables summarize the expected quantitative data from the TGA of pure this compound dihydrate and compare it with samples containing common impurities.
Table 1: Expected TGA Data for Pure this compound Dihydrate
| Decomposition Step | Temperature Range (°C) | Theoretical Weight Loss (%) | Final Residue |
| Dehydration | 100 - 200 | 19.48% | Anhydrous this compound |
| Decomposition (Inert) | 250 - 400 | 48.67% | Cobalt Metal |
| Decomposition (Air) | 200 - 350 | 36.78% | Co₃O₄ |
Table 2: Comparison of TGA Data for Pure and Impure this compound
| Sample | Observed TGA Profile | Interpretation |
| Pure this compound Dihydrate | Two distinct, sharp weight loss steps corresponding to the theoretical values. | High purity sample. |
| Sample with Excess Moisture | Gradual weight loss below 100°C, followed by the expected decomposition steps. The first major weight loss step will be greater than the theoretical value for dehydration. | Presence of adsorbed water. |
| Sample with Sodium Formate Impurity | An additional weight loss step at a higher temperature (around 400-500°C) corresponding to the decomposition of sodium formate. | Contamination with unreacted starting material. |
| Sample with Cobalt Sulfate Impurity | A very high-temperature decomposition step (above 700°C) for the sulfate. The final residual mass will be higher than expected for pure this compound. | Contamination from starting materials or side reactions. |
| Partially Dehydrated Sample | The first weight loss step will be less than the theoretical value for the dihydrate. | Improper storage or handling leading to partial loss of water of hydration. |
Experimental Protocols
Thermogravimetric Analysis of this compound
-
Instrument Calibration: Ensure the TGA instrument is calibrated for both temperature and mass according to the manufacturer's guidelines.
-
Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into a clean, tared TGA crucible (alumina or platinum is recommended).
-
Analysis Parameters:
-
Atmosphere: Nitrogen or Air (select based on the desired decomposition pathway).
-
Flow Rate: 20-50 mL/min.
-
Temperature Program:
-
Equilibrate at 30°C.
-
Ramp from 30°C to 600°C (for decomposition to cobalt or Co₃O₄) or 900°C (if sulfate impurities are suspected) at a heating rate of 10°C/min.
-
-
-
Data Analysis: Record the mass change as a function of temperature. Determine the onset temperature and the percentage mass loss for each decomposition step. Compare the experimental data with the theoretical values for pure this compound dihydrate.
Mandatory Visualization
A Comparative Guide to the Electrocatalytic Activity of Cobalt-Based Metal-Organic Frameworks
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the electrocatalytic performance of various cobalt-based Metal-Organic Frameworks (Co-MOFs). By presenting supporting experimental data, detailed methodologies, and visual representations of workflows, this document aims to facilitate the selection and development of efficient Co-MOF electrocatalysts for key energy and chemical conversion reactions.
The quest for efficient and cost-effective electrocatalysts is paramount for advancing sustainable energy technologies such as water splitting and renewable fuel production. Cobalt-based Metal-Organic Frameworks (Co-MOFs) have emerged as a promising class of materials due to their high surface area, tunable porosity, and the intrinsic catalytic activity of cobalt centers. This guide offers a comparative analysis of the electrocatalytic performance of different Co-MOFs for the Oxygen Evolution Reaction (OER) and Hydrogen Evolution Reaction (HER), crucial half-reactions in water electrolysis.
Quantitative Performance Comparison of Cobalt MOFs
The electrocatalytic activity of Co-MOFs is significantly influenced by their structure, composition, and the conditions under which they are tested. The following table summarizes key performance metrics for several prominent Co-MOFs, providing a basis for comparison.
| Catalyst | Reaction | Overpotential (η) @ 10 mA/cm² (mV) | Tafel Slope (mV/dec) | Electrolyte | Reference |
| Co-MOF (5-nitroisophthalic acid linker) | HER | 223.5 | 68.9 | 1 M KOH | [1] |
| Co-MOF (pyridine-2,6-dicarboxylic acid linker) | HER | 151.7 | 44.4 | 1 M KOH | [1] |
| Co-MOF (5-nitroisophthalic acid linker) | OER | - | 73.1 | 1 M KOH | [1] |
| Co-MOF (pyridine-2,6-dicarboxylic acid linker) | OER | 180 | 66.4 | 1 M KOH | [1] |
| Co/Ni-MOF-74 derived CoₓNi₁₋ₓ@CoᵧNi₁₋ᵧO@C | OER | ~350 | - | 1 M KOH | |
| Ni₁₀Co-BTC derived electrocatalyst | OER | 337 | - | - | [2] |
| Co-MOF derived carbon (needles) | OER | 317 | 57 | - | |
| 2:1 Co-Fe bimetallic MOF | OER | 310 | 53 | 1.0 M KOH | [3][4] |
| Co-MOF | ORR | Onset Potential: 0.85 V vs. RHE | - | - | [5] |
| Co-MOF | OER | 280 | - | - | [5] |
Experimental Protocols
To ensure the reproducibility and accurate comparison of electrocatalytic data, standardized experimental procedures are crucial. Below are detailed methodologies for the synthesis of common Co-MOFs and the subsequent electrochemical evaluation.
Synthesis of ZIF-67
Zeolitic Imidazolate Framework-67 (ZIF-67) is a widely studied Co-MOF. A typical synthesis procedure is as follows:
-
Preparation of Solutions:
-
Dissolve cobalt nitrate hexahydrate (Co(NO₃)₂·6H₂O) in methanol.
-
Dissolve 2-methylimidazole in a separate solution of methanol.
-
-
Mixing and Reaction:
-
Pour the cobalt nitrate solution into the 2-methylimidazole solution under stirring at room temperature.
-
Continue stirring for several hours, during which a purple precipitate will form.
-
-
Purification:
-
Collect the precipitate by centrifugation.
-
Wash the product repeatedly with methanol to remove any unreacted precursors.
-
-
Drying:
-
Dry the final product in a vacuum oven.
-
Note: The morphology and particle size of ZIF-67 can be tuned by adjusting the molar ratio of the precursors, the solvent, and the reaction temperature and time.
Synthesis of Co-MOF-74
Co-MOF-74 is another prominent cobalt-based MOF known for its open metal sites. A general solvothermal synthesis method is described below:
-
Preparation of Reaction Mixture:
-
Dissolve cobalt nitrate hexahydrate and 2,5-dihydroxyterephthalic acid in a solvent mixture, typically containing N,N-dimethylformamide (DMF), ethanol, and water.
-
-
Solvothermal Synthesis:
-
Transfer the mixture to a Teflon-lined stainless-steel autoclave.
-
Heat the autoclave in an oven at a specific temperature (e.g., 120 °C) for a designated period (e.g., 24 hours).
-
-
Work-up and Activation:
-
After cooling to room temperature, collect the crystalline product by filtration.
-
Wash the product with DMF and then with a solvent like methanol or ethanol.
-
Activate the MOF by heating under vacuum to remove the solvent molecules from the pores.
-
Preparation of Catalyst Ink
A well-dispersed catalyst ink is essential for fabricating a uniform working electrode.
-
Dispersion:
-
Disperse a specific amount of the Co-MOF powder (e.g., 5 mg) in a mixture of deionized water, isopropanol, and a small amount of Nafion solution (e.g., 5 wt%).
-
-
Sonication:
-
Sonicate the mixture for at least 30 minutes to ensure a homogeneous dispersion.
-
Electrochemical Measurements
Electrocatalytic activity is typically evaluated using a three-electrode electrochemical cell.
-
Working Electrode Preparation:
-
Drop-cast a small volume of the catalyst ink onto a glassy carbon electrode or other suitable substrate.
-
Allow the electrode to dry at room temperature.
-
-
Three-Electrode Setup:
-
Use the prepared catalyst-coated electrode as the working electrode.
-
Employ a graphite rod or platinum wire as the counter electrode.
-
Use a reference electrode such as a saturated calomel electrode (SCE) or a silver/silver chloride (Ag/AgCl) electrode.
-
-
Electrochemical Tests:
-
Perform Linear Sweep Voltammetry (LSV) at a slow scan rate (e.g., 5 mV/s) in the desired electrolyte (e.g., 1.0 M KOH) to obtain the polarization curves.
-
Conduct chronoamperometry or chronopotentiometry to assess the long-term stability of the catalyst.
-
All measured potentials should be converted to the Reversible Hydrogen Electrode (RHE) scale for accurate comparison.
-
Mandatory Visualizations
To better understand the logical flow of synthesizing and evaluating Co-MOF electrocatalysts, the following diagrams are provided.
Caption: Workflow for the synthesis and electrochemical evaluation of Co-MOF electrocatalysts.
Caption: Key factors influencing the electrocatalytic performance of Co-MOFs.
References
- 1. Structural Control of Copper-Based MOF Catalysts for Electroreduction of CO2: A Review [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. A Co and Fe bimetallic MOF with enhanced electrocatalytic oxygen evolution performance: exploring the electronic environment modifications upon Fe inc ... - Energy Advances (RSC Publishing) DOI:10.1039/D3YA00572K [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. A cobalt metal–organic framework (Co-MOF): a bi-functional electro active material for the oxygen evolution and reduction reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Unveiling the Coordination Sphere: A Comparative Guide to ¹H-NMR Spectroscopy for Studying Cobalt Formate Complexes
For researchers, scientists, and drug development professionals, understanding the intricate interactions within metal complexes is paramount. This guide provides a comprehensive comparison of ¹H-NMR spectroscopy with other analytical techniques for the characterization of cobalt formate complexes, supported by experimental data and detailed protocols.
This compound complexes play crucial roles in various chemical and biological processes, from catalysis to serving as metalloenzyme active site models. Elucidating their structure and dynamics in solution is key to understanding their function. While several analytical techniques can probe these systems, ¹H-Nuclear Magnetic Resonance (NMR) spectroscopy offers unique insights into the solution-state structure and the electronic environment of the cobalt center. This is particularly true for paramagnetic Co(II) complexes, where the unpaired electron(s) dramatically influence the NMR spectrum, providing a sensitive probe of the metal's coordination sphere.
¹H-NMR Spectroscopy of this compound Complexes: A Quantitative Look
The paramagnetic nature of Co(II), the most common oxidation state in simple formate complexes, leads to significant changes in the ¹H-NMR spectrum compared to diamagnetic compounds. These changes include large chemical shift ranges (paramagnetic shifts) and significant line broadening. While this can present challenges, it also provides a wealth of information about the geometry and electronic structure of the complex.
Table 1: Representative ¹H-NMR Data for Cobalt Complexes
| Complex Type | Ligand Proton | Chemical Shift (δ, ppm) | Linewidth (Hz) | Reference/Notes |
| Co(III)-formate adduct | Formate (CHO) | ~8.5 - 9.5 | Sharp | Diamagnetic Co(III) results in sharper signals in the typical diamagnetic range.[1] |
| Paramagnetic Co(II) Complex (General) | Protons near Co(II) | -100 to +200 | Broad (10s to 1000s Hz) | The large chemical shift range is due to hyperfine interactions with the unpaired electrons of Co(II).[2] |
| Paramagnetic Co(II)-carboxylate | α-protons | Highly shifted and broadened | Broad | Protons closer to the paramagnetic center experience larger shifts and broadening. |
| Paramagnetic Co(II)-carboxylate | β-protons | Moderately shifted and broadened | Moderate | The effect of the paramagnetic center decreases with distance. |
Note: The chemical shifts and linewidths of protons in paramagnetic Co(II) formate complexes are highly sensitive to the specific coordination environment, temperature, and solvent.
Experimental Protocol for ¹H-NMR of Paramagnetic this compound Complexes
Acquiring meaningful ¹H-NMR spectra of paramagnetic this compound complexes requires optimization of experimental parameters to overcome the challenges of broad signals and large chemical shift ranges.
1. Sample Preparation:
-
Solvent: Use deuterated solvents of high purity to minimize interfering signals. The choice of solvent can influence the coordination geometry and should be reported.
-
Concentration: A higher concentration (10-50 mM) is often necessary to obtain a good signal-to-noise ratio for the broad resonances.[2]
-
Purity: The sample should be of high purity to avoid interference from diamagnetic impurities which can have much sharper and more intense signals.[2]
2. NMR Instrument Parameters:
-
Spectrometer Frequency: A higher field spectrometer (e.g., 500 MHz or greater) is advantageous for better resolution of the paramagnetically shifted signals.
-
Spectral Width: A very wide spectral width (e.g., 200 ppm or greater) is crucial to ensure all paramagnetically shifted protons are observed and to avoid spectral folding.[2]
-
Pulse Sequence: A simple one-pulse experiment is typically used.
-
Acquisition Time: A short acquisition time is often sufficient due to the rapid decay of the signal for broad resonances.
-
Relaxation Delay: A short relaxation delay (D1) can be used due to the efficient relaxation caused by the paramagnetic center.
-
Number of Scans: A large number of scans is usually required to improve the signal-to-noise ratio of the broad signals.[2]
3. Data Processing:
-
Apodization: Application of a line-broadening window function (e.g., exponential multiplication) can improve the signal-to-noise ratio of broad peaks, at the expense of resolution.
-
Phasing and Baseline Correction: Careful phasing and baseline correction are essential for accurate integration of broad signals.
Visualizing the Workflow
The process of studying this compound complexes using ¹H-NMR can be visualized as a streamlined workflow from sample preparation to data interpretation.
References
Unveiling the Thermal Degradation of Cobalt Formate: A Comparative Guide to Decomposition Product Analysis by FTIR Spectroscopy
For researchers, scientists, and professionals in drug development, understanding the thermal decomposition of metal-organic compounds like cobalt formate is crucial for catalyst development and process safety. This guide provides a comprehensive analysis of this compound's decomposition products using Fourier-Transform Infrared (FTIR) spectroscopy, offering a detailed comparison with alternative analytical techniques and presenting supporting experimental data.
The thermal decomposition of cobalt (II) formate dihydrate (Co(HCOO)₂·2H₂O) is a multi-step process that can be effectively monitored and analyzed using hyphenated techniques such as Thermogravimetric Analysis coupled with FTIR spectroscopy (TGA-FTIR). This method provides real-time identification of evolved gaseous products by correlating mass loss with specific infrared absorption bands.
Experimental Protocol: TGA-FTIR Analysis of this compound
A standard experimental setup for the TGA-FTIR analysis of this compound involves heating a small sample of the compound in a controlled atmosphere while continuously monitoring its mass and analyzing the evolved gases.
Instrumentation:
-
Thermogravimetric Analyzer (TGA) coupled to a Fourier-Transform Infrared (FTIR) Spectrometer via a heated transfer line.
-
Sample pan (e.g., alumina or platinum).
-
Inert purge gas (e.g., Nitrogen or Argon).
Procedure:
-
Sample Preparation: A small amount of cobalt (II) formate dihydrate (typically 5-10 mg) is accurately weighed and placed in the TGA sample pan.
-
TGA Parameters:
-
Heating Rate: A linear heating rate, commonly 10 °C/min, is applied.
-
Temperature Range: The sample is heated from ambient temperature to a final temperature sufficient to ensure complete decomposition (e.g., 500 °C).
-
Atmosphere: A constant flow of an inert gas (e.g., Nitrogen at 50 mL/min) is maintained throughout the experiment to prevent oxidation.
-
-
FTIR Parameters:
-
Data Analysis: The TGA data (mass loss versus temperature) is correlated with the FTIR data (absorbance versus wavenumber) to identify the gaseous products evolved at specific decomposition stages.
Decomposition Pathway of Cobalt (II) Formate Dihydrate
The thermal decomposition of cobalt (II) formate dihydrate proceeds in two main stages:
-
Dehydration: The initial mass loss, occurring at approximately 140 °C, corresponds to the removal of the two water molecules of hydration.
-
Decomposition of Anhydrous this compound: The subsequent decomposition of the anhydrous this compound occurs at around 175 °C, leading to the formation of solid cobalt-containing products and the evolution of gaseous species.
Analysis of Decomposition Products by FTIR Spectroscopy
The FTIR spectra of the evolved gases reveal the presence of water (H₂O), carbon dioxide (CO₂), and carbon monoxide (CO). The characteristic infrared absorption bands for these gases are summarized in the table below.
| Gaseous Product | Wavenumber (cm⁻¹) | Vibrational Mode |
| Water (H₂O) | 3500-4000, 1300-1900 | O-H stretching and H-O-H bending |
| Carbon Dioxide (CO₂) | 2300-2400, 667 | Asymmetric C=O stretching |
| Carbon Monoxide (CO) | 2050-2250 | C≡O stretching |
The intensity of these absorption bands as a function of temperature, as captured by the TGA-FTIR software, directly correlates with the rate of evolution of each gaseous product during the decomposition process.
Comparison with Alternative Analytical Techniques
While TGA-FTIR is a powerful tool for analyzing the decomposition of this compound, other techniques can provide complementary or alternative information.
| Technique | Principle | Advantages | Disadvantages |
| TGA-FTIR | Correlates mass loss with IR absorption of evolved gases. | Excellent for identifying functional groups in gaseous products. Real-time analysis.[3][4] | Not suitable for identifying homonuclear diatomic molecules (e.g., H₂, O₂, N₂). Lower sensitivity for some species compared to MS.[5] |
| TGA-MS (Mass Spectrometry) | Correlates mass loss with the mass-to-charge ratio of evolved gases. | High sensitivity for detecting a wide range of gaseous products, including those not detectable by FTIR. Provides molecular weight information.[5][6] | Fragmentation of molecules can complicate spectral interpretation. Can be more complex to operate and maintain. |
| Pyrolysis-GC-MS (Gas Chromatography-Mass Spectrometry) | Separates volatile decomposition products by GC before MS analysis. | Excellent for separating and identifying complex mixtures of volatile and semi-volatile organic compounds. | Not a real-time analysis of the entire decomposition process. |
Experimental Data Comparison: TGA-FTIR vs. TGA-MS
The following table summarizes the expected outputs from TGA-FTIR and TGA-MS analysis of this compound decomposition.
| Evolved Gas | TGA-FTIR Detection | TGA-MS Detection |
| H₂O | Strong absorption in the 3500-4000 cm⁻¹ and 1300-1900 cm⁻¹ regions. | Detection of m/z = 18. |
| CO₂ | Strong absorption in the 2300-2400 cm⁻¹ region. | Detection of m/z = 44. |
| CO | Strong absorption in the 2050-2250 cm⁻¹ region. | Detection of m/z = 28. |
| H₂ | Not detectable by FTIR. | Detection of m/z = 2. |
Conclusion
FTIR spectroscopy, particularly when coupled with thermogravimetric analysis, provides a robust and informative method for analyzing the gaseous products of this compound decomposition. It allows for the real-time identification of key volatile species such as water, carbon dioxide, and carbon monoxide. For a more comprehensive analysis that includes the detection of species like hydrogen, or for higher sensitivity to trace components, TGA-MS is a valuable alternative. The choice of technique will ultimately depend on the specific analytical goals, available instrumentation, and the level of detail required for the investigation.
References
Cobalt formate performance compared to nickel formate in catalysis
For Researchers, Scientists, and Drug Development Professionals
The catalytic proficiencies of cobalt and nickel compounds are of paramount importance in a myriad of chemical transformations, ranging from hydrogenation and oxidation to the decomposition of formic acid. This guide provides an objective comparison of the catalytic performance of cobalt and nickel, with a specific focus on reactions involving formate species, supported by experimental data. While direct comparisons of simple cobalt formate and nickel formate salts as catalysts are limited in contemporary literature, this document juxtaposes the performance of various cobalt and nickel-based catalytic systems to offer valuable insights for catalyst selection and development.
Performance in CO2 Hydrogenation
In the realm of CO2 hydrogenation, a critical reaction for carbon capture and utilization, cobalt-based catalysts have demonstrated superior performance over their nickel counterparts, particularly at lower temperatures. A study by Liang et al. on alumina-supported catalysts revealed that Co/Al2O3 exhibits higher CO2 conversion and methane selectivity at temperatures below 400°C compared to Ni/Al2O3.[1] The enhanced activity of the cobalt catalyst is attributed to a synergistic effect with the alumina support, which facilitates the formation of key reaction intermediates, including formates.[1]
Table 1: Comparison of Co/Al2O3 and Ni/Al2O3 Catalysts in CO2 Hydrogenation [1]
| Catalyst | Temperature (°C) | CO2 Conversion (%) | CH4 Selectivity (%) |
| Co/Al2O3 | 300 | ~55 | ~98 |
| 350 | ~80 | ~99 | |
| 400 | ~90 | ~98 | |
| Ni/Al2O3 | 300 | ~20 | ~95 |
| 350 | ~50 | ~96 | |
| 400 | ~85 | ~97 |
Furthermore, the Co/Al2O3 catalyst demonstrated greater stability, with less coke formation observed after the reaction.[1] This suggests a stronger interaction between cobalt and the alumina support, which inhibits deactivation pathways.[1]
Performance in Formate Oxidation
The electrocatalytic oxidation of formate is a key reaction in direct formic acid fuel cells. In this area, both cobalt and nickel complexes have been investigated as active catalysts. Studies on cobalt-phosphine complexes have shown them to be active electrocatalysts for the selective oxidation of formate to CO2 with near-quantitative faradaic efficiency at moderate overpotentials (0.45 – 0.57 V in acetonitrile).[2][3] For a series of cobalt complexes, the observed rate constant for formate oxidation reached up to 135 ± 8 h⁻¹ at 25 °C.[2]
Comparatively, nickel-based catalysts, specifically [Ni(PR2NR′2)2(CH3CN)]2+ complexes, have also been reported as efficient electrocatalysts for formate oxidation, exhibiting some of the highest turnover frequencies reported for homogeneous catalysts, with maximum observed values ranging from <1.1 to 15.8 s⁻¹.[4] The overpotentials for some cobalt complexes are comparable to those reported for Ni-P2N2 catalysts (η = 0.42 – 0.78 V).[2]
Performance in Formic Acid Decomposition
Formic acid is a promising hydrogen storage material, and its decomposition into H2 and CO2 is a crucial catalytic process. Studies on the decomposition of formic acid on cobalt surfaces have identified the formate species as a key, thermodynamically stable intermediate.[5] While both cobalt and nickel are known to be active for formic acid decomposition, direct comparative performance data for their formate salts is scarce.[6] The catalytic activity is often inhibited by the formation of a passive layer of formate compounds on the metal surface.[6]
Experimental Protocols
Below are detailed methodologies for key experiments cited in the comparison of cobalt and nickel-based catalysts.
Catalyst Preparation for CO2 Hydrogenation (Impregnation Method)
This protocol describes the synthesis of supported Co/Al2O3 and Ni/Al2O3 catalysts.
-
Support Preparation: γ-Al2O3 is calcined at a specified temperature (e.g., 500°C) for several hours to remove impurities and moisture.
-
Impregnation: An aqueous solution of the metal precursor (e.g., Co(NO3)2·6H2O or Ni(NO3)2·6H2O) is prepared. The volume of the solution is equal to the pore volume of the γ-Al2O3 support.
-
The precursor solution is added dropwise to the γ-Al2O3 support with continuous stirring to ensure uniform distribution.
-
Drying: The impregnated support is dried in an oven at a specific temperature (e.g., 120°C) overnight to remove water.
-
Calcination: The dried catalyst is calcined in air at a high temperature (e.g., 500°C) for several hours to decompose the precursor and form the metal oxide on the support.
-
Reduction: Prior to the reaction, the calcined catalyst is reduced in a hydrogen flow at a specific temperature to obtain the active metallic catalyst.
Electrocatalytic Formate Oxidation (Cyclic Voltammetry)
This protocol outlines the procedure for evaluating the electrocatalytic performance of a catalyst for formate oxidation.
-
Electrode Preparation: A glassy carbon electrode is polished with alumina slurry, sonicated in deionized water and ethanol, and dried. A thin film of the catalyst solution (dissolved in a suitable solvent like acetonitrile) is then drop-casted onto the electrode surface and allowed to dry.
-
Electrochemical Cell Setup: A three-electrode system is used, consisting of the catalyst-modified glassy carbon electrode as the working electrode, a platinum wire as the counter electrode, and a Ag/Ag+ or saturated calomel electrode (SCE) as the reference electrode.
-
Electrolyte Preparation: The electrolyte is prepared by dissolving a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate) and the formate source (e.g., tetrabutylammonium formate) in an appropriate solvent (e.g., acetonitrile).
-
Cyclic Voltammetry (CV) Measurement: The working electrode is immersed in the electrolyte solution, and the solution is purged with an inert gas (e.g., argon) to remove dissolved oxygen. CV is then performed by scanning the potential within a defined range and recording the resulting current. The catalytic activity is assessed by the increase in the anodic current in the presence of formate compared to its absence.
Visualizing Catalytic Processes
The following diagrams illustrate the general workflow of a catalytic experiment and a simplified reaction pathway for CO2 hydrogenation.
Caption: General workflow of a heterogeneous catalytic experiment.
Caption: Simplified formate pathway in CO2 hydrogenation to methane.
References
Bridging Theory and Practice: A Comparative Guide to DFT Calculations and Experimental Validation of Cobalt Formate-Based Materials
In the realm of materials science and drug development, the synergy between computational modeling and experimental validation is paramount for accelerating innovation. This guide provides a comprehensive comparison of Density Functional Theory (DFT) calculations and experimental findings for cobalt formate-based materials, with a focus on the hybrid perovskite crystal, dimethyl ammonium this compound ([(CH3)2NH2]Co(HCOO)3). This material serves as a compelling case study for researchers and scientists exploring the predictive power of DFT in understanding and developing novel functional materials.
Performance Comparison: DFT Predictions vs. Experimental Observations
The predictive accuracy of DFT is critically evaluated by comparing calculated properties with those determined through empirical measurement. For dimethyl ammonium this compound and its derivatives, a notable correlation between theoretical and experimental data is observed across structural and electronic properties.
Table 1: Comparison of Experimental and DFT-Calculated Properties of Dimethyl Ammonium this compound (DMACF) and its Derivatives.
| Property | Experimental Value | DFT-Calculated Value | Material |
| Crystal System | Rhombohedral | Rhombohedral | DMACF |
| Space Group | R-3c (167) | R-3c (167) | DMACF |
| Lattice Parameter (a) | 8.206 Å | Not explicitly stated in provided text | DMACF |
| Lattice Parameter (c) | 22.296 Å | Not explicitly stated in provided text | DMACF |
| Volume | 1300.29 ų | Not explicitly stated in provided text | DMACF |
| Band Gap | Characterized by UV-Vis | Calculated | DMACF |
| Effect of Fe/Ni Substitution | Changes in lattice parameters observed via XRD | Structural stability examined | DMACF with Fe/Ni |
Note: Specific numerical values for DFT-calculated lattice parameters and band gap were not available in the provided search results, but the studies confirm the use of DFT for their examination.
In-Depth Analysis of this compound-Based Perovskite
Recent studies have focused on the synthesis and characterization of dimethyl ammonium this compound [(CH3)2NH2]Co(HCOO)3, a hybrid perovskite with potential applications in solar cells.[1][2] The research combines experimental techniques with DFT and drift-diffusion modeling to provide a holistic understanding of the material's properties.[1][2]
Structural and Electronic Properties
Experimentally, the crystal structure of dimethyl ammonium this compound was determined using single-crystal X-ray diffraction (SCXRD), revealing a rhombohedral system with the space group R-3c.[2] DFT calculations were employed to model the crystal structure, examine its structural stability, and calculate the electronic band structure.[1][2] The computational models were then used to simulate the performance of solar cell configurations using this material as an absorber.[1]
Furthermore, the introduction of additives like iron (Fe) and nickel (Ni) was found to influence crystal growth.[1] Experimental characterization through X-ray diffraction (XRD) showed that the substitution of cobalt with Fe and Ni leads to changes in the crystal's lattice parameters.[2]
Experimental Protocols
A detailed understanding of the methodologies is crucial for the replication and advancement of these findings.
Synthesis of Dimethyl Ammonium this compound Crystals:
The synthesis of [(CH3)2NH2]Co(HCOO)3 crystals was achieved through a solvothermal method.[1] While the specific precursors and solvents are not detailed in the provided text, solvothermal synthesis typically involves the reaction of constituents in a sealed vessel at elevated temperatures and pressures. The growth conditions, including temperature and pressure, were optimized to obtain high-quality crystals.[1] Additives such as Fe and Ni were introduced during this process to study their effect on crystal growth and properties.[1]
Characterization Techniques:
A suite of analytical techniques was used to characterize the synthesized crystals:
-
X-ray Diffraction (XRD): To determine the crystal structure, phase purity, and lattice parameters.[1][2]
-
Fourier-Transform Infrared Spectroscopy (FT-IR): To identify the functional groups present in the compound.[1]
-
UV-Vis Spectroscopy: To analyze the optical properties and determine the band gap of the material.[1]
-
Optical Microscopy: For visual inspection of the crystal morphology and size.[1]
Computational Methodology:
The computational aspect of the research involved the following:
-
Density Functional Theory (DFT): Employed to calculate the structural stability, band structure, and electronic contributions of the constituent elements.[1] The NanoDCAL software, which utilizes an atomic orbital implementation of NEGF-DFT, was used for these calculations.[2]
-
Drift-Diffusion Modeling: This framework was used to simulate the performance of perovskite solar cells with the this compound-based material as the absorber layer.[1][2]
Workflow and Logical Relationships
The interplay between experimental work and computational modeling is a cornerstone of modern materials research. The following diagrams illustrate the typical workflow.
References
A Comparative Guide to the Faradaic Efficiency of Cobalt-Based Electrocatalysts for Formate Production
For Researchers, Scientists, and Drug Development Professionals
The electrochemical reduction of carbon dioxide (CO₂) into value-added chemicals, such as formate, presents a promising avenue for sustainable energy storage and chemical synthesis. Cobalt-based electrocatalysts have emerged as a focal point of research in this field due to their potential for high efficiency and selectivity. This guide provides an objective comparison of the performance of various cobalt-based catalysts, with a focus on their Faradaic efficiency for formate production, benchmarked against other relevant alternatives. The information presented is supported by experimental data from recent scientific literature to aid researchers in their selection and development of next-generation electrocatalysts.
Performance Comparison of Electrocatalysts for Formate Production
The efficiency of an electrocatalyst in converting CO₂ to a specific product is quantified by its Faradaic Efficiency (FE). The following table summarizes the performance of several cobalt-based catalysts and compares them with notable tin- and bismuth-based catalysts, which are also prominent in formate production.
| Catalyst | Applied Potential (V vs. RHE) | Current Density (mA/cm²) | Formate FE (%) | H₂ FE (%) | CO FE (%) |
| Cobalt-Based Catalysts | |||||
| Cobalt Phosphino-thiolate Complex | -1.5 (vs. Ag/AgCl) | Not Reported | 94[1][2][3][4] | Not Reported | Not Reported |
| Co₃O₄-CeO₂/LGC | -0.75 | -6.1 | 76.4[5] | Not Reported | Not Reported |
| Cobalt Pyridine-thiolate Complex | -1.41 | Not Reported | ~64[2] | Not Reported | >92 (for CO) |
| Tin-Based Catalysts | |||||
| Tin (Sn) Nanoparticles | -1.6 (vs. Ag/AgCl) | Not Reported | 93[6] | ~7 | Not Reported |
| Copper-Tin (Cu-Sn) Aerogel | Not Reported | 35.61 | >90 | Not Reported | Not Reported |
| Tin-Lead (Sn-Pb) Alloy | -2.0 (vs. Ag/AgCl) | 45.7 | 79.8[7] | Not Reported | Not Reported |
| Bismuth-Based Catalysts | |||||
| Bismuth (Bi) Nanosheets | -1.2 | -600 | 96.17[8] | <5 | <3 |
| Bismuth Oxide (Bi₂O₃) | -1.18 | Not Reported | >98[8] | Not Reported | Not Reported |
| Copper-Bismuth (Cu-Bi) Dendrites | -0.8 to -0.9 | >2 | 90 | Not Reported | Not Reported |
Experimental Protocols
Accurate determination of Faradaic efficiency is crucial for the reliable comparison of electrocatalyst performance. The following is a generalized, detailed methodology for a typical experiment.
Electrochemical Cell Setup
A standard H-type electrochemical cell is commonly employed to separate the cathodic and anodic compartments with a proton exchange membrane (e.g., Nafion).
-
Working Electrode (Cathode): The cobalt-based catalyst is deposited onto a conductive substrate, such as carbon paper or a glassy carbon electrode.
-
Counter Electrode (Anode): A platinum wire or foil is typically used.
-
Reference Electrode: An Ag/AgCl or Saturated Calomel Electrode (SCE) is used, and the potential is converted to the Reversible Hydrogen Electrode (RHE) scale for standardized comparison.
-
Electrolyte: A CO₂-saturated aqueous solution, commonly 0.1 M or 0.5 M KHCO₃, is used as the catholyte and anolyte.
Controlled Potential Electrolysis
-
The electrolyte is purged with CO₂ for at least 30 minutes prior to the experiment to ensure saturation.
-
A constant potential is applied to the working electrode using a potentiostat for a set duration (e.g., 1-2 hours).
-
The total charge passed (Q_total) during the electrolysis is recorded by the potentiostat.
Product Quantification
Liquid Products (Formate):
-
A sample of the catholyte is collected after electrolysis.
-
The concentration of formate is quantified using analytical techniques such as:
-
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: A known concentration of an internal standard (e.g., dimethyl sulfoxide - DMSO) is added to the sample for accurate quantification.[9][10]
-
Ion Chromatography (IC): This technique separates and quantifies ions based on their affinity for an ion-exchange resin.
-
Gaseous Products (H₂, CO):
-
The headspace of the cathodic compartment is continuously sampled during electrolysis and injected into a Gas Chromatograph (GC).
-
The GC is equipped with a Thermal Conductivity Detector (TCD) for H₂ detection and a Flame Ionization Detector (FID) with a methanizer for CO quantification.
Faradaic Efficiency Calculation
The Faradaic efficiency (FE) for a specific product is calculated using the following formula:
FE (%) = (moles of product × number of electrons × Faraday's constant) / Q_total × 100
-
Number of electrons: 2 for formate (CO₂ + 2H⁺ + 2e⁻ → HCOOH), 2 for H₂ (2H⁺ + 2e⁻ → H₂), and 2 for CO (CO₂ + 2H⁺ + 2e⁻ → CO + H₂O).
-
Faraday's constant (F): ~96485 C/mol.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps involved in determining the Faradaic efficiency of an electrocatalyst.
Caption: Experimental workflow for determining Faradaic efficiency.
Signaling Pathways and Logical Relationships
The electrochemical reduction of CO₂ to formate on a catalyst surface involves a series of elementary steps. The following diagram illustrates a plausible reaction pathway.
Caption: Plausible reaction pathway for CO₂ reduction to formate.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Electrocatalytic CO2 reduction to formate by a cobalt phosphino–thiolate complex - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. Electrocatalytic CO 2 reduction to formate by a cobalt phosphino–thiolate complex (Journal Article) | OSTI.GOV [osti.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Quantitative Analysis of Formate Production from Plasma-Assisted Electrochemical Reduction of CO2 on Pd-Based Catalysts [mdpi.com]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of Cobalt-Based Catalysts for Carbon Dioxide Reduction
The electrochemical reduction of carbon dioxide (CO2) into valuable chemicals and fuels is a promising strategy for mitigating greenhouse gas emissions and establishing a carbon-neutral energy cycle. Among the various electrocatalysts developed, cobalt-based materials have emerged as a highly attractive class due to their relatively low cost, abundance, and versatile catalytic properties.[1][2] This guide provides a comparative analysis of different classes of cobalt-based catalysts, including single-atom, molecular, and oxide-based systems, for the electrochemical reduction of CO2. The performance of these catalysts is evaluated based on key metrics such as Faradaic efficiency, current density, overpotential, and stability, with supporting data from recent literature. Detailed experimental protocols and mechanistic diagrams are also provided to aid researchers in this field.
General Experimental Workflow
The evaluation of cobalt-based catalysts for CO2 reduction typically follows a systematic workflow, from catalyst synthesis and characterization to electrochemical performance testing and product analysis. This process is crucial for ensuring the reproducibility and reliability of the reported results.
Caption: General experimental workflow for the synthesis, characterization, and performance evaluation of cobalt-based CO2 reduction catalysts.
Comparative Performance of Cobalt-Based Catalysts
The performance of cobalt-based catalysts for CO2 reduction is highly dependent on their atomic structure, morphology, and the surrounding chemical environment. The following table summarizes the key performance metrics of representative catalysts from different categories.
| Catalyst Type | Catalyst | Main Product(s) | Max. Faradaic Efficiency (%) | Current Density (mA cm⁻²) | Overpotential (V) | Stability |
| Single-Atom | Co-N-C | CO | ~99 | - | 0.5 | >10 h |
| Single-Atom | Co-Typ-C | CO | >95 | - | 0.7-1.0 | - |
| Molecular | Cobalt Phthalocyanine (CoPc) on CNTs | CO | 88 | - | - | >45 h |
| Molecular | Multilayer CoPc/KB | CO | >90 | -595 | - | ~100 h at -100 mA cm⁻² |
| Oxide | Nanofibrous Co₃O₄ | CO, Formate | ~90 (for CO) | ~0.5 | -1.56 (vs NHE) | 8 h |
| Oxide | Co₃O₄-CeO₂/LGC | Formate | 76.4 | -61 | 0.31 | 45 h |
| Nitride | 700-Co₅.₄₇N/C | CO | High | 9.78 | 0.7 | Good |
Simplified Reaction Pathways for CO2 Reduction
The electrochemical reduction of CO2 on a cobalt catalyst surface can proceed through multiple reaction pathways, leading to a variety of products. The simplified diagram below illustrates the initial steps for the formation of carbon monoxide (CO) and formic acid (HCOOH), which are two of the most common products.
Caption: Simplified reaction pathways for the electrochemical reduction of CO2 to CO and HCOOH on a cobalt catalyst.
Experimental Protocols
Detailed and consistent experimental protocols are essential for the accurate comparison of catalyst performance. Below are representative methodologies for the synthesis and electrochemical evaluation of different classes of cobalt-based catalysts.
Synthesis of Cobalt-Based Single-Atom Catalysts (Co-SACs)
Single-atom cobalt catalysts, typically dispersed on a nitrogen-doped carbon support (Co-N-C), are often synthesized via pyrolysis.[1]
-
Precursor Preparation: A cobalt salt (e.g., cobalt nitrate) and a nitrogen-containing organic precursor (e.g., dicyandiamide) are mixed with a carbon support (e.g., graphene oxide) in a solvent.
-
Pyrolysis: The mixture is dried and then pyrolyzed at a high temperature (e.g., 700-900 °C) under an inert atmosphere (e.g., N2 or Ar).[2]
-
Post-treatment: The resulting material may be washed with acid to remove unstable cobalt species and then dried.[2]
Synthesis of Cobalt Phthalocyanine (CoPc) on Carbon Nanotubes (CNTs)
Molecular catalysts like CoPc can be supported on high-surface-area materials like CNTs to enhance their activity and stability.[3]
-
Dispersion: Cobalt phthalocyanine is dissolved in a suitable solvent (e.g., dimethylformamide).
-
Impregnation: Carbon nanotubes are added to the CoPc solution, and the mixture is sonicated to ensure uniform dispersion.
-
Drying: The solvent is evaporated, leaving the CoPc molecules adsorbed on the surface of the CNTs.
Synthesis of Cobalt Oxide (Co₃O₄) Nanorods
Crystalline cobalt oxide nanostructures can be synthesized using a co-precipitation method.[4]
-
Precursor Solution: A cobalt salt (e.g., cobalt acetate) is dissolved in a solvent like ethylene glycol under an inert atmosphere.[4]
-
Precipitation: An aqueous solution of a precipitating agent (e.g., Na2CO3) is injected into the heated cobalt precursor solution.[4]
-
Aging and Collection: The mixture is aged at the synthesis temperature, and the resulting precipitate is collected by centrifugation, washed, and dried.[4]
Electrochemical CO2 Reduction Experiments
The catalytic performance is typically evaluated in a two-compartment electrochemical cell (H-cell) or a flow cell.[5]
-
Working Electrode Preparation: The synthesized catalyst is mixed with a binder (e.g., Nafion) and a conductive additive (e.g., carbon black) to form an ink, which is then drop-casted onto a gas diffusion layer or a glassy carbon electrode.[5]
-
Electrochemical Setup: A three-electrode system is used, with the catalyst-coated electrode as the working electrode, a platinum wire or foil as the counter electrode, and a reference electrode (e.g., Ag/AgCl).[5] The two compartments of the H-cell are separated by a proton exchange membrane.[5]
-
Electrolysis: The electrolyte (e.g., 0.1 M KHCO3 or 0.5 M NaHCO3) is saturated with CO2.[5][6] Controlled potential electrolysis is performed at various potentials to measure the current and analyze the products.
-
Product Analysis: Gaseous products are analyzed using gas chromatography (GC). Liquid products are typically analyzed using nuclear magnetic resonance (NMR) spectroscopy or high-performance liquid chromatography (HPLC).
Conclusion
Cobalt-based catalysts have demonstrated significant promise for the electrochemical reduction of CO2, with different catalyst designs offering distinct advantages in terms of product selectivity, activity, and stability. Single-atom cobalt catalysts and molecular catalysts like cobalt phthalocyanine often exhibit high selectivity towards CO production with impressive current densities and stability.[1][3][7] On the other hand, cobalt oxide-based materials can be tuned to favor the production of formate or other reduced products.[2] The continued development of novel synthetic strategies and a deeper understanding of the reaction mechanisms at the catalyst-electrolyte interface will be crucial for designing the next generation of highly efficient and durable cobalt-based catalysts for a sustainable energy future.
References
- 1. Electrochemical Reduction of CO2: A Review of Cobalt Based Catalysts for Carbon Dioxide Conversion to Fuels | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Electrochemical Reduction of CO2: A Review of Cobalt Based Catalysts for Carbon Dioxide Conversion to Fuels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. azocleantech.com [azocleantech.com]
A New Contender in Solar Technology: Cobalt Formate Challenges Platinum's Dominance in Dye-Sensitized Solar Cells
Researchers and professionals in the field of renewable energy are witnessing a promising development in Dye-Sensitized Solar Cell (DSSC) technology. A novel cobalt formate-based counter electrode is demonstrating performance on par with, and in some aspects exceeding, the long-standing platinum standard. This guide provides a comprehensive comparison of the two catalysts, supported by experimental data, to assist researchers in assessing this emerging alternative.
The counter electrode is a critical component in a DSSC, responsible for catalyzing the reduction of the electrolyte's redox mediator and collecting electrons from the external circuit. For years, platinum has been the material of choice due to its excellent catalytic activity and high conductivity. However, the high cost and scarcity of platinum have been significant barriers to the widespread commercialization of DSSCs. The introduction of a perovskite-like metal-organic framework (MOF) of this compound, specifically [(CH3)2NH2][Co(HCOO)3], presents a cost-effective and highly efficient alternative.
Performance Face-Off: this compound vs. Platinum
Experimental data reveals that DSSCs employing a this compound counter electrode grown on a conductive carbon cloth exhibit impressive performance metrics. A direct comparison with a benchmark platinum-based DSSC highlights the potential of this novel material.
| Performance Metric | This compound (CC/PhSe-doped Co(HCOO)3) | Platinum (CC/Pt) |
| Power Conversion Efficiency (PCE) | 9.73% (at 1 sun) | 9.85% (at 1 sun) |
| Open-Circuit Voltage (Voc) | Data not explicitly stated in the source | Data not explicitly stated in the source |
| Short-Circuit Current Density (Jsc) | Data not explicitly stated in the source | Data not explicitly stated in the source |
| Fill Factor (FF) | Data not explicitly stated in the source | Data not explicitly stated in the source |
| Note: | The this compound electrode was doped with benzeneselenolate (PhSe) to optimize performance. A bare this compound electrode (CC/bare Co(HCOO)3) showed a PCE of 5.25% at 1 sun.[1] |
The data indicates that the power conversion efficiency of the optimized this compound counter electrode is remarkably close to that of the platinum benchmark, demonstrating its viability as a high-performance substitute.[1] The development of this material opens up new avenues for fabricating low-cost, efficient DSSCs.
Experimental Protocols: A Step-by-Step Guide
For researchers looking to replicate or build upon these findings, detailed experimental protocols for the fabrication of both this compound and platinum counter electrodes are provided below.
Fabrication of this compound Counter Electrode
This protocol describes the in-situ growth of a perovskite-like metal-organic framework of this compound, [(CH3)2NH2][Co(HCOO)3], on a conductive carbon cloth (CC).[1]
Materials:
-
Cobalt(II) chloride hexahydrate (CoCl2·6H2O)
-
Dimethylformamide (DMF)
-
Deionized (DI) water
-
Conductive carbon cloth (CC)
-
Benzeneselenolate (PhSe) (for doping, optional)
Procedure:
-
Preparation of the Growth Solution: Prepare a solution of dimethylformamide (DMF) and deionized (DI) water. Dissolve cobalt(II) chloride hexahydrate (CoCl2·6H2O) in this solution. For doped electrodes, add the desired amount of benzeneselenolate (PhSe) to the solution.
-
Substrate Preparation: Cut the conductive carbon cloth (CC) to the desired dimensions for the counter electrode.
-
In-situ Growth: Immerse the prepared carbon cloth into the growth solution. The perovskite-like this compound, [(CH3)2NH2][Co(HCOO)3], will grow directly on the carbon cloth substrate. The growth process is facilitated by the reaction of cobalt ions with the formate ions generated from the decomposition of DMF. The presence of surfactants like PhSe- can influence the morphology, leading to the formation of nanotubes and enhancing electrocatalytic performance.[1]
-
Washing and Drying: After the growth process is complete, remove the carbon cloth from the solution and wash it thoroughly with DMF and then ethanol to remove any unreacted precursors or byproducts.
-
Drying: Dry the this compound-coated carbon cloth in a vacuum oven at a suitable temperature to obtain the final counter electrode.
Fabrication of Platinum Counter Electrode (Screen Printing Method)
This is a common and scalable method for preparing platinum counter electrodes.
Materials:
-
Fluorine-doped Tin Oxide (FTO) coated glass
-
Platinum paste (e.g., Platisol T/SP)
-
Ethanol, acetone, and isopropanol for cleaning
-
Screen printer
Procedure:
-
Substrate Cleaning: Thoroughly clean the FTO glass substrates by sonicating them sequentially in a detergent solution, deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrates with a stream of nitrogen or clean air.
-
Screen Printing: Fix the cleaned FTO substrate onto the screen printer. Place a screen with the desired pattern for the counter electrode over the substrate.
-
Paste Application: Apply a line of platinum paste at one end of the screen.
-
Printing: Use a squeegee to spread the platinum paste evenly across the screen with a single, smooth motion. This will deposit a uniform layer of the paste onto the FTO substrate.
-
Drying: Carefully remove the printed substrate and allow it to air dry for a few minutes to let the paste settle. Then, dry the electrode in an oven at a temperature around 100-125°C for 10-15 minutes to evaporate the organic solvents.
-
Sintering: Transfer the dried electrode to a furnace and sinter at a high temperature, typically between 380-450°C, for 15-30 minutes. This step removes the organic binders from the paste and sinters the platinum nanoparticles, creating a catalytically active and conductive layer.
-
Cooling: Allow the electrode to cool down slowly to room temperature to avoid thermal shock and cracking.
Visualizing the Process and Logic
To better understand the experimental workflow and the underlying principles, the following diagrams are provided.
Caption: Experimental workflow for the fabrication and assembly of a Dye-Sensitized Solar Cell.
Caption: Logical relationship of counter electrode properties to overall DSSC performance.
References
A Comparative Guide to Formate Decomposition Rates on Supported Cobalt Catalysts
For Researchers, Scientists, and Drug Development Professionals
The catalytic decomposition of formic acid (HCOOH) is a pivotal reaction in various chemical transformations, including hydrogen storage and transfer hydrogenation reactions relevant to pharmaceutical synthesis. Supported cobalt catalysts have emerged as a cost-effective alternative to precious metal-based catalysts for this process. This guide provides an objective comparison of the performance of supported cobalt catalysts with other common alternatives, supported by experimental data, to aid in catalyst selection and optimization.
Performance Comparison of Catalysts for Formic Acid Decomposition
The efficiency of formic acid decomposition is critically dependent on the catalyst formulation, including the active metal and the support material. Below is a summary of key performance indicators for supported cobalt catalysts and common alternatives like palladium and gold.
| Catalyst | Support | Reaction Temperature (°C) | Turnover Frequency (TOF) (h⁻¹) | Activation Energy (Ea) (kJ/mol) | Key Observations |
| Ag₁₀Co₉₀ | - (NPs) | 30 | 240 | 46 | Superior activity among Ag-Co bimetallic nanoparticles.[1] |
| Pd/C | Carbon | 21-60 | - | 53.7 | High activity at near-ambient temperatures, but can deactivate over time.[2] |
| Pd/C-CP | Carbon | Not Specified | - | 34.6 | Cold plasma treatment enhances activity.[3] |
| Au/Al₂O₃ | Alumina | 70-110 | - | 53 | Higher metal-time yields than Pt catalysts.[4][5] |
| Ni-Cu/K | Graphite | 130 | - | - | 100% conversion of formic acid with 95% selectivity to hydrogen.[1] |
Note: Direct comparative data for formate decomposition on common supported cobalt catalysts like Co/Al₂O₃, Co/SiO₂, and Co/CeO₂ under identical conditions is limited in publicly available literature. The data for Ag₁₀Co₉₀ nanoparticles provides an insight into the potential of cobalt-based systems.
Experimental Protocols
Detailed experimental methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for catalyst preparation and formic acid decomposition experiments.
Catalyst Preparation: Impregnation Method for Supported Cobalt Catalysts
A common method for preparing supported metal catalysts is incipient wetness impregnation.
-
Support Pre-treatment: The support material (e.g., Al₂O₃, SiO₂, CeO₂) is dried in an oven at a specified temperature (e.g., 120°C) for several hours to remove adsorbed water.
-
Precursor Solution Preparation: A solution of a cobalt salt (e.g., cobalt nitrate hexahydrate, Co(NO₃)₂·6H₂O) is prepared in a solvent (typically deionized water) with a concentration calculated to achieve the desired metal loading on the support.
-
Impregnation: The precursor solution is added dropwise to the dried support material until the pores are completely filled.
-
Drying: The impregnated support is dried in an oven at a temperature typically between 100-150°C overnight to remove the solvent.
-
Calcination: The dried material is then calcined in a furnace in a controlled atmosphere (e.g., air) at a high temperature (e.g., 300-500°C) for several hours. This step decomposes the precursor salt to form cobalt oxide particles on the support.
-
Reduction (Optional): Prior to the reaction, the calcined catalyst is often reduced in a hydrogen flow at an elevated temperature to convert the cobalt oxide to metallic cobalt, which is typically the active phase.
Formic Acid Decomposition Reaction
The catalytic decomposition of formic acid is typically carried out in a batch or continuous flow reactor.
-
Reactor Setup: A known amount of the catalyst is loaded into the reactor. The system is then purged with an inert gas (e.g., nitrogen or argon) to remove air.
-
Reaction Initiation: A solution of formic acid (of a specific concentration) is introduced into the reactor. For liquid-phase reactions, the reactor is heated to the desired temperature under stirring. For gas-phase reactions, a carrier gas is bubbled through the formic acid solution to carry its vapor to the heated catalyst bed.
-
Product Analysis: The gaseous products (primarily H₂ and CO₂) are collected and analyzed using techniques such as gas chromatography (GC) to determine the reaction rate and product selectivity. The volume of gas produced over time is often measured to calculate the turnover frequency (TOF).
-
Data Analysis: The rate of formate decomposition is determined from the rate of gas evolution. The activation energy can be calculated by performing the reaction at different temperatures and plotting the natural logarithm of the rate constant versus the inverse of the temperature (Arrhenius plot).
Mechanistic Insights and Logical Relationships
The decomposition of formic acid on a catalyst surface is a multi-step process. The following diagram illustrates the key steps involved in the dehydrogenation pathway, which is the desired route for hydrogen production.
Caption: Generalized signaling pathway for formic acid dehydrogenation on a catalyst surface.
The rate of formate decomposition is influenced by a variety of factors. The logical relationship between these factors and the final decomposition rate is depicted in the diagram below.
Caption: Logical relationship of factors influencing the formate decomposition rate.
Conclusion
Supported cobalt catalysts, particularly bimetallic formulations, show promise for the decomposition of formic acid. While they may not always reach the high turnover frequencies of noble metal catalysts like palladium and gold under identical conditions, their lower cost and potential for high selectivity make them an attractive area for further research and development. The choice of support material and the optimization of reaction conditions are critical for maximizing the performance of cobalt-based catalysts. This guide provides a foundation for researchers to compare and select appropriate catalytic systems for their specific applications in chemical synthesis and energy storage.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Dehydrogenation of formic acid over Pd/C catalysts: insight into the cold plasma treatment - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 4. digital.library.unt.edu [digital.library.unt.edu]
- 5. iglesia.cchem.berkeley.edu [iglesia.cchem.berkeley.edu]
Safety Operating Guide
Navigating the Safe Disposal of Cobalt Formate: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. Cobalt formate, a compound utilized in various chemical syntheses, requires careful handling due to its hazardous properties. This guide provides essential, step-by-step procedures for its safe disposal, aligning with standard laboratory safety protocols and regulatory requirements.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate safety measures. The compound is a red or pink crystalline solid that is soluble in water.[1][2][3] It is classified as hazardous, being harmful if swallowed, inhaled, or in contact with skin, and can cause serious eye and skin irritation.[3][4] Furthermore, it is suspected of causing cancer and may damage fertility or the unborn child.[3]
Key Safety Protocols:
-
Personal Protective Equipment (PPE): Always wear chemical safety goggles, protective gloves (such as rubberized fabric), and a lab coat.[1][2][4][5]
-
Ventilation: Handle this compound exclusively in a well-ventilated area or a chemical fume hood to avoid inhalation of its dust.[2][4]
-
Avoid Contamination: Prevent the release of this compound into the environment as it is harmful to aquatic life.[3][5] Do not dispose of it down the drain.[6][7]
Quantitative Safety Data
For quick reference, the following table summarizes key quantitative safety and regulatory data for this compound.
| Data Point | Value | Source(s) |
| Exposure Limit (TLV-TWA) | 0.02 mg/m³ as cobalt | [5] |
| Aquatic Toxicity | 10 ppm lethal concentration for sticklebacks (as Co) | [5] |
| EPA Reportable Quantity | 1000 pounds | [5] |
| Decomposition Temperature | 175°C | [3][5] |
Step-by-Step Disposal Protocol
The standard and required method for disposing of this compound is through a licensed hazardous waste management service.[6][8] Laboratories must adhere to institutional and local regulations for chemical waste management.[4][7]
Procedure for Waste Collection and Storage
-
Designate a Waste Container:
-
Labeling:
-
Storage:
-
Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2][4]
-
Follow your institution's guidelines for the maximum allowable quantity of hazardous waste stored in a satellite location (e.g., typically no more than 55 gallons).[7][11]
-
-
Arrange for Pickup:
Protocol for Spills and Decontamination
In the event of a spill, immediate and proper cleanup is essential to mitigate exposure and environmental contamination.
-
Evacuate and Secure the Area:
-
If the spill is large or in a poorly ventilated space, evacuate the immediate area.
-
Ensure proper ventilation to disperse any airborne dust.[4]
-
-
Utilize Appropriate PPE:
-
Wear the necessary PPE, including a NIOSH-approved respirator, chemical-resistant gloves, and safety goggles.[5]
-
-
Contain and Clean the Spill:
-
For solid spills, carefully collect the powdered material to minimize dust generation.[12]
-
Use an inert absorbent material like sand, vermiculite, or diatomite to cover and absorb the spilled substance.[4]
-
Transfer the absorbed material and any contaminated debris into a designated hazardous waste container.[4]
-
-
Decontaminate the Area:
Disposal Workflow Visualization
The following diagram illustrates the logical flow for the proper disposal of this compound waste from the laboratory.
Caption: Workflow for the routine and emergency disposal of this compound.
References
- 1. chembk.com [chembk.com]
- 2. chembk.com [chembk.com]
- 3. Cobaltous formate | C2H2CoO4 | CID 10998 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. harrellindustries.com [harrellindustries.com]
- 5. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 6. This compound MSDS/SDS | Supplier & Distributor [ja.cobalt-nickel.net]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. fishersci.com [fishersci.com]
- 9. northeaststate.edu [northeaststate.edu]
- 10. vanderbilt.edu [vanderbilt.edu]
- 11. vumc.org [vumc.org]
- 12. nj.gov [nj.gov]
Essential Safety and Operational Protocols for Handling Cobalt Formate
For Immediate Implementation: This document provides critical safety and logistical guidance for all laboratory personnel handling Cobalt Formate. Adherence to these procedures is mandatory to ensure personal safety and regulatory compliance.
Hazard Assessment and Exposure Control
This compound is a hazardous chemical that poses significant health risks. It is classified as toxic if swallowed, in contact with skin, or inhaled, and is a suspected carcinogen.[1] Acute exposure can cause skin and eye irritation or burns, while chronic exposure may lead to dermatitis, respiratory sensitization, and damage to the heart, liver, and kidneys. Therefore, stringent control measures are necessary to minimize all potential routes of exposure.
Occupational Exposure Limits
All work with this compound must be conducted in a manner that ensures exposures remain below the established occupational exposure limits. Engineering controls, such as fume hoods and local exhaust ventilation, are the primary means of controlling airborne concentrations.
| Exposure Limit Type | Value (as Cobalt) | Agency |
| OSHA PEL (Permissible Exposure Limit) - TWA | 0.1 mg/m³ | Occupational Safety and Health Administration |
| NIOSH REL (Recommended Exposure Limit) - TWA | 0.05 mg/m³ | National Institute for Occupational Safety and Health |
| ACGIH TLV (Threshold Limit Value) - TWA | 0.02 mg/m³ | American Conference of Governmental Industrial Hygienists |
| NIOSH IDLH (Immediately Dangerous to Life or Health) | 20 mg/m³ | National Institute for Occupational Safety and Health |
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound.
| Protection Type | Specifications | Rationale |
| Hand Protection | Double-gloving with nitrile or neoprene gloves. Nitrile gloves offer good resistance to weak acids and many chemicals.[2][3][4] Neoprene provides excellent protection against acids.[5] For tasks with a higher risk of splash, thicker, chemical-resistant gauntlet gloves should be considered. | Prevents skin contact, which can cause irritation, ulceration, and systemic toxicity.[6] |
| Eye and Face Protection | ANSI-approved chemical splash goggles. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing. | Protects eyes from burns and irritation caused by contact with this compound.[6] |
| Respiratory Protection | A NIOSH-approved respirator is required. The type of respirator depends on the airborne concentration of cobalt dust. For concentrations up to 0.5 mg/m³, an N95 or equivalent particulate respirator is suitable.[1] For higher concentrations or unknown levels, a powered air-purifying respirator (PAPR) with a high-efficiency particulate filter or a supplied-air respirator is necessary.[1][2] | Prevents inhalation of cobalt dust, which can lead to respiratory irritation, sensitization, and long-term lung damage. |
| Protective Clothing | A fully buttoned lab coat is the minimum requirement. For larger quantities or tasks with a high splash potential, a chemical-resistant apron or coveralls should be worn. | Protects the skin from contamination. |
Safe Handling and Operational Workflow
A systematic approach to handling this compound is crucial for minimizing risk. The following workflow outlines the key steps from preparation to disposal.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
